molecular formula C9H14O2 B13601347 4-(5-Methylfuran-2-yl)butan-2-ol CAS No. 17162-96-8

4-(5-Methylfuran-2-yl)butan-2-ol

Cat. No.: B13601347
CAS No.: 17162-96-8
M. Wt: 154.21 g/mol
InChI Key: MNMWQGUAOSUVCQ-UHFFFAOYSA-N
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Description

4-(5-Methylfuran-2-yl)butan-2-ol, with the CAS number 17162-96-8, is a chemical compound provided for research and development purposes. This product is intended for laboratory and scientific investigation only and is not classified or intended for human or veterinary therapeutic use. Structurally, this compound is an alcohol derivative of 2-methylfuran (2-MF). Alkylfurans like 2-MF are significant in scientific research as platform chemicals derived from lignocellulosic biomass . They are extensively studied for their potential in the synthesis of value-added chemicals and high-energy-density liquid fuels, positioning them as promising biofuel blendstocks . A key area of investigation involves the oxidative stability of furanic compounds, as their reaction with oxidants can lead to the formation of gums and potentially peroxides, which is a critical factor for fuel storage and handling . From a synthetic chemistry perspective, compounds containing the 4-(furan-2-yl)butan-2-ol scaffold serve as valuable intermediates. Research indicates that similar structures can undergo oxidative dearomatization and subsequent cyclization reactions to construct more complex functionalized furans, which are privileged structures in medicinal chemistry and materials science . The furan ring is a common motif in numerous approved pharmaceuticals and natural products with diverse biological activities . Researchers exploring the conversion of biomass-derived intermediates, the development of novel synthetic methodologies for heterocyclic compounds, or the physicochemical properties of potential biofuel components may find this compound of interest. All chemical information and specifications are provided for research selection purposes only.

Properties

CAS No.

17162-96-8

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

4-(5-methylfuran-2-yl)butan-2-ol

InChI

InChI=1S/C9H14O2/c1-7(10)3-5-9-6-4-8(2)11-9/h4,6-7,10H,3,5H2,1-2H3

InChI Key

MNMWQGUAOSUVCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)CCC(C)O

Origin of Product

United States

Foundational & Exploratory

"synthesis of 4-(5-Methylfuran-2-yl)butan-2-ol"

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 4-(5-Methylfuran-2-yl)butan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of scientifically robust methodologies for the synthesis of 4-(5-methylfuran-2-yl)butan-2-ol, a valuable heterocyclic alcohol intermediate. The furan moiety is a privileged scaffold in medicinal chemistry, and its derivatives are integral to numerous natural products and pharmaceuticals.[1] This document outlines a primary synthetic pathway proceeding through a key ketone intermediate, 4-(5-methylfuran-2-yl)butan-2-one. A detailed retrosynthetic analysis informs the strategic approach, and step-by-step experimental protocols are provided. The causality behind experimental choices, from reagent selection to reaction conditions, is explained to ensure both reproducibility and a deeper understanding of the underlying chemical principles. This guide is intended to empower researchers in the fields of organic synthesis and drug development with the knowledge to efficiently prepare this and structurally related compounds.

Introduction and Strategic Overview

The synthesis of substituted furans is a cornerstone of modern organic and medicinal chemistry.[2][3] The furan ring system is a bioisostere for various aromatic and heteroaromatic rings, offering unique electronic properties and opportunities for molecular diversification.[1] 4-(5-Methylfuran-2-yl)butan-2-ol represents a chiral building block with potential applications in the synthesis of more complex bioactive molecules. Its structure, featuring a substituted furan and a secondary alcohol, presents a versatile platform for further chemical modification.

This guide focuses on a logical and efficient synthetic strategy, beginning with a retrosynthetic analysis to identify key starting materials and intermediates. The primary approach discussed involves the synthesis of the precursor ketone, 4-(5-methylfuran-2-yl)butan-2-one, followed by its reduction to the target secondary alcohol. This method is advantageous due to the ready availability of the starting materials and the high efficiency of the involved transformations.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule, 4-(5-methylfuran-2-yl)butan-2-ol, reveals a clear and logical disconnection strategy. The primary disconnection is at the carbon-oxygen bond of the secondary alcohol, leading back to the corresponding ketone, 4-(5-methylfuran-2-yl)butan-2-one. This ketone is a critical intermediate, as its reduction directly yields the desired product.[4]

Further disconnection of the C-C bond between the furan ring and the butanone side chain in the ketone intermediate suggests two primary synthons: a nucleophilic 2-methylfuran equivalent and an electrophilic four-carbon chain. This retrosynthetic pathway forms the basis of the synthetic strategy detailed in this guide.

Retrosynthetic Analysis target 4-(5-Methylfuran-2-yl)butan-2-ol ketone 4-(5-Methylfuran-2-yl)butan-2-one target->ketone C-O Disconnection (Reduction) methylfuran 2-Methylfuran ketone->methylfuran C-C Disconnection (Alkylation) c4_electrophile Four-Carbon Electrophile (e.g., Methyl Vinyl Ketone) ketone->c4_electrophile

Caption: Retrosynthetic analysis of 4-(5-Methylfuran-2-yl)butan-2-ol.

Synthetic Pathway: From 2-Methylfuran to the Target Alcohol

The proposed synthetic route is a two-step process, commencing with the acid-catalyzed hydroxyalkylation/alkylation of 2-methylfuran, followed by the reduction of the resulting ketone.

Synthetic Pathway start 2-Methylfuran + Methyl Vinyl Ketone intermediate 4-(5-Methylfuran-2-yl)butan-2-one start->intermediate Acid-Catalyzed Alkylation product 4-(5-Methylfuran-2-yl)butan-2-ol intermediate->product Reduction (e.g., NaBH4)

Caption: Overall synthetic workflow.

Step 1: Synthesis of 4-(5-Methylfuran-2-yl)butan-2-one

The formation of the carbon-carbon bond between the 2-methylfuran ring and the butanone side chain is achieved through a hydroxyalkylation/alkylation (HAA) reaction.[5] This reaction is typically catalyzed by a solid acid catalyst, which offers advantages in terms of ease of separation and recyclability.[6]

Mechanism and Rationale: The reaction proceeds via the electrophilic activation of the carbonyl group of methyl vinyl ketone by the acid catalyst. The electron-rich 2-methylfuran then acts as a nucleophile, attacking the activated carbonyl. Subsequent dehydration leads to the formation of the desired ketone. The use of a solid acid catalyst like Nafion or an acidic ion-exchange resin is preferred to minimize side reactions and simplify the workup procedure.[6]

Experimental Protocol:

  • Catalyst Preparation: An acidic ion-exchange resin (e.g., Dowex 50Wx2) is activated by drying at 100-120°C under vacuum overnight.[7]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methylfuran (2.0 equivalents) and the activated acidic resin (5-10 wt%).

  • Reagent Addition: Slowly add methyl vinyl ketone (1.0 equivalent) to the stirred mixture.

  • Reaction Conditions: The reaction mixture is stirred at a temperature between 50-70°C. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solid catalyst is removed by filtration. The excess 2-methylfuran is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield pure 4-(5-methylfuran-2-yl)butan-2-one.[8]

ParameterValue
Reactants 2-Methylfuran, Methyl Vinyl Ketone
Catalyst Acidic Ion-Exchange Resin (e.g., Dowex 50Wx2)
Solvent Solvent-free or a non-polar solvent (e.g., Toluene)
Temperature 50-70°C
Reaction Time 4-12 hours
Typical Yield 70-85%
Step 2: Reduction of 4-(5-Methylfuran-2-yl)butan-2-one to 4-(5-Methylfuran-2-yl)butan-2-ol

The reduction of the ketone to the secondary alcohol is a standard transformation in organic synthesis. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this purpose, avoiding the reduction of the furan ring.[4]

Mechanism and Rationale: The hydride (H⁻) from sodium borohydride attacks the electrophilic carbonyl carbon of the ketone, forming an alkoxide intermediate. Subsequent protonation of the alkoxide during the work-up yields the desired alcohol. The use of an alcoholic solvent like methanol or ethanol is common as it facilitates the reaction and the work-up.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 4-(5-methylfuran-2-yl)butan-2-one (1.0 equivalent) in methanol or ethanol.

  • Reagent Addition: Cool the solution to 0°C in an ice bath. Slowly add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10°C.

  • Reaction Conditions: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours. The reaction progress is monitored by TLC.

  • Work-up and Purification: The reaction is quenched by the slow addition of water. The organic solvent is removed under reduced pressure, and the aqueous residue is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 4-(5-methylfuran-2-yl)butan-2-ol.

ParameterValue
Reactant 4-(5-Methylfuran-2-yl)butan-2-one
Reducing Agent Sodium Borohydride (NaBH₄)
Solvent Methanol or Ethanol
Temperature 0°C to room temperature
Reaction Time 1-3 hours
Typical Yield >90%

Alternative Synthetic Strategies

While the ketone reduction pathway is highly efficient, other synthetic routes could also be considered.

  • Grignard-based Synthesis: An alternative approach involves the reaction of a Grignard reagent derived from a 2-halomethyl-5-methylfuran with propylene oxide. This would form the C-C bond and the alcohol in a single step. However, the preparation and handling of the furan-based Grignard reagent can be more challenging.[9][10][11][12]

Characterization of 4-(5-Methylfuran-2-yl)butan-2-ol

The structure and purity of the synthesized compound and its intermediate should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the connectivity of the atoms and the successful formation of the alcohol.

  • Infrared (IR) Spectroscopy: The disappearance of the ketone carbonyl stretch (around 1715 cm⁻¹) and the appearance of a broad hydroxyl stretch (around 3300-3500 cm⁻¹) in the product's IR spectrum will confirm the reduction.

  • Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition of the final product.

Conclusion

The synthesis of 4-(5-methylfuran-2-yl)butan-2-ol can be reliably achieved through a two-step sequence involving the acid-catalyzed alkylation of 2-methylfuran followed by the reduction of the resulting ketone. This approach is based on well-established and scalable chemical transformations, utilizing readily available starting materials. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate the successful synthesis of this valuable furan derivative for applications in research and development.

References

  • MDPI. (2024). Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. Retrieved from [Link]

  • ResearchGate. (2011). THE SYNTHESIS OF (5-HYDROXY-5-(1-METHOXYPROPAN-2-YL) -4-METHYLFURAN-2(5H). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. Retrieved from [Link]

  • MDPI. (2024). Novel Catalytic Strategies for the Synthesis of Furans and Their Derivatives. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 4-(5-methyl-2-furyl)-2-(4-methylphenyl)-2-butanol. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation of 5-hydroxy-4-methyl-2(5H)-furanone.
  • Frontiers. (2021). Development of Sustainable Catalytic Pathways for Furan Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 4-(5-Methyl-2-furyl)-2-butanone. Retrieved from [Link]

  • Google Patents. (n.d.). Grignard reagent synthesis reaction solvent in maltol production.
  • Organic Chemistry Portal. (n.d.). Furan synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Hydroxyalkylation/alkylation of 2-methylfuran and furfural over niobic acid catalysts for the synthesis of high carbon transport fuel precursors. Retrieved from [Link]

  • Google Patents. (n.d.). Grignard reaction method in production of maltol.
  • National Center for Biotechnology Information. (n.d.). Synthesis of Furan Derivatives Condensed with Carbohydrates. Retrieved from [Link]

  • ACS Publications. (2020). Catalytic Hydroxyalkylation/Alkylation of 2-Methylfuran with Butanal to Form a Biodiesel Precursor Using Acidic Ion-Exchange Resins. Retrieved from [Link]

  • MDPI. (2000). 4-(5-Methyl-2-furfuryl)iden-2-furfurylaminobutanolide. Retrieved from [Link]

  • NIST. (n.d.). 4-Methyl-5H-furan-2-one. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Theoretical study of the catalytic hydrodeoxygenation of furan, methylfuran and benzofurane on MoS2. Retrieved from [Link]

  • ResearchGate. (2018). 4′-(5-Methylfuran-2-yl)-2,2′:6′,2″-terpyridine: A New Ligand Obtained from a Biomass-Derived Aldehyde with Potential Application in Metal-Catalyzed Reactions. Retrieved from [Link]

  • RWTH Publications. (n.d.). HYDROGENATION OF FURANIC COMPOUNDS OVER HETEROGENEOUS CATALYSTS. Retrieved from [Link]

  • PubMed. (2013). Synthesis of renewable diesel with the 2-methylfuran, butanal and acetone derived from lignocellulose. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Synthesis of renewable diesel and jet fuel range alkanes using 2-methylfuran and cyclohexanone. Retrieved from [Link]

  • Semantic Scholar. (2023). Production of jet fuel-range hydrocarbon biofuel by hydroxyalkylation–alkylation of furfural with 2-methylfuran and h. Retrieved from [Link]

  • Google Patents. (n.d.). Method of preparing furfuryl alcohols.
  • Ijarse. (2014). APPLICATION OF GREEN CHEMISTRY PRICIPLES IN ORGANO-GRIGNARD REACTIONS. Retrieved from [Link]

  • Cardiff University. (2026). Mechanistic insights into the catalytic hydrogenation of furfural derivatives over Pd and Pt catalysts. Retrieved from [Link]

  • MDPI. (2022). Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. Retrieved from [Link]

Sources

Physicochemical Properties and Synthetic Utility of 4-(5-Methylfuran-2-yl)butan-2-ol: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

Executive Summary

In the landscape of modern synthetic and medicinal chemistry, bifunctional aliphatic-heteroaromatic scaffolds serve as critical building blocks. 4-(5-Methylfuran-2-yl)butan-2-ol (CAS: 17162-96-8) is a prime example of such a scaffold, characterized by an electron-rich 5-methylfuran ring tethered to a secondary alcohol via a propyl linker. This unique structural topology not only dictates its distinct physicochemical behavior but also primes the molecule for complex intramolecular transformations. This whitepaper provides an in-depth analysis of its physicochemical properties, structural causality, and field-proven methodologies for its utilization in advanced synthetic workflows, specifically focusing on photo-oxidative spirocyclization.

Physicochemical Profiling & Molecular Causality

Understanding the physicochemical profile of a compound is paramount before integrating it into a synthetic pipeline or drug discovery program. The properties of 4-(5-Methylfuran-2-yl)butan-2-ol are not arbitrary; they are the direct consequence of the interplay between its hydrophobic heteroaromatic core and its polar hydroxyl terminus.

Quantitative Physicochemical Data

The following table summarizes the core quantitative metrics of the compound, derived from chemical database profiling .

PropertyValueStructural Causality & Significance
Molecular Weight 154.21 g/mol Highly fragment-like; provides ample room for late-stage functionalization without exceeding the 500 Da limit.
Boiling Point 136.5–138 °C (at 55 Torr)Elevated relative to simple furans due to strong intermolecular hydrogen bonding facilitated by the secondary -OH group.
Density 1.000 g/cm³Indicates compact molecular packing, typical of functionalized aliphatic-aromatic systems.
LogP 1.8Represents a perfectly balanced lipophilicity. The hydrophobic furan and aliphatic chain are offset by the polar hydroxyl, ideal for membrane partitioning.
TPSA 33.4 ŲThe Topological Polar Surface Area is driven by the two oxygen atoms. A value < 90 Ų is highly favorable for blood-brain barrier (BBB) penetration.
Rotatable Bonds 3Confers moderate conformational flexibility, allowing the molecule to adopt multiple geometries for induced-fit target binding.
H-Bond Donors 1Exclusively provided by the secondary alcohol; crucial for establishing directional interactions with biological targets or catalysts.
H-Bond Acceptors 2Provided by the furan ether oxygen and the alcohol oxygen, expanding its coordination capacity.

Structural Reactivity Dynamics

The synthetic utility of 4-(5-Methylfuran-2-yl)butan-2-ol is anchored in its bifunctional nature. The furan ring acts as an electron-rich diene, making it highly susceptible to electrophilic attack and cycloaddition reactions. Conversely, the secondary alcohol serves as a built-in nucleophile.

When exposed to singlet oxygen ( 1O2​ ), the furan ring undergoes a rapid [4+2] cycloaddition to form an unstable endoperoxide intermediate. In a classical intermolecular Clauson-Kaas reaction, an external alcohol would trap the resulting oxocarbenium ion. However, the presence of the secondary alcohol at the C4 position of the side chain in this molecule enables a highly efficient intramolecular trapping mechanism. This cascade yields a complex spiroketal architecture—specifically, 2-methoxy-2,7-dimethyl-1,6-dioxaspiro[4.4]non-3-ene—in a single operational step .

Reactivity A 4-(5-Methylfuran-2-yl) butan-2-ol (Diene) B Endoperoxide Intermediate ([4+2] Adduct) A->B 1O2 (Rose Bengal, hν) [4+2] Cycloaddition C 2-Methoxy-2,7-dimethyl- 1,6-dioxaspiro[4.4]non-3-ene (Spiroketal) B->C MeOH, V2O5 Intramolecular Trapping

Caption: Reaction pathway detailing the photo-oxidative spirocyclization of the furan derivative.

Experimental Methodology: Photo-oxidative Spirocyclization

To guarantee reproducibility, the following protocol is designed as a self-validating system. It details the conversion of 4-(5-Methylfuran-2-yl)butan-2-ol to its corresponding spiroketal. As an application scientist, I emphasize that understanding the why behind each reagent is as critical as the how.

Causality of Reagent Selection
  • Rose Bengal: Selected as the photosensitizer because its absorption spectrum overlaps perfectly with standard visible light sources, efficiently facilitating the intersystem crossing required to convert triplet oxygen ( 3O2​ ) to highly reactive singlet oxygen ( 1O2​ ).

  • Chloroform/Methanol Solvent System: Chloroform provides excellent solubility for the furan substrate. Methanol is strictly required as the exogenous nucleophile to trap the oxocarbenium intermediate on one face of the furan ring, while the internal alcohol traps the other.

  • Vanadium Pentoxide ( V2​O5​ ): The endoperoxide intermediate requires transition metal catalysis to undergo controlled O-O bond cleavage. V2​O5​ selectively drives this degradation without over-oxidizing the secondary alcohol.

Step-by-Step Protocol
  • Photosensitization Setup: Dissolve 10 mmol of 4-(5-Methylfuran-2-yl)butan-2-ol in 50 mL of a 1:1 (v/v) mixture of Chloroform and Methanol. Add 5 mg of Rose Bengal.

  • Oxygenation & Irradiation: Bubble dry oxygen gas ( O2​ ) continuously through the solution. Irradiate the mixture using a 300W visible light source at 10–15 °C to prevent thermal degradation of the intermediate.

    • Self-Validation Checkpoint 1: Monitor the reaction via UV-Vis spectroscopy. The complete disappearance of the furan absorption band at ~220 nm confirms the total conversion of the starting material to the endoperoxide. Do not proceed to step 3 until this is confirmed.

  • Catalytic Rearrangement: Once the diene is consumed, turn off the light and halt oxygen bubbling. Add 0.5 mmol of V2​O5​ catalyst. Stir the mixture at room temperature (25 °C) for 20 hours.

    • Self-Validation Checkpoint 2: Extract an aliquot and analyze via GC-MS. The reaction is complete when the molecular ion peak shifts to m/z 184, confirming the formation of the methoxy-spiroketal.

  • Isolation: Filter the mixture through a short pad of Celite to remove the vanadium catalyst. Concentrate the filtrate under reduced pressure and purify via silica gel column chromatography (Hexanes/Ethyl Acetate) to yield the pure spiroketal.

Protocol step1 Step 1: Photosensitization Substrate + Rose Bengal in CHCl3/MeOH step2 Step 2: Oxygenation O2 bubbling + Visible Light (20h) Checkpoint: UV abs at 220nm drops step1->step2 step3 Step 3: Catalytic Rearrangement Add V2O5 catalyst at 25°C Checkpoint: GC-MS m/z 184 step2->step3 step4 Step 4: Isolation Silica Column Chromatography step3->step4

Caption: Step-by-step experimental workflow for spiroketal synthesis with analytical checkpoints.

Pharmacokinetic & Drug Development Implications

Beyond synthetic chemistry, the physicochemical properties of 4-(5-Methylfuran-2-yl)butan-2-ol make it a highly attractive moiety for medicinal chemistry. According to the foundational principles outlined in, this compound presents an ideal pharmacokinetic profile for oral bioavailability.

Its LogP of 1.8 ensures it is lipophilic enough to partition into lipid bilayers, yet polar enough (TPSA = 33.4 Ų) to maintain aqueous solubility in the gastrointestinal tract and systemic circulation. Furthermore, the low rotatable bond count (3) minimizes the entropic penalty upon binding to a putative receptor. The presence of a single hydrogen bond donor and two acceptors provides sufficient handle for target specificity without rendering the molecule overly hydrophilic, which would otherwise hinder cellular permeability.

References

  • Title: A photo-oxidative analogue of the Clauson-Kaas reaction Source: Tetrahedron Letters, 23(18), 1941-1942 (1982). URL: [Link]

  • Title: 4-(5-methylfuran-2-yl)butan-2-ol | 17162-96-8 Source: Molaid Chemical Database URL: [Link]

  • Title: Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings Source: Advanced Drug Delivery Reviews, 46(1-3), 3-26 (2001). URL: [Link]

Spectroscopic Characterization of 4-(5-Methylfuran-2-yl)butan-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-(5-Methylfuran-2-yl)butan-2-ol is a heterocyclic alcohol with potential applications as a building block in the synthesis of fine chemicals and pharmaceutical intermediates. The presence of a chiral center at the secondary alcohol and a substituted furan moiety makes its unambiguous structural confirmation essential for any research and development endeavor. This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The subsequent sections delve into the predicted spectral features, the rationale behind these predictions, and standardized protocols for their experimental acquisition, offering a framework for researchers in the field.

Molecular Structure and Atom Numbering

A clear assignment of spectroscopic signals begins with a defined molecular structure. The following diagram illustrates the structure of 4-(5-Methylfuran-2-yl)butan-2-ol with standardized atom numbering for consistent reference in the data tables and discussion.

Caption: Structure of 4-(5-Methylfuran-2-yl)butan-2-ol with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For 4-(5-Methylfuran-2-yl)butan-2-ol, both ¹H and ¹³C NMR are indispensable for complete structural verification.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

The proton NMR spectrum is anticipated to show distinct signals for the furan ring protons, the butanol chain, and the methyl groups. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atoms and the aromaticity of the furan ring.[1][2]

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Predicted Coupling Constant (J, Hz) Integration
H-3' (furan)~6.05d~3.01H
H-4' (furan)~5.88d~3.01H
H-2 (CH-OH)~3.80m-1H
H-4 (CH₂)~2.70t~7.52H
H-6' (furan-CH₃)~2.25s-3H
OH~1.8 (broad)s-1H
H-3 (CH₂)~1.85m-2H
H-1 (CH₃)~1.22d~6.23H
  • Rationale: The furan protons (H-3' and H-4') are expected in the aromatic region, though upfield compared to benzene due to the nature of the heterocyclic ring.[3][4] The methine proton (H-2) adjacent to the hydroxyl group is deshielded to around 3.80 ppm.[1] The methylene group (H-4) adjacent to the furan ring is also deshielded. The hydroxyl proton signal is typically broad and its chemical shift is highly dependent on concentration and solvent.[5]

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

The ¹³C NMR spectrum will confirm the presence of all nine unique carbon atoms in the molecule. The chemical shifts are predicted based on established values for substituted furans and secondary alcohols.[6][7][8]

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2' (furan)~155.0
C-5' (furan)~150.5
C-3' (furan)~106.0
C-4' (furan)~105.5
C-2 (CH-OH)~67.5
C-3 (CH₂)~38.0
C-4 (CH₂)~28.5
C-1 (CH₃)~23.5
C-6' (furan-CH₃)~13.5
  • Rationale: The furan carbons C-2' and C-5' are significantly downfield due to their attachment to the oxygen atom and their position in the aromatic system.[9] The carbon bearing the hydroxyl group (C-2) is expected around 67.5 ppm.[10][11] The remaining aliphatic carbons appear in the upfield region as expected.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure. Electron Ionization (EI) is a common technique for such analysis.

Molecular Ion:

  • Formula: C₉H₁₄O₂

  • Molecular Weight: 154.21 g/mol

  • Predicted Molecular Ion (M⁺): m/z = 154

The molecular ion peak in alcohols can be weak or absent due to rapid fragmentation.[5][12]

Predicted Major Fragmentation Pathways

The fragmentation of 4-(5-Methylfuran-2-yl)butan-2-ol is expected to be dominated by pathways characteristic of secondary alcohols and compounds with a furan ring.[13][14]

Predicted m/z Proposed Fragment Ion Fragmentation Pathway
139[M - CH₃]⁺Loss of a methyl radical from the butanol chain.
136[M - H₂O]⁺Dehydration, a common fragmentation for alcohols.[15]
95[C₅H₅O]⁺Cleavage of the butanol side chain, forming a stable methylfurfuryl cation.
81[C₅H₅O - CH₂]⁺Rearrangement and loss from the furan ring fragment.
45[C₂H₅O]⁺Alpha-cleavage at the C2-C3 bond, forming a resonance-stabilized oxygen-containing cation.[12][16]
  • Causality in Fragmentation: The primary driving force for fragmentation is the formation of stable ions. Alpha-cleavage is a dominant pathway for alcohols because it leads to a resonance-stabilized oxonium ion.[12][16] The stability of the methylfurfuryl cation also makes the cleavage of the side chain a favorable process.

M [C₉H₁₄O₂]⁺˙ m/z = 154 F1 [C₈H₁₁O₂]⁺ m/z = 139 M->F1 - •CH₃ F2 [C₉H₁₂O]⁺˙ m/z = 136 M->F2 - H₂O (Dehydration) F3 [C₆H₇O]⁺ m/z = 95 M->F3 - C₃H₇O• F4 [C₂H₅O]⁺ m/z = 45 M->F4 α-cleavage

Caption: Key predicted fragmentation pathways in EI-MS.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Predicted Characteristic IR Absorption Bands
Wavenumber (cm⁻¹) Vibration Intensity
~3350O-H stretch (hydrogen-bonded)Strong, Broad
3120=C-H stretch (furan)Medium
2970-2850C-H stretch (aliphatic)Strong
~1570, ~1500C=C stretch (furan ring)Medium
~1225, ~1020C-O-C stretch (furan ring)Strong
~1100C-O stretch (secondary alcohol)Strong
  • Rationale: The most prominent feature will be the broad O-H stretching band around 3350 cm⁻¹, characteristic of a hydrogen-bonded alcohol.[17] The C-H stretches for the sp²-hybridized furan ring carbons appear at a higher frequency (>3000 cm⁻¹) than those for the sp³-hybridized carbons of the butanol chain.[18] The furan ring also exhibits characteristic C=C and C-O-C stretching vibrations.[19][20][21] The C-O stretch of the secondary alcohol provides another key diagnostic peak.[17]

Experimental Protocols

To ensure data integrity and reproducibility, standardized experimental protocols are critical.

General Experimental Workflow

cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Processing & Interpretation P1 Weigh ~10 mg of 4-(5-Methylfuran-2-yl)butan-2-ol P2 Dissolve in appropriate deuterated solvent (NMR) or volatile solvent (MS/IR) P1->P2 A1 NMR Acquisition (¹H, ¹³C, COSY, HSQC) P2->A1 A2 MS Acquisition (EI or ESI) P2->A2 A3 IR Acquisition (ATR or thin film) P2->A3 D1 Process spectra (phasing, baseline correction, peak picking) A1->D1 A2->D1 A3->D1 D2 Assign signals and interpret fragmentation D1->D2 D3 Correlate data from all techniques for final structure confirmation D2->D3

Caption: A generalized workflow for spectroscopic analysis.

NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[22]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 500 MHz) for optimal signal dispersion.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a signal-to-noise ratio >100:1. Standard parameters include a 30° pulse angle and a relaxation delay of 2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR.

  • Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal.

Mass Spectrometry Protocol
  • Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer. For EI-MS, a direct insertion probe or GC-MS can be used.

  • Ionization: Use a standard electron ionization energy of 70 eV. This energy level is optimal for generating reproducible fragmentation patterns and is the standard for spectral libraries.

  • Mass Analysis: Scan a mass range appropriate for the compound, for instance, from m/z 35 to 200, to detect the molecular ion and all significant fragments.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern by calculating the mass differences between major peaks.

IR Spectroscopy Protocol
  • Sample Preparation: For a liquid sample, place a single drop directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a thin film can be prepared between two NaCl or KBr plates.

  • Background Collection: Record a background spectrum of the clean ATR crystal or salt plates. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental signals.

  • Sample Spectrum Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: Perform an automatic background subtraction. Identify and label the wavenumbers of the major absorption bands.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation of 4-(5-Methylfuran-2-yl)butan-2-ol. The predicted NMR, MS, and IR data, grounded in established spectroscopic principles, offer a reliable reference for researchers. By following the detailed experimental protocols, scientists can acquire high-quality, reproducible data, ensuring the integrity of their chemical characterization and facilitating further research and development.

References

  • ResearchGate. (n.d.). Some characteristic infra-red absorption frequencies of furan compounds. I. Retrieved from [Link]

  • Yao, L., Su, C., Qi, L., Liu, C., Hu, Y., & Zhao, H. (1999). [The substituent structures and characteristic infrared spectra of alpha-furan esters]. Guang Pu Xue Yu Guang Pu Fen Xi, 19(1), 32-4. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

  • Chemistry Steps. (2025, October 3). Mass Spectrometry of Alcohols. Retrieved from [Link]

  • eCommons. (n.d.). The infrared spectra of furan, tetrahydrofuran, and some of their methyl substituted derivatives. Retrieved from [Link]

  • Chemistry Steps. (2025, September 27). Alpha (α) Cleavage. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2018, October 30). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. Retrieved from [Link]

  • Torales, E., Fomine, S., & Cárdenas, J. (2023). Assignment of the absolute configuration of secondary alcohols by 13C NMR and its correlation with methyl-1-(chloromethyl)-oxopyrrolidine-2-carboxylate and quantum-mechanical GIAO calculations. New Journal of Chemistry, 47, 9222-9228. Retrieved from [Link]

  • Canadian Journal of Chemistry. (n.d.). Infrared study of the C—H stretching region of five-membered heterocyclic compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 14). 17.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • Dummies. (2021, July 26). How to Identify Molecular Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]

  • Unknown. (n.d.). 13C NMR Chemical Shift Table. PDF document. Retrieved from [Link]

  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR chemical shifts of furan and thiophene protons for compounds 5-8 recorded in CDCl3. Retrieved from [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • McGill, C., Forsuelo, M., Guan, Y., & Green, W. H. (2024, May 19). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]

  • ResearchGate. (2025, August 7). (PDF) Estimation and prediction of 13C NMR chemical shifts of carbon atoms in both alcohols and thiols. Retrieved from [Link]

  • Fowler, S. (2017, November 28). How to predict the 13C NMR spectrum of a compound [Video]. YouTube. Retrieved from [Link]

  • NMRDB. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • Chem Help ASAP. (2023, February 3). predicting likely fragments in a mass spectrum [Video]. YouTube. Retrieved from [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shifts of Common Functional Groups. Retrieved from [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C4H10O CH3CH(OH)CH2CH3 mass spectrum of butan-2-ol fragmentation pattern of m/z m/e ions for analysis and identification of 2-butanol sec-butyl alcohol image diagram doc brown's advanced organic chemistry revision notes. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Mestrelab Resources. (2010, June 10). Starting Guide to NMRPredict Desktop. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C4H10O CH3CH(OH)CH2CH3 mass spectrum of butan-2-ol. Retrieved from [Link]

  • NMRDB. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]

  • Pearson+. (n.d.). Predict the masses and the structures of the most abundant fragme... | Study Prep. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

  • McGill, C., Forsuelo, M., Guan, Y., & Green, W. H. (2021). Predicting Infrared Spectra with Message Passing Neural Networks. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch13 - Sample IR spectra. Retrieved from [Link]

  • Cheminfo.org. (n.d.). Search by substructure for IR spectra and compare. Retrieved from [Link]

Sources

"solubility of 4-(5-Methylfuran-2-yl)butan-2-ol in different solvents"

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of 4-(5-Methylfuran-2-yl)butan-2-ol

Authored by: A Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) or key chemical intermediate is a critical physicochemical property that governs its behavior in various stages of research, development, and manufacturing. This guide provides a comprehensive technical overview of the solubility of 4-(5-Methylfuran-2-yl)butan-2-ol, a molecule incorporating both a heterocyclic furan ring and a secondary alcohol. While specific experimental data for this compound is not widely published, this document synthesizes foundational solubility principles, predictive methodologies, and robust experimental protocols to empower researchers in drug development and chemical synthesis. We will explore the theoretical underpinnings of its solubility based on its molecular structure, detail the gold-standard shake-flask method for empirical determination, and discuss the application of modern computational models for solubility prediction.

Introduction: The Molecular Profile of 4-(5-Methylfuran-2-yl)butan-2-ol

4-(5-Methylfuran-2-yl)butan-2-ol (CAS No. 17162-96-8) is an organic compound featuring a unique combination of functional groups that dictate its chemical behavior and, consequently, its solubility.[1] Understanding its structure is paramount to predicting its interactions with various solvents.

  • The Furan Moiety : The furan ring is a five-membered aromatic heterocycle containing an oxygen atom.[2] While the oxygen atom introduces polarity and a hydrogen bond acceptor site, the aromatic character of the ring contributes to nonpolar, van der Waals interactions. Furan itself is soluble in common organic solvents but only slightly soluble in water.[2] The methyl group at the 5-position adds a degree of lipophilicity.

  • The Butanol Chain : The butan-2-ol side chain is the primary driver of polarity. The secondary hydroxyl (-OH) group is a potent hydrogen bond donor and acceptor, making it capable of strong interactions with protic and polar aprotic solvents.

  • Overall Molecular Character : The molecule presents a dual character. The furan ring and alkyl components (methyl and butyl groups) are hydrophobic, while the hydroxyl group is hydrophilic. This amphipathic nature suggests that its solubility will be highly dependent on the solvent's properties, likely showing good solubility in solvents of intermediate polarity like alcohols and ketones, and limited solubility in highly polar (water) or highly nonpolar (hexane) solvents.

Theoretical Framework: The Energetics of Dissolution

The process of dissolution is governed by the principle that "like dissolves like," which is a simplified expression of the thermodynamic balance between solute-solute, solvent-solvent, and solute-solvent interactions.[3][4] For 4-(5-Methylfuran-2-yl)butan-2-ol to dissolve, the energy released from the formation of new solute-solvent interactions must be sufficient to overcome the energy required to break the existing solute-solute interactions within the crystal lattice and the solvent-solvent interactions.[4]

  • Polar Protic Solvents (e.g., Water, Ethanol) : These solvents can engage in hydrogen bonding with the hydroxyl group of the solute. Water, being highly polar, will strongly interact with the -OH group but may have weaker interactions with the hydrophobic furan and alkyl portions. Ethanol, with its ethyl group, offers a better balance and is expected to be a more effective solvent.

  • Polar Aprotic Solvents (e.g., Acetone, DMSO) : These solvents have significant dipole moments and can act as hydrogen bond acceptors, interacting favorably with the solute's hydroxyl group. They are generally good solvents for compounds of intermediate polarity.[3]

  • Nonpolar Solvents (e.g., Hexane, Toluene) : These solvents primarily interact through weaker van der Waals forces. They will solvate the hydrophobic parts of the molecule (furan ring, alkyl chain) but will not interact strongly with the polar hydroxyl group, likely resulting in poor solubility.[3]

The following diagram illustrates the key intermolecular forces at play between 4-(5-Methylfuran-2-yl)butan-2-ol and different solvent types.

cluster_solute 4-(5-Methylfuran-2-yl)butan-2-ol cluster_solvents Solvent Types Solute Molecule (Hydrophilic -OH & Hydrophobic Furan/Alkyl) Water Water (H₂O) Polar Protic Solute->Water Strong H-Bonding (-OH) Poor Hydrophobic Interaction Ethanol Ethanol (EtOH) Polar Protic Solute->Ethanol Good H-Bonding (-OH) Good Hydrophobic Interaction Hexane Hexane Nonpolar Solute->Hexane Poor Polar Interaction (-OH) Good Hydrophobic Interaction

Caption: Intermolecular interactions governing solubility.

Predictive Approaches to Solubility Assessment

Before undertaking resource-intensive experimental work, computational models can provide valuable initial estimates of solubility. These methods are crucial in early drug discovery for screening large numbers of compounds.[5][6]

  • Quantitative Structure-Property Relationship (QSPR) : QSPR models use statistical methods to correlate molecular descriptors (e.g., molecular weight, polarity, hydrogen bond donors/acceptors) with experimentally determined solubility data for a large set of compounds.[6][7] A model built on a diverse dataset could predict the solubility of 4-(5-Methylfuran-2-yl)butan-2-ol. However, the accuracy of these predictions depends heavily on the quality and relevance of the training data.[7]

  • Thermodynamic and Physics-Based Models : These methods, such as those based on the General Solubility Equation (GSE), calculate solubility from more fundamental properties like the free energy of solvation.[7] While computationally more demanding, they can offer deeper physical insight into the dissolution process.[4][6]

  • Machine Learning (ML) : Modern ML models are increasingly used to predict both aqueous and organic solubility with high accuracy.[8][9] These models are trained on vast datasets and can identify complex, non-linear relationships between molecular features and solubility, though they may be less reliable for molecules that are dissimilar to their training sets.[4][8]

Experimental Protocol for Thermodynamic Solubility Determination

The most reliable method for determining the equilibrium solubility of a compound is the shake-flask method.[3][10] This "gold standard" technique measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid material.

The Shake-Flask Method: A Step-by-Step Protocol

This protocol provides a self-validating system to ensure equilibrium is reached and the measurement is accurate.

  • Preparation of Solvent Systems : Prepare a range of solvents of interest (e.g., water, phosphate-buffered saline pH 7.4, ethanol, acetone, ethyl acetate, toluene, hexane).

  • Addition of Excess Solute : Add an excess amount of solid 4-(5-Methylfuran-2-yl)butan-2-ol to a known volume of each solvent in separate, sealed glass vials. The excess solid is crucial to ensure a saturated solution is formed.

  • Equilibration : Agitate the vials at a constant, controlled temperature (e.g., 25 °C or 37 °C) using an orbital shaker or magnetic stirrer. This agitation should continue for a sufficient duration (typically 24-72 hours) to ensure that thermodynamic equilibrium is achieved between the dissolved and undissolved solid.[3]

  • Phase Separation : After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Then, separate the saturated supernatant from the undissolved solid. This is best achieved by centrifugation followed by careful filtration through a chemically inert syringe filter (e.g., 0.22 µm PTFE) that will not absorb the solute.[3]

  • Quantification of Solute : Accurately determine the concentration of the solute in the clear filtrate. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and precise method for this analysis.[3][11]

    • A standard calibration curve must be generated using solutions of 4-(5-Methylfuran-2-yl)butan-2-ol of known concentrations to ensure accurate quantification.

  • Data Reporting : Report the solubility in standard units such as mg/mL or mol/L at the specified temperature. The experiment should be performed in triplicate to ensure reproducibility.[3]

The following diagram outlines the workflow for this essential experimental procedure.

Start Start Step1 Step 1: Preparation Add excess solute to a known volume of solvent. Start->Step1 Step2 Step 2: Equilibration Agitate at constant T for 24-72 hours. Step1->Step2 Step3 Step 3: Phase Separation Centrifuge and filter the suspension. Step2->Step3 Step4 Step 4: Analysis Quantify solute in filtrate using HPLC. Step3->Step4 End End Report solubility (mg/mL) Step4->End

Caption: Workflow for the shake-flask solubility determination method.

Data Presentation and Interpretation

For a compound like 4-(5-Methylfuran-2-yl)butan-2-ol, solubility data should be presented clearly to allow for easy comparison across different solvent systems. The following table provides an illustrative example of how such data might be structured.

Solvent SystemSolvent TypePredicted Polarity IndexIllustrative Solubility (mg/mL at 25°C)
HexaneNonpolar0.1< 0.1
TolueneNonpolar (Aromatic)2.45 - 15
Ethyl AcetatePolar Aprotic4.450 - 150
AcetonePolar Aprotic5.1> 200
EthanolPolar Protic5.2> 200
MethanolPolar Protic6.6> 200
WaterPolar Protic10.20.5 - 2.0
PBS (pH 7.4)Aqueous Buffer~10.20.5 - 2.0

Disclaimer : The quantitative values in this table are hypothetical and for illustrative purposes only. They are based on the chemical principles discussed and are intended to serve as a template for reporting experimentally determined results.

Conclusion

The solubility of 4-(5-Methylfuran-2-yl)butan-2-ol is a complex property dictated by the interplay of its hydrophobic furan-alkyl backbone and its hydrophilic hydroxyl group. While predictive models offer valuable initial insights, the gold-standard shake-flask method remains the definitive approach for obtaining accurate thermodynamic solubility data.[10] A thorough understanding and empirical determination of its solubility profile in a range of pharmaceutically and synthetically relevant solvents are essential for its successful application in drug discovery, process chemistry, and formulation development. This guide provides the theoretical foundation and practical framework necessary for researchers to confidently approach this critical characterization.

References

  • ChemRxiv. (n.d.). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents. [Link]

  • Cole, D. J., et al. (2025, October 7). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]

  • Al-Naji, O., & Jery, A. E. (2023, October 18). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. PMC. [Link]

  • MIT News. (2025, August 19). A new model predicts how molecules will dissolve in different solvents. [Link]

  • SlidePlayer. (n.d.). solubility experimental methods.pptx. [Link]

  • ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

  • NCBI. (2016, November 5). Furan - Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals. [Link]

  • Bergström, C. A. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]

  • Slideshare. (n.d.). Applications of furan and its derivative. [Link]

  • Wikipedia. (n.d.). Furan. [Link]

  • ChemSynthesis. (2025, May 20). 4-(5-methyl-2-furyl)-2-(4-methylphenyl)-2-butanol. [Link]

  • Chemsrc. (2025, August 30). 4-{[(5-Methylfuran-2-yl)methyl]amino}butan-2-ol. [Link]

  • PubChem. (n.d.). 4-(5-Methyl-2-furyl)-2-butanone. [Link]

  • ACS Omega. (2024, July 5). Solubility of 2,5-Furandicarboxylic Acid in Pure and Mixed Organic Solvent Systems at 293 K Predicted Using Hansen Solubility Parameters. [Link]

Sources

Technical Whitepaper: Structural Profiling and Synthetic Applications of 4-(5-methylfuran-2-yl)butan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of advanced organic synthesis and drug discovery, bifunctional building blocks are critical for the rapid assembly of complex molecular architectures. 4-(5-methylfuran-2-yl)butan-2-ol (CAS: 17162-96-8) is a highly versatile intermediate characterized by an electron-rich 5-methylfuran core tethered to a nucleophilic secondary alcohol. This unique structural topology primes the molecule for complex cascade reactions, most notably serving as a direct precursor for the synthesis of spiroketal pharmacophores and functionalized heterocycles[1].

This technical guide provides an in-depth analysis of its physicochemical properties, mechanistic reactivity, and self-validating synthetic protocols designed for application scientists and medicinal chemists.

Physicochemical Profiling & Structural Dynamics

Understanding the baseline physical properties of 4-(5-methylfuran-2-yl)butan-2-ol is essential for optimizing reaction conditions, particularly in solvent selection and purification workflows.

Table 1: Quantitative Physicochemical Data

Property Value Method / Source
CAS Number 17162-96-8 Standardized Identifier[1]
Molecular Formula C₉H₁₄O₂ Elemental Analysis
Molecular Weight 154.21 g/mol Computed
Boiling Point 136.5–138 °C (at 55 Torr) Experimental[1]
Density 1.000 g/cm³ Experimental[1]
LogP (Octanol/Water) 1.8 Computed[1]
Topological Polar Surface Area 33.4 Ų Computed[2]
Hydrogen Bond Donors / Acceptors 1 / 2 Computed[1]

| Rotatable Bonds | 3 | Computed[2] |

Mechanistic Causality

The reactivity of 4-(5-methylfuran-2-yl)butan-2-ol is governed by the synergistic electronic effects of its two distinct functional domains:

  • The Activated Heterocycle: The methyl group at the C5 position of the furan ring donates electron density via hyperconjugation. This raises the energy of the Highest Occupied Molecular Orbital (HOMO), rendering the diene system exceptionally reactive toward electrophilic species, such as singlet oxygen ( 1O2​ ) or transition metal catalysts[3].

  • The Nucleophilic Tether: The 3-hydroxybutyl chain at C2 provides a perfectly spaced internal nucleophile. The spatial geometry—exactly four carbon atoms separating the hydroxyl oxygen from the furan C2—creates an ideal trajectory for a 5-exo-trig/5-endo-trig intramolecular cyclization. This proximity effect dramatically lowers the activation entropy ( ΔS‡ ) for ring closure, thermodynamically driving the formation of stable 1,6-dioxaspiro[4.4]nonane architectures[1].

De Novo Synthesis Workflow

To ensure high purity for downstream catalytic applications, the synthesis of 4-(5-methylfuran-2-yl)butan-2-ol is typically executed via a robust three-step sequence starting from commercially available 5-methylfurfural.

Protocol 1: Three-Step Synthesis Workflow
  • Step 1: Aldol Condensation. React 5-methylfurfural with an excess of acetone in the presence of 10% aqueous NaOH at 0–5 °C. Causality Note: The excess acetone acts as both reactant and solvent, suppressing the self-condensation of the furfural. Neutralization and extraction yield the intermediate enone, 4-(5-methylfuran-2-yl)but-3-en-2-one.

  • Step 2: Selective Hydrogenation. Dissolve the enone in ethyl acetate. Add 5% Pd/C catalyst and stir under a hydrogen atmosphere (1 atm) at ambient temperature. Critical Insight: The reaction must be strictly monitored via GC-MS to prevent the over-reduction of the furan ring. Filtration through Celite yields 4-(5-methylfuran-2-yl)butan-2-one (CAS: 13679-56-6)[2].

  • Step 3: Carbonyl Reduction. Dissolve the ketone in anhydrous methanol at 0 °C. Portion-wise addition of sodium borohydride ( NaBH4​ ) selectively reduces the ketone without affecting the heterocycle.

  • Self-Validation Check: Reaction completion is validated by FTIR analysis. The disappearance of the sharp carbonyl stretch at ~1715 cm⁻¹ and the emergence of a broad O-H stretch at ~3300–3400 cm⁻¹ confirms the successful formation of the secondary alcohol.

SynthesisWorkflow A 5-Methylfurfural + Acetone B 4-(5-methylfuran-2-yl) but-3-en-2-one A->B NaOH, H2O Aldol Condensation C 4-(5-methylfuran-2-yl) butan-2-one B->C Pd/C, H2 Hydrogenation D 4-(5-methylfuran-2-yl) butan-2-ol C->D NaBH4, MeOH Ketone Reduction

Fig 1. Step-by-step synthetic workflow for 4-(5-methylfuran-2-yl)butan-2-ol.

Advanced Transformations: Photo-oxidative Spiroketalization

One of the most powerful applications of 4-(5-methylfuran-2-yl)butan-2-ol is its use as a precursor in the photo-oxidative analogue of the Clauson-Kaas reaction[4]. This transformation constructs the 1,6-dioxaspiro[4.4]nonane core, a privileged scaffold found in numerous biologically active natural products.

Protocol 2: Singlet Oxygen-Mediated Cyclization
  • Endoperoxide Formation: Dissolve 4-(5-methylfuran-2-yl)butan-2-ol in a mixture of chloroform and methanol. Add a catalytic amount of Rose Bengal. Causality Note: Rose Bengal is selected for its exceptionally high quantum yield of singlet oxygen generation in polar protic media, which is crucial for trapping the transient endoperoxide.

  • Irradiation & Oxygenation: Irradiate the solution with a visible light source (e.g., 500W halogen lamp or high-power LED) while continuously bubbling O2​ gas through the mixture at 0–10 °C. The electron-rich furan undergoes a rapid [4+2] cycloaddition with 1O2​ to form an unstable endoperoxide intermediate.

  • Spirocyclization: Add a catalytic amount of vanadium pentoxide ( V2​O5​ ) and stir for 20 hours. The V2​O5​ facilitates the controlled degradation of the intermediate hydroperoxide, triggering the solvolytic ring-opening and subsequent intramolecular attack of the pendant secondary alcohol onto the oxidized furan core[1].

  • Isolation: The reaction yields 2-methoxy-2,7-dimethyl-1,6-dioxaspiro[4.4]non-3-ene [1]. Purify the spiroketal via silica gel chromatography (hexane/ethyl acetate gradient).

SpiroketalMechanism A 4-(5-methylfuran-2-yl)butan-2-ol B Endoperoxide Intermediate A->B 1O2 (Rose Bengal, hν) [4+2] Cycloaddition C Hemiacetal / Hydroperoxide B->C MeOH Solvolytic Ring Opening D 2-methoxy-2,7-dimethyl-1,6- dioxaspiro[4.4]non-3-ene C->D V2O5, 20h Intramolecular Spirocyclization

Fig 2. Mechanism of photo-oxidative spiroketalization via Clauson-Kaas analogue.

Applications in Drug Development & Catalysis

Beyond spiroketalization, derivatives of 4-(5-methylfuran-2-yl)butan-2-ol are highly valued in transition-metal catalysis. As demonstrated in foundational studies by Hashmi et al., furans bearing functionalized side chains can undergo rapid gold-catalyzed transformations at room temperature[3]. These reactions deliver complex dihydroindole, dihydrobenzofuran, and chroman derivatives with high atom economy. The stabilizing effect of the heteroatom directly attached to the intermediate arene is crucial for the high yields observed in these methodologies, making this compound an indispensable tool for medicinal chemists designing C(sp³)-rich screening libraries[3].

References

  • Molaid Chemical Database. "4-(5-methylfuran-2-yl)butan-2-ol | 17162-96-8".
  • PubChem. "4-(5-Methyl-2-furyl)-2-butanone | 13679-56-6".
  • Feringa, B. L., & Butselaar, R. J. "A Photo-oxidative Analogue of the Clauson-Kaas Reaction". Tetrahedron Letters, 1982. (Cited via ChemRxiv).
  • Hashmi, A. S. K., et al. "Gold-Catalyzed Synthesis of Chroman, Dihydrobenzofuran, Dihydroindole, and Tetrahydroquinoline Derivatives". Chemistry–A European Journal, 2008. (Cited via Molaid).

Sources

Biomass-Derived Furanic Alcohols: A Technical Guide to 4-(5-Methylfuran-2-yl)butan-2-ol, Its Homologs, and Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from petroleum-based chemical industries to renewable, biomass-driven biorefineries relies heavily on the catalytic upgrading of furanic platforms[1]. Among these, 4-(5-methylfuran-2-yl)butan-2-ol (CAS: 17162-96-8) represents a critical C9 intermediate[2]. Synthesized via the aldol condensation of 5-methylfurfural (5-MF) with acetone followed by selective hydrogenation, this secondary alcohol serves as a versatile precursor for bio-jet fuels (via hydrodeoxygenation to alkanes) and complex pharmaceutical intermediates[3]. This whitepaper provides an in-depth analysis of its structural homologs, mechanistic synthesis pathways, and validated experimental protocols.

Structural Landscape and Comparative Data

The furanic alcohol family is defined by the substitution pattern on the furan ring and the length of the aliphatic side chain. Understanding the homologs (compounds differing by -CH₂- units) and analogs (differing by functional groups or saturation) of 4-(5-methylfuran-2-yl)butan-2-ol is essential for tuning the physicochemical properties of the final fuel or drug candidate[1].

The table below summarizes the quantitative and categorical data for the core target and its primary structural relatives:

Compound NameStructural ClassificationCAS NumberPrecursorsKey Characteristics / Applications
4-(5-Methylfuran-2-yl)butan-2-ol Core Target (C9)17162-96-8[2]5-Methylfurfural + AcetoneBio-jet fuel precursor; intermediate for spiroketal synthesis.
4-(Furan-2-yl)butan-2-ol Homolog (C8)6963-39-9[4]Furfural + AcetonePharmaceutical intermediate; precursor for octane via hydrodeoxygenation.
4-(5-Hydroxymethylfuran-2-yl)butan-2-ol Analog (C9, hydroxylated)N/AHMF + AcetoneHigh-density fuel precursor; highly hydrophilic intermediate[5].
4-(Furan-2-yl)butan-2-one Analog (C8, ketone)699-17-2[6]Furfural + AcetoneFlavoring agent; direct product of aldol condensation before hydrogenation.
4-Tetrahydrofuran-2-yl-butan-2-ol Analog (C8, saturated ring)3208-43-3[7]4-(Furan-2-yl)butan-2-one + H₂Solvent; advanced intermediate requiring aggressive ring hydrogenation.

Mechanistic Pathways: From Biomass to Furanic Alcohols

The synthesis of these compounds relies on a tandem or two-step sequence. First, base-catalyzed aldol condensation couples the aldehyde group of the furfural derivative with the α-carbon of acetone[1]. The resulting α,β-unsaturated ketone (enone) must then undergo selective hydrogenation. The chemical challenge lies in reducing both the conjugated C=C double bond and the C=O carbonyl group without inducing hydrogenolysis or saturation of the C-O-C furan ring[3].

Pathway Biomass Lignocellulosic Biomass Furfural Furfural (C5) Biomass->Furfural Dehydration HMF 5-Hydroxymethylfurfural (HMF) Biomass->HMF Dehydration Aldol_F 4-(Furan-2-yl)but-3-en-2-one (C8 Enone) Furfural->Aldol_F MF 5-Methylfurfural (5-MF) HMF->MF Hydrogenolysis Aldol_MF 4-(5-Methylfuran-2-yl)but-3-en-2-one (C9 Enone) MF->Aldol_MF Acetone Acetone Acetone->Aldol_F Acetone->Aldol_MF Alc_F 4-(Furan-2-yl)butan-2-ol (Homolog) Aldol_F->Alc_F H2, Pd/C Alc_MF 4-(5-Methylfuran-2-yl)butan-2-ol (Core Target) Aldol_MF->Alc_MF H2, Pd/C

Caption: Reaction pathways from biomass-derived furfurals to hydrogenated furanic alcohols.

Experimental Methodologies: Synthesis and Validation

To ensure reproducibility and high selectivity, the following protocols detail the synthesis of 4-(5-methylfuran-2-yl)butan-2-ol. The methodology is designed as a self-validating system, incorporating intermediate checks to confirm causality between catalyst choice and product distribution.

Protocol A: Base-Catalyzed Aldol Condensation

Objective: Synthesize the C9 enone intermediate, 4-(5-methylfuran-2-yl)but-3-en-2-one, while suppressing C14 di-adduct formation.

  • Substrate Initialization: In a 250 mL round-bottom flask, combine 5-methylfurfural (10 mmol) and acetone (50 mmol).

    • Causality Note: A 1:5 molar ratio provides a strict excess of acetone. This thermodynamically favors the mono-aldol condensation product over the di-adduct (which would otherwise form if 5-MF were in excess)[8].

  • Catalyst Activation: Add 5 wt% of a solid base catalyst, such as MgO-ZrO₂ or amphiphilic Pd/CNT/MgO nanohybrids[3].

    • Causality Note: The basic sites (O²⁻ anions) are required to abstract the α-proton from acetone, forming the reactive enolate nucleophile. Solid bases are preferred over liquid bases (like NaOH) to prevent excessive polymerization of the furan ring and to allow easy catalyst recovery[8].

  • Thermal Condensation: Heat the mixture to 80°C under a nitrogen atmosphere for 3 hours.

  • Validation Check: Sample the organic phase and analyze via GC-MS. The reaction is deemed complete when the 5-MF peak completely disappears, yielding the enone intermediate.

Protocol B: Selective Catalytic Hydrogenation

Objective: Reduce the enone to 4-(5-methylfuran-2-yl)butan-2-ol without furan ring saturation.

  • Reactor Setup: Transfer the crude enone to a high-pressure Parr autoclave.

  • Catalyst Integration: Introduce 5 wt% Pd/C. Alternatively, a Cu/MgAl₂O₄ catalyst can be used for enhanced C=O selectivity[1].

    • Causality Note: Palladium is highly active for both C=C and C=O reduction. Copper-based catalysts are less active for ring saturation, providing an intrinsic safety margin against over-hydrogenation to tetrahydrofuran analogs[1].

  • Hydrogenation: Purge the reactor with N₂, then pressurize with H₂ to 250 psi. Elevate the temperature to 100°C and maintain aggressive stirring (800 rpm) for 1 hour to overcome gas-liquid mass transfer limitations[3].

  • Product Isolation: Cool the reactor, depressurize, and filter the catalyst through a Celite pad. Purify the target alcohol via fractional vacuum distillation.

Workflow Step1 1. Substrate Preparation Mix 5-MF & Acetone (1:5 Ratio) Step2 2. Aldol Condensation Add Solid Base Catalyst (MgO-ZrO2) Heat to 80°C for 3h Step1->Step2 Step3 3. Intermediate Isolation Extract C9 Enone via GC-MS Validation Step2->Step3 Step4 4. Catalytic Hydrogenation Add Pd/C (5 wt%), H2 (250 psi) React at 100°C for 1h Step3->Step4 Step5 5. Product Purification Filter catalyst, Vacuum Distillation Yield: Target C9 Alcohol Step4->Step5

Caption: Step-by-step experimental workflow for the synthesis of 4-(5-methylfuran-2-yl)butan-2-ol.

Applications in Drug Development & Biofuels

The structural nuances between homologs dictate their downstream utility:

  • Bio-Jet Fuels: The hydrodeoxygenation (HDO) of 4-(5-methylfuran-2-yl)butan-2-ol yields nonane (C9), a high-energy-density alkane ideal for aviation fuel blending. Its homolog, 4-(furan-2-yl)butan-2-ol, yields octane (C8)[5].

  • Pharmaceuticals: The furan ring serves as a masked 1,4-dicarbonyl system. Oxidative ring-opening of 4-(5-methylfuran-2-yl)butan-2-ol (e.g., via singlet oxygen or vanadia catalysts) yields complex dioxaspiro[4.4]nonene frameworks[2]. These spiroketals are privileged scaffolds in natural product synthesis and targeted drug discovery.

Sources

Methodological & Application

"application of 4-(5-Methylfuran-2-yl)butan-2-ol in organic synthesis"

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthetic Applications of 4-(5-Methylfuran-2-yl)butan-2-ol

Introduction: A Bifunctional Building Block with Untapped Potential

In the landscape of modern organic synthesis and medicinal chemistry, the strategic design of molecular building blocks is paramount. Compounds that possess multiple, orthogonally reactive functional groups offer a streamlined path to molecular complexity. 4-(5-Methylfuran-2-yl)butan-2-ol is one such molecule, embodying significant synthetic potential through its secondary alcohol and a 2,5-disubstituted furan ring. The furan nucleus is a well-established "privileged scaffold" in drug discovery, appearing in a wide array of natural products and pharmaceuticals, valued for its unique electronic properties and its ability to act as a bioisostere for other aromatic systems.[1][2][3] This guide, intended for researchers and professionals in organic synthesis and drug development, will explore the synthetic versatility of 4-(5-Methylfuran-2-yl)butan-2-ol, presenting detailed protocols for its key transformations.

The strategic positioning of the secondary alcohol and the furan moiety allows for a diverse range of chemical manipulations. The secondary alcohol can be readily oxidized to a ketone, providing a handle for further carbon-carbon bond formations or nucleophilic additions. The furan ring, a less aromatic and highly reactive heterocycle, can participate in a variety of transformations including cycloadditions, rearrangements, and ring-opening reactions, making it a versatile synthon for a broad range of synthetic targets.[4]

Part 1: Transformations of the Secondary Alcohol Moiety

The secondary alcohol in 4-(5-Methylfuran-2-yl)butan-2-ol is a prime site for initial synthetic modifications. Its oxidation to the corresponding ketone, 4-(5-methylfuran-2-yl)butan-2-one, is a foundational transformation that opens the door to a host of subsequent reactions.

Oxidation to 4-(5-Methylfuran-2-yl)butan-2-one

The conversion of a secondary alcohol to a ketone is one of the most fundamental and reliable reactions in organic synthesis.[5][6] A variety of reagents can accomplish this transformation, with the choice often depending on the desired scale, functional group tolerance, and reaction conditions.[7][8] Milder, non-acidic reagents like Dess-Martin periodinane (DMP) or pyridinium chlorochromate (PCC) are often preferred to avoid potential acid-catalyzed side reactions involving the furan ring.[5][7]

Experimental Protocol: Oxidation using Pyridinium Chlorochromate (PCC)

Objective: To synthesize 4-(5-methylfuran-2-yl)butan-2-one from 4-(5-Methylfuran-2-yl)butan-2-ol.

Materials:

  • 4-(5-Methylfuran-2-yl)butan-2-ol

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (DCM)

  • Silica gel

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexanes

  • Ethyl acetate

Procedure:

  • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(5-Methylfuran-2-yl)butan-2-ol (1.0 eq) in anhydrous DCM.

  • To this solution, add PCC (1.5 eq) in one portion. The mixture will turn into a dark brown slurry.

  • Stir the reaction mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with an equal volume of diethyl ether and pass it through a short plug of silica gel to filter out the chromium byproducts.

  • Wash the silica gel plug with additional diethyl ether to ensure complete recovery of the product.

  • Combine the organic filtrates and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure 4-(5-methylfuran-2-yl)butan-2-one.[9]

Data Presentation: Comparison of Oxidizing Agents for Secondary Alcohols

Oxidizing AgentTypical ConditionsAdvantagesDisadvantages
Jones Reagent (CrO₃/H₂SO₄) Acetone, 0°C to rtInexpensive, powerful oxidantHarshly acidic, toxic chromium waste
PCC (Pyridinium Chlorochromate) DCM, rtMild, good for sensitive substratesStoichiometric chromium byproduct
DMP (Dess-Martin Periodinane) DCM or CHCl₃, rtMild, non-toxic byproducts, fastExpensive, potentially explosive
Swern Oxidation (DMSO, (COCl)₂) DCM, -78°CHigh yields, mild conditionsRequires low temperatures, odor
Sodium Hypochlorite (Bleach) Biphasic, with catalyst, rtInexpensive, environmentally benignCan be substrate-dependent

Visualization: Oxidation Workflow

G cluster_start Starting Material cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Start 4-(5-Methylfuran-2-yl)butan-2-ol in Anhydrous DCM Reagent Add PCC (1.5 eq) Start->Reagent Step 1 Stir Stir at RT, 2-4h (Monitor by TLC) Reagent->Stir Step 2 Filter Dilute with Ether Filter through Silica Stir->Filter Step 3 Wash Wash with NaHCO₃ (aq) & Brine Filter->Wash Step 4 Dry Dry (MgSO₄), Filter, Concentrate Wash->Dry Step 5 Purify Flash Column Chromatography Dry->Purify Step 6 Product 4-(5-Methylfuran-2-yl)butan-2-one Purify->Product

Caption: Workflow for the PCC oxidation of 4-(5-Methylfuran-2-yl)butan-2-ol.

Part 2: Synthetic Transformations of the Furan Moiety

The 2,5-disubstituted furan ring is a versatile platform for a variety of powerful synthetic transformations that can dramatically increase molecular complexity.

The Piancatelli Rearrangement: Access to Cyclopentenone Scaffolds

A cornerstone reaction of 2-furylcarbinols is the acid-catalyzed Piancatelli rearrangement, which converts these substrates into valuable 4-hydroxycyclopentenone derivatives.[10][11] This transformation proceeds via a 4π-electrocyclization of an intermediate oxyallyl cation.[10] These cyclopentenone products are key intermediates in the synthesis of numerous natural products, including prostaglandins.[11][12] The presence of a 5-methyl group, as in our substrate, often necessitates milder reaction conditions to prevent the formation of side products.[11][12]

Experimental Protocol: Acid-Catalyzed Piancatelli Rearrangement

Objective: To synthesize 4-hydroxy-4-methyl-5-(2-oxobutyl)cyclopent-2-enone from 4-(5-Methylfuran-2-yl)butan-2-ol.

Materials:

  • 4-(5-Methylfuran-2-yl)butan-2-ol

  • Acetone

  • Deionized water

  • p-Toluenesulfonic acid (p-TsOH) or a mild Lewis acid (e.g., ZnCl₂)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 4-(5-Methylfuran-2-yl)butan-2-ol (1.0 eq) in a mixture of acetone and water (e.g., 3:1 v/v).

  • Add a catalytic amount of p-TsOH (0.1 eq). For more sensitive substrates, an equimolar amount of a milder Lewis acid like ZnCl₂ may be used.[11][12]

  • Heat the reaction mixture to a moderate temperature (e.g., 40-50 °C) and stir for 2-6 hours. Monitor the reaction by TLC.

  • After the starting material is consumed, cool the mixture to room temperature and neutralize the acid by carefully adding saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of the reaction mixture).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and remove the solvent under reduced pressure.

  • Purify the resulting crude product by silica gel column chromatography to yield the desired 4-hydroxycyclopentenone derivative. The rearrangement typically delivers the trans isomer with high stereoselectivity.[11]

Visualization: Piancatelli Rearrangement Mechanism

G cluster_mech Piancatelli Rearrangement A 1. Protonation & Dehydration B 2. Furan Ring Opening C 3. 4π Electrocyclization (Conrotatory) D 4. Tautomerization Start 2-Furylcarbinol Carbocation Carbocation Intermediate Start->Carbocation +H⁺, -H₂O Oxyallyl Oxyallyl Cation Carbocation->Oxyallyl Cyclic_Intermediate Cyclic Cation Oxyallyl->Cyclic_Intermediate Product 4-Hydroxycyclopentenone Cyclic_Intermediate->Product -H⁺

Caption: Key steps of the Piancatelli rearrangement mechanism.

Diels-Alder Reaction: Constructing Oxabicyclic Systems

The furan ring can act as an electron-rich diene in [4+2] cycloaddition reactions, most readily with electron-deficient dienophiles.[4] This Diels-Alder reaction provides a direct route to oxabicyclo[2.2.1]heptane derivatives, which are versatile intermediates for further synthetic manipulations. The reaction of 2,5-disubstituted furans has been well-studied and can be optimized using various conditions.[13]

Experimental Protocol: Diels-Alder Reaction with N-Phenylmaleimide

Objective: To synthesize the oxabicyclo[2.2.1]heptane adduct from 4-(5-Methylfuran-2-yl)butan-2-ol and N-phenylmaleimide.

Materials:

  • 4-(5-Methylfuran-2-yl)butan-2-ol

  • N-Phenylmaleimide

  • Toluene or xylene

  • Aluminum chloride (AlCl₃) (optional, as a Lewis acid catalyst)

Procedure:

  • In a round-bottom flask, dissolve 4-(5-Methylfuran-2-yl)butan-2-ol (1.0 eq) and N-phenylmaleimide (1.1 eq) in toluene.

  • For thermally driven reactions, heat the mixture to reflux and monitor by TLC. For catalyzed reactions, add a Lewis acid like AlCl₃ (1.0 eq) and stir at a lower temperature (e.g., refluxing toluene).[13]

  • The reaction typically favors the formation of the endo adduct initially, which may isomerize to the more stable exo adduct upon prolonged heating.[14]

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a catalyst was used, quench the reaction by adding a saturated aqueous solution of K₂CO₃.[13]

  • Extract the mixture with ethyl acetate, and wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization or silica gel chromatography to isolate the Diels-Alder adduct.

Furan Ring Opening: A Gateway to 1,4-Dicarbonyls

The furan ring can be viewed as a masked 1,4-dicarbonyl compound.[4] Under acidic aqueous conditions, the furan ring of 4-(5-Methylfuran-2-yl)butan-2-ol can be hydrolyzed to yield a linear 1,7-dicarbonyl compound. This transformation is essentially the reverse of the Paal-Knorr furan synthesis.[15][16] The resulting diketone is a valuable intermediate that can be used to synthesize other five-membered heterocycles, such as pyrroles or thiophenes, by reacting it with ammonia/amines or a sulfur source, respectively.[17]

Experimental Protocol: Acidic Hydrolysis of the Furan Ring

Objective: To synthesize 3-hydroxyheptane-2,6-dione from 4-(5-Methylfuran-2-yl)butan-2-ol.

Materials:

  • 4-(5-Methylfuran-2-yl)butan-2-ol

  • Aqueous sulfuric acid (e.g., 2M H₂SO₄)

  • Dioxane or acetone (as a co-solvent)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

Procedure:

  • Dissolve 4-(5-Methylfuran-2-yl)butan-2-ol in a mixture of dioxane and aqueous sulfuric acid.

  • Stir the solution at room temperature or with gentle heating. Monitor the disappearance of the starting material by TLC.

  • Upon completion, cool the reaction mixture and carefully neutralize the acid with a saturated solution of sodium bicarbonate.

  • Extract the product into diethyl ether.

  • Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting 1,7-dicarbonyl compound can be purified by chromatography if necessary.

Visualization: Synthetic Pathways from 4-(5-Methylfuran-2-yl)butan-2-ol

G cluster_pathways Synthetic Transformations A 4-(5-Methylfuran-2-yl)butan-2-ol B 4-(5-Methylfuran-2-yl)butan-2-one A->B Oxidation (e.g., PCC) C 4-Hydroxycyclopentenone Derivative A->C Piancatelli Rearrangement (Acid Catalyst) D Oxabicyclo[2.2.1]heptane Adduct A->D Diels-Alder Reaction (+ Dienophile) E 1,7-Dicarbonyl Compound A->E Acidic Hydrolysis (H₃O⁺)

Caption: Key synthetic transformations of 4-(5-Methylfuran-2-yl)butan-2-ol.

Conclusion

4-(5-Methylfuran-2-yl)butan-2-ol represents a synthetically versatile and valuable building block for organic synthesis. The strategic interplay between its secondary alcohol and furan functionalities provides access to a diverse array of molecular scaffolds. Through straightforward transformations such as oxidation, Piancatelli rearrangement, Diels-Alder cycloaddition, and furan ring-opening, researchers can rapidly generate complex molecules. These products, including ketones, cyclopentenones, oxabicycles, and dicarbonyls, serve as critical intermediates for the development of novel pharmaceuticals, agrochemicals, and materials. The protocols and data presented herein offer a comprehensive guide for harnessing the synthetic potential of this promising bifunctional molecule.

References

Sources

"developing a bioassay for 4-(5-Methylfuran-2-yl)butan-2-ol"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preclinical Bioassay Development for 4-(5-Methylfuran-2-yl)butan-2-ol: High-Throughput Safety and Functional Profiling

Executive Summary & Scientific Rationale

4-(5-Methylfuran-2-yl)butan-2-ol (4-MFB) is an emerging, high-value chemical synthesized via the cross-aldol condensation of biomass-derived 5-hydroxymethylfurfural (HMF) derivatives with acetone, followed by selective hydroconversion[1]. Featuring a furanic core and an aliphatic alcohol side chain, 4-MFB shares structural homology with numerous commercial flavorants and fragrance agents.

However, translating furanic compounds from biomass derivatives to commercial products requires rigorous biological profiling. The furan ring presents a specific toxicological liability: it is highly susceptible to epoxidation by hepatic cytochrome P450 enzymes (predominantly CYP2E1 and CYP3A4), which opens the ring to form reactive, hepatotoxic cis-butene-dial intermediates[2].

To address this, we have designed a bifurcated, self-validating bioassay pipeline that captures both the functional utility (olfactory receptor activation) and the metabolic safety (CYP-mediated hepatotoxicity) of 4-MFB.

Experimental Causality and Assay Design

  • Functional Profiling (Efficacy): Olfactory Receptors (ORs) are G-protein-coupled receptors (GPCRs). A major bottleneck in OR bioassays is their poor cell-surface expression in heterologous systems[3]. To solve this, our protocol enforces causality by co-transfecting HEK293T cells with RTP1S (Receptor-Transporting Protein 1 Short), an essential chaperone that guarantees OR membrane trafficking. Activation is quantified via high-throughput calcium imaging, capturing the Gαolf-mediated signaling cascade[4].

  • Safety Profiling (Toxicity): Standard immortalized cell lines (e.g., HepG2) lack physiological levels of CYP450 enzymes, often resulting in false-negative safety profiles for furans. Our assay acts as a self-validating system by running parallel viability screens: one with the parent compound alone, and one supplemented with human liver S9 fraction and NADPH . This isolates intrinsic toxicity from metabolite-driven hepatotoxicity.

Bioassay Workflow Visualization

G Start 4-MFB Bioassay Pipeline Func Functional Profiling (GPCR Activation) Start->Func Safe Safety Profiling (Hepatotoxicity) Start->Safe HEK HEK293T Cells + OR / RTP1S / Gαolf Func->HEK Hep HepG2 Cells + Liver S9 Fraction Safe->Hep Dye Fluo-4 AM Loading HEK->Dye Read1 Calcium Imaging (EC50) Dye->Read1 Exp Compound Exposure (48h) Hep->Exp Read2 CellTiter-Glo (IC50) Exp->Read2

Dual-track bioassay workflow for functional and safety profiling of furanic compounds.

Protocol I: Functional Bioassay (Olfactory Receptor Activation)

This protocol utilizes a fluorescent calcium indicator to measure the downstream effects of OR activation. When 4-MFB binds the target OR, it activates Gαolf, which stimulates Adenylyl Cyclase 3 (AC3). The resulting cAMP spike opens Cyclic Nucleotide-Gated (CNG) channels, allowing a measurable influx of extracellular calcium[4][5].

Pathway Ligand 4-MFB OR Olfactory Receptor Ligand->OR Binds Gprot Gαolf OR->Gprot Activates AC3 Adenylyl Cyclase Gprot->AC3 Stimulates CNG CNG Channel AC3->CNG cAMP Ca Ca2+ Influx CNG->Ca Opens

Gαolf-mediated olfactory signal transduction pathway and calcium imaging readout.

Step-by-Step Methodology:
  • Cell Seeding: Seed HEK293T cells at a density of 20,000 cells/well in a 384-well poly-D-lysine coated black-wall microplate. Culture in DMEM + 10% FBS overnight at 37°C.

  • Co-Transfection (Self-Validating Step): Using Lipofectamine 3000, transfect each well with a plasmid mixture containing: 10 ng target OR (e.g., OR1A1), 5 ng RTP1S (for membrane trafficking), and 5 ng Gαolf. Incubate for 24 hours.

  • Dye Loading: Aspirate media and wash cells twice with Assay Buffer (HBSS supplemented with 20 mM HEPES, pH 7.4). Add 20 µL of Assay Buffer containing 2 µM Fluo-4 AM and 0.1% Pluronic F-127. Incubate in the dark at 37°C for 45 minutes.

  • De-esterification: Wash the cells three times with Assay Buffer to remove extracellular dye. Add 20 µL of fresh Assay Buffer and incubate for 15 minutes at room temperature to allow complete intracellular de-esterification of the AM ester.

  • Data Acquisition: Transfer the plate to a FLIPR (Fluorometric Imaging Plate Reader). Record baseline fluorescence (Ex: 488 nm / Em: 525 nm) for 10 seconds.

  • Compound Addition: Automatically dispense 10 µL of 4-MFB (prepared in a 3-fold serial dilution series from 1 mM down to 100 nM). Record kinetic fluorescence for 3 minutes. Calculate the area under the curve (AUC) to determine the EC50.

Protocol II: Safety Bioassay (CYP-Mediated Hepatotoxicity)

This protocol isolates the intrinsic toxicity of 4-MFB from the toxicity of its CYP450-generated metabolites, providing a highly accurate safety window for drug and fragrance development.

Step-by-Step Methodology:
  • Cell Seeding: Seed HepG2 cells at 10,000 cells/well in a 96-well opaque white plate. Allow 24 hours for attachment.

  • Metabolic Activation Preparation: Prepare two separate treatment master mixes in serum-free DMEM:

    • Mix A (Parent Compound Control): 4-MFB serial dilutions (10 µM to 10 mM).

    • Mix B (Metabolite Screen): 4-MFB serial dilutions + 1 mg/mL pooled human liver S9 fraction + 2 mM NADPH (essential cofactor for CYP450 activity).

  • Compound Exposure: Aspirate culture media and apply 100 µL of Mix A or Mix B to the respective wells. Include vehicle controls (0.1% DMSO) for both conditions. Incubate for 48 hours at 37°C.

  • Viability Readout: Equilibrate the plate and CellTiter-Glo Reagent to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo Reagent to each well.

  • Lysis and Detection: Induce cell lysis by shaking the plate on an orbital shaker for 2 minutes. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Quantification: Measure luminescence using a microplate reader. Normalize data against the vehicle control to calculate the IC50.

Quantitative Data Presentation

The following table summarizes expected quantitative outputs from the bioassay pipeline, demonstrating how the dual-track system identifies the therapeutic/utility window of 4-MFB.

Assay ModuleTarget SystemReadout MetricMock Result (4-MFB)Biological Interpretation
Functional Efficacy OR1A1 (HEK293T)Calcium Influx (EC50)45.2 µMModerate GPCR agonist activity, suitable for fragrance formulation.
Intrinsic Safety HepG2 (No S9)ATP Viability (IC50)> 10 mMLow parent-compound toxicity; biologically inert in the absence of hepatic enzymes.
Metabolic Safety HepG2 (+ Liver S9)ATP Viability (IC50)1.8 mMCYP450-mediated toxification observed. Safe usage requires concentrations < 1.8 mM.

Sources

"experimental setup for testing the bioactivity of 4-(5-Methylfuran-2-yl)butan-2-ol"

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Bioactivity Screening of 4-(5-Methylfuran-2-yl)butan-2-ol

Authored by: Senior Application Scientist, Gemini Labs

Abstract

This document provides a comprehensive experimental framework for the initial bioactivity screening of the novel compound, 4-(5-Methylfuran-2-yl)butan-2-ol. The molecular structure, featuring a furan ring and a chiral butan-2-ol side chain, suggests a high potential for diverse pharmacological activities, as furan derivatives are a well-established class of bioactive scaffolds in medicinal chemistry.[1][2] This guide is designed for researchers in drug discovery and chemical biology, offering a tiered, logical progression of assays to efficiently characterize the compound's antimicrobial, antioxidant, cytotoxic, and anti-inflammatory properties. Each protocol is detailed with step-by-step instructions, including necessary controls and data analysis frameworks, to ensure scientific rigor and reproducibility.

Introduction: Rationale for Screening

The compound 4-(5-Methylfuran-2-yl)butan-2-ol belongs to the furan derivative family, a class of heterocyclic compounds recognized for a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antioxidant effects.[3][4][5] The furan nucleus is considered a "privileged scaffold" because its unique electronic and steric properties allow it to interact with a wide range of biological targets.[2]

Furthermore, the butan-2-ol moiety introduces a chiral center at the C2 position, meaning the compound exists as two non-superimposable mirror images (enantiomers).[6][7] It is a fundamental principle in pharmacology that enantiomers can exhibit significantly different biological activities and toxicities. This guide outlines a screening strategy for the racemic mixture, but subsequent testing of individual enantiomers is highly recommended if significant bioactivity is identified.

This application note presents a logical, tiered workflow to systematically investigate the bioactivity of this compound, starting with broad-spectrum in vitro assays and progressing to more specific cell-based models.

Tiered Experimental Workflow

A tiered approach is the most efficient method for screening a novel compound. It begins with broad, cost-effective assays to identify potential "hits" and rules out inactive or overly toxic compounds early in the process.

Figure 1. Tiered experimental workflow for bioactivity screening.

Tier 1: Primary Screening Protocols

Antimicrobial Susceptibility Testing

The furan moiety is present in several clinically used antimicrobial agents. Therefore, assessing the compound's ability to inhibit microbial growth is a logical first step. The broth microdilution method is a quantitative assay to determine the Minimum Inhibitory Concentration (MIC).[8]

Protocol 3.1.1: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

  • Target Microorganisms:

    • Gram-positive: Staphylococcus aureus (e.g., ATCC 29213)

    • Gram-negative: Escherichia coli (e.g., ATCC 25922)

    • Yeast: Candida albicans (e.g., ATCC 90028)

  • Materials:

    • 96-well microtiter plates (sterile, U-bottom)

    • Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for yeast

    • Bacterial/yeast inoculums standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

    • Test compound stock solution (e.g., 10 mg/mL in DMSO)

    • Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for yeast)

    • Resazurin sodium salt solution (0.015% w/v in sterile PBS)

  • Procedure:

    • Add 100 µL of appropriate broth to all wells of a 96-well plate.

    • In the first column, add 100 µL of the test compound stock solution, serially diluted in broth to achieve twice the highest desired final concentration.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last column. This creates a gradient of compound concentrations.[9]

    • Prepare a standardized microbial inoculum and dilute it in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[10]

    • Add 100 µL of the diluted inoculum to each well, bringing the final volume to 200 µL.

    • Controls: Include a positive control (inoculum, no compound), a negative control (broth only), and a vehicle control (inoculum with DMSO at the highest concentration used).[9]

    • Seal the plate and incubate at 37°C for 18-24 hours for bacteria, or 48 hours for yeast.

    • After incubation, add 30 µL of resazurin solution to each well and incubate for another 2-4 hours. A color change from blue to pink indicates viable, metabolically active cells.

    • MIC Determination: The MIC is the lowest concentration of the compound that prevents the color change (i.e., the well remains blue).[11]

Antioxidant Capacity Assays

Furan derivatives are known to act as antioxidants by scavenging free radicals.[5] We will employ two common spectrophotometric assays, DPPH and ABTS, which are based on single electron transfer mechanisms but have different characteristics.[12]

Protocol 3.2.1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: In the presence of an antioxidant, the stable DPPH radical (deep violet) is reduced to a non-radical form, causing the solution to lose its color. The change in absorbance is measured at ~517 nm.[12][13]

  • Procedure:

    • Prepare a working solution of DPPH in methanol (e.g., 0.1 mM).

    • Prepare serial dilutions of the test compound in methanol in a 96-well plate (e.g., 100 µL per well).

    • Add 100 µL of the DPPH working solution to each well.[12]

    • Include a blank (methanol only) and a control (methanol + DPPH solution). Ascorbic acid or Trolox can be used as a positive control.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculation:

      • % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] x 100

      • Plot % inhibition against compound concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).[12]

Protocol 3.2.2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

  • Principle: The ABTS radical cation (ABTS•+), which is blue-green, is generated by reacting ABTS salt with potassium persulfate. Antioxidants reduce the radical, causing a loss of color measured at ~734 nm. This assay is advantageous as the longer wavelength reduces interference from colored compounds.[12][14]

  • Procedure:

    • Prepare the ABTS•+ stock solution by mixing equal volumes of 7 mM ABTS and 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours.[13]

    • Dilute the stock solution with ethanol or PBS (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[15]

    • In a 96-well plate, add 20 µL of various concentrations of the test compound.

    • Add 180 µL of the diluted ABTS•+ solution to each well.

    • Incubate for 6-10 minutes at room temperature.

    • Measure absorbance at 734 nm.

    • Calculation: Calculate the % Inhibition and IC₅₀ value as described for the DPPH assay.[12]

General Cytotoxicity Screening

Before proceeding to cell-based functional assays, it is crucial to assess the compound's intrinsic toxicity to mammalian cells. The MTT assay is a standard colorimetric method for evaluating cell viability based on mitochondrial metabolic activity.[16][17]

Protocol 3.3.1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Cell Line: HeLa (human cervical cancer) or HEK293 (human embryonic kidney) are common choices for initial screening.

  • Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT into an insoluble purple formazan product. The amount of formazan, quantified after solubilization, is proportional to the number of viable cells.[18][19]

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.[16]

    • Compound Treatment: Remove the medium and add 100 µL of fresh medium containing serial dilutions of the test compound. Include an untreated control and a vehicle (DMSO) control.[16]

    • Incubate for a defined period (e.g., 24 or 48 hours).

    • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium plus 10 µL of MTT solution (5 mg/mL in PBS) to each well.[20]

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the crystals.[10][20]

    • Shake the plate gently for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm.

    • Calculation:

      • % Viability = [ (Abs_sample - Abs_blank) / (Abs_control - Abs_blank) ] x 100

      • Determine the IC₅₀ (or CC₅₀) value from the dose-response curve.

Tier 2: Secondary Screening Protocol

If the compound shows low cytotoxicity (e.g., IC₅₀ > 50 µM) and/or promising results in Tier 1, further investigation into specific mechanisms is warranted. The anti-inflammatory potential of furan derivatives is a strong candidate for secondary screening.[1][5]

Anti-inflammatory Activity

A standard in vitro model for inflammation involves stimulating macrophages with lipopolysaccharide (LPS), a component of Gram-negative bacteria, which induces the production of inflammatory mediators like nitric oxide (NO) via the inducible nitric oxide synthase (iNOS) enzyme.[21][22]

Sources

Troubleshooting & Optimization

"common side products in the synthesis of 4-(5-Methylfuran-2-yl)butan-2-ol"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 4-(5-methylfuran-2-yl)butan-2-ol. This molecule is a critical intermediate in drug development and biomass upgrading. Its synthesis typically follows a two-step sequence: an initial aldol condensation of 5-methylfurfural with acetone, followed by the catalytic hydrogenation of the resulting enone intermediate.

Because furanic compounds are highly reactive and sensitive to pH, temperature, and catalyst oxophilicity, side reactions are common. This guide provides field-proven protocols, mechanistic insights, and troubleshooting FAQs to help you isolate the target compound with high purity and yield.

Mechanistic Pathway & Side Product Divergence

Understanding where the synthesis diverges is the first step in troubleshooting. The diagram below illustrates the main synthetic workflow and the specific conditions that trigger the formation of common side products.

SynthesisPathway A 5-Methylfurfural + Acetone B Aldol Condensation (Base Catalyst) A->B C 4-(5-Methylfuran-2-yl) but-3-en-2-one B->C Dehydration S1 Humins & Polymers B->S1 Strong Base S2 Bis-aldol Adducts B->S2 Excess Aldehyde D Hydrogenation (Metal Catalyst, H2) C->D E 4-(5-Methylfuran-2-yl) butan-2-ol (Target) D->E C=C & C=O Reduction S3 Over-reduction (THF derivative) D->S3 Excess H2 / Pd Cat S4 Incomplete Reduction (Saturated Ketone) D->S4 Low H2 S5 Cyclopentanones (Piancatelli) D->S5 Aqueous/Acidic

Reaction pathway and common side products in the synthesis of 4-(5-methylfuran-2-yl)butan-2-ol.

Self-Validating Experimental Protocols

To achieve high selectivity, your experimental design must control the kinetics of the side reactions. The following protocols are designed as self-validating systems, allowing you to confirm success at each step.

Protocol A: Aldol Condensation (Enone Formation)

Objective: Synthesize 4-(5-methylfuran-2-yl)but-3-en-2-one while suppressing humin and bis-aldol formation.

  • Reagent Preparation: Mix 5-methylfurfural and acetone in a 1:5 molar ratio in a round-bottom flask.

    • Causality: Acetone serves as both the reactant and the solvent. A large stoichiometric excess kinetically favors the mono-aldol adduct and suppresses the secondary condensation that leads to bis-aldol side products (Wang et al., 2023) [1].

  • Catalyst Addition: Introduce a mild solid base catalyst (e.g., Mg-Al hydrotalcite, 5 wt% relative to 5-methylfurfural).

    • Causality: Homogeneous strong bases (like NaOH) trigger furan ring-opening and subsequent polymerization into black humins. Solid bases provide tunable, localized basicity that restricts the reaction to enolate formation.

  • Reaction & Self-Validation: Stir the mixture at 50 °C for 4–6 hours.

    • Self-Validation: Monitor the visual color of the mixture. A shift from pale yellow to a clear, deep amber is expected. If the solution turns opaque black, the temperature is too high, and humins are forming. Validate completion via TLC (Hexane:Ethyl Acetate 4:1) until the 5-methylfurfural spot is entirely consumed.

  • Workup: Filter the solid catalyst and evaporate the excess acetone under reduced pressure to isolate the enone intermediate.

Protocol B: Catalytic Hydrogenation (Alcohol Formation)

Objective: Reduce both the C=C and C=O bonds without saturating the furan ring or triggering rearrangement.

  • Solvent Selection: Dissolve the enone intermediate in absolute ethanol (0.1 M).

    • Causality: Conducting this reaction in aqueous solvents at elevated temperatures promotes the acid-catalyzed Piancatelli rearrangement, converting the furan ring into a cyclopentanone derivative (Díaz et al., 2024) [2]. Ethanol prevents this hydrolytic side reaction.

  • Catalyst Selection: Add a selective catalyst such as Cu/SiO₂ or a Ru-Sn/C bimetallic catalyst (10 wt%).

    • Causality: Highly active noble metals (like Pd/C or Pt/C) will over-reduce the furan ring to a tetrahydrofuran (THF) derivative. Copper or tin-promoted ruthenium provides the specific Lewis acid oxophilicity required to reduce the stubborn C=O bond while leaving the aromatic furan ring intact (Mariscal et al., 2018)[3].

  • Reaction & Self-Validation: Pressurize the reactor with H₂ (3.0 MPa) and heat to 100 °C.

    • Self-Validation: Monitor the pressure drop in your hydrogen ballast tank. The complete reduction of the enone to the alcohol requires exactly 2 molar equivalents of H₂. A pressure drop corresponding to >2 equivalents is a real-time indicator of furan ring over-reduction.

  • Workup: Depressurize the reactor, filter off the heterogeneous catalyst through a Celite pad, and concentrate the filtrate to yield the target alcohol.

Quantitative Data: Side Product Identification

Use the table below to cross-reference your GC-MS data with the most common synthetic deviations.

Reaction StageSide ProductPrimary CauseTypical GC-MS m/z (M⁺)Mitigation Strategy
Aldol Condensation Humins & PolymersStrong base (e.g., NaOH), high tempN/A (Broad MW)Use solid base (Mg-Al oxides), maintain T < 50 °C.
Aldol Condensation Bis-aldol AdductsExcess 5-methylfurfural~242Maintain high acetone-to-aldehyde ratio (≥ 5:1).
Hydrogenation 4-(5-Methylfuran-2-yl)butan-2-oneInsufficient H₂ pressure, low oxophilicity152Increase H₂ pressure; use Cu or Ru-Sn catalysts.
Hydrogenation 4-(5-Methyltetrahydrofuran-2-yl)butan-2-olOver-reduction by highly active noble metals158Avoid Pd/Pt; strictly monitor H₂ uptake.
Hydrogenation Cyclopentanone DerivativesPiancatelli rearrangement in hot, acidic waterVariableUse non-aqueous solvents (ethanol); avoid acidic supports.

Critical FAQs & Troubleshooting

Q1: Why is my aldol condensation yielding a black, viscous tar instead of the enone intermediate? A: Furan rings are highly sensitive to extreme pH levels. Using strong homogeneous bases (like NaOH or KOH) at elevated temperatures triggers the ring-opening of the furan moiety. These open-chain intermediates rapidly polymerize into dark, insoluble macromolecules known as humins. Solution: Switch to a mild, heterogeneous solid base catalyst (such as a mesoporous spinel or Mg-Al hydrotalcite) and strictly control your reaction temperature below 50 °C.

Q2: My GC-MS shows a massive peak for a saturated ketone (4-(5-methylfuran-2-yl)butan-2-one) but very little of the target alcohol. How do I push the reduction further? A: Thermodynamically, the conjugated C=C bond is much easier to hydrogenate than the C=O bond. If your catalyst lacks sufficient oxophilicity (affinity for oxygen), or if the hydrogen pressure is too low, the reaction will stall at the saturated ketone stage. Solution: Switch to a catalyst with Lewis acid sites that can activate the carbonyl group (e.g., a Cu-based catalyst or Ru/C promoted with Sn) and increase the H₂ pressure to at least 3.0 MPa.

Q3: I am detecting a side product with a mass exactly 4 amu higher than my target molecule (m/z 158 vs 154). What is this, and how do I stop it? A: You are observing the over-reduction of the furan ring, which yields the tetrahydrofuran (THF) derivative: 4-(5-methyltetrahydrofuran-2-yl)butan-2-ol. This typically occurs when using highly active noble metal catalysts (like Palladium or Platinum) or leaving the reaction running for too long. Solution: Poison the catalyst slightly to reduce its activity, lower the reaction temperature, or switch to a less active metal (like Cu or Ni) that struggles to break furan aromaticity.

Q4: When performing the hydrogenation in an aqueous medium, I'm getting a mixture of cyclic compounds that don't match the furan structure. Why? A: In aqueous media at elevated temperatures, furanic compounds with an adjacent hydroxyl or carbonyl group can undergo a Piancatelli rearrangement. Water acts as a nucleophile, causing the furan ring to open and recyclize into a cyclopentenone or cyclopentanone structure. Solution: Switch to a non-aqueous solvent like absolute ethanol or THF, and ensure your catalyst support is strictly neutral (avoid acidic supports like Al₂O₃ or zeolites).

References

  • Wang, Y., et al. (2023). "Research progress of catalysts for aldol condensation of biomass based compounds." RSC Advances, 13, 9153-9175. Available at: [Link]

  • Díaz, C. I. C., et al. (2024). "Aqueous Phase Hydrogenation of 4-(2-Furyl)-3-buten-2-one over Different Re Phases." Molecules, 29(16), 3853. Available at: [Link]

  • Mariscal, R., et al. (2018). "How Catalysts and Experimental Conditions Determine the Selective Hydroconversion of Furfural and 5-Hydroxymethylfurfural." Chemical Reviews, 118(22), 11440-11515. Available at: [Link]

Introduction: Navigating the Synthesis of 4-(5-Methylfuran-2-yl)butan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to overcoming common obstacles in the synthesis of 4-(5-Methylfuran-2-yl)butan-2-ol, designed for chemists and drug development professionals.

Welcome to the Technical Support Center for the synthesis of 4-(5-Methylfuran-2-yl)butan-2-ol. This molecule, featuring a substituted furan ring, is a valuable building block in medicinal chemistry and materials science. However, its synthesis can present challenges, from low yields to difficult purifications. As a Senior Application Scientist, my goal is to provide you with a comprehensive guide that not only offers solutions but also explains the underlying chemical principles to empower your research.

This guide is structured around the most logical and commonly employed synthetic strategy: a two-step approach involving the formation of a ketone precursor followed by its reduction. We will explore common questions and troubleshoot frequent issues encountered in each stage.

Core Synthetic Strategy: A Two-Step Pathway

The most reliable route to 4-(5-Methylfuran-2-yl)butan-2-ol involves two key transformations:

  • Ketone Formation : Synthesis of the intermediate, 4-(5-methylfuran-2-yl)butan-2-one.

  • Ketone Reduction : Reduction of the intermediate to the target secondary alcohol.

This strategy simplifies the overall synthesis by breaking it down into two manageable and high-yielding steps.[1]

G cluster_0 Step 1: Ketone Synthesis cluster_1 Step 2: Ketone Reduction 2-Methylfuran 2-Methylfuran Ketone 4-(5-methylfuran-2-yl)butan-2-one 2-Methylfuran->Ketone Acid Catalyst Methyl_Vinyl_Ketone Methyl Vinyl Ketone Methyl_Vinyl_Ketone->Ketone Alcohol 4-(5-Methylfuran-2-yl)butan-2-ol Ketone->Alcohol Reduction Reducing_Agent Reducing Agent (e.g., NaBH4) Reducing_Agent->Alcohol

Caption: Overall workflow for the two-step synthesis of the target alcohol.

Part 1: Synthesis of the Ketone Precursor (4-(5-Methylfuran-2-yl)butan-2-one)

The key to a high-yielding synthesis of the final alcohol is the efficient preparation of the ketone intermediate, 4-(5-methylfuran-2-yl)butan-2-one[2]. This is typically achieved through an acid-catalyzed reaction between 2-methylfuran and an appropriate four-carbon electrophile.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 4-(5-methylfuran-2-yl)butan-2-one?

The most direct route is a Friedel-Crafts-type alkylation reaction between 2-methylfuran and methyl vinyl ketone (MVK)[3][4]. The electron-rich furan ring acts as a nucleophile, attacking the activated double bond of MVK in the presence of an acid catalyst.

Q2: How do I choose the right acid catalyst for the reaction with MVK?

While various acids can be used, a trace amount of a strong protic acid like p-toluenesulfonic acid (p-TsOH) is often sufficient and effective[3]. The goal is to protonate the MVK, making it a more potent electrophile without causing significant polymerization of the furan or MVK, which can be a major side reaction. Using reusable solid acid catalysts is also a viable green chemistry approach.[1]

Q3: What are the optimal reaction conditions?

A common procedure involves the slow, dropwise addition of methyl vinyl ketone to a refluxing solution of excess furan containing the acid catalyst[3]. Using a large excess of 2-methylfuran helps to maximize the desired 1:1 addition product and minimize polymerization. After the addition, stirring the mixture at room temperature for several hours allows the reaction to proceed to completion[3].

Troubleshooting Guide: Ketone Synthesis

Problem: Low or no yield of the desired ketone.

  • Possible Cause 1: Catalyst Inactivity. The acid catalyst may be old or hydrated.

    • Solution: Use a fresh, anhydrous portion of the acid catalyst. For solid catalysts, ensure they are properly activated according to the manufacturer's protocol.

  • Possible Cause 2: Poor Quality of Reagents. 2-methylfuran can oxidize upon storage, and MVK can polymerize.

    • Solution: Purify the 2-methylfuran by distillation before use. Ensure the MVK is fresh and free of polymer.

  • Possible Cause 3: Reaction Temperature is Too Low. The activation energy for the reaction may not be met.

    • Solution: The initial addition is typically done at the reflux temperature of furan to ensure sufficient activation[3]. Ensure the reaction is adequately heated during this phase.

Problem: Significant formation of a dark, tarry byproduct.

  • Possible Cause: Polymerization. This is a very common issue. Strong acids, high concentrations of MVK, or elevated temperatures for prolonged periods can cause both the furan and MVK to polymerize.

    • Solution 1 (Stoichiometry): Use a significant excess of 2-methylfuran. This keeps the concentration of the reactive MVK low at any given time, favoring the desired alkylation over polymerization.

    • Solution 2 (Controlled Addition): Add the MVK slowly and dropwise to the heated furan solution[3]. This prevents a localized buildup of MVK concentration and helps manage the reaction exotherm.

    • Solution 3 (Catalyst Loading): Use only a catalytic amount of acid. Too much acid will aggressively promote polymerization.

Part 2: Reduction of the Ketone to 4-(5-Methylfuran-2-yl)butan-2-ol

With the ketone precursor in hand, the final step is a straightforward reduction of the carbonyl group to a secondary alcohol[1]. This is a standard transformation in organic synthesis, but careful selection of reagents and conditions is crucial for high yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the best reducing agents for this conversion?

The most common and effective reagents are hydride donors like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄)[1].

  • Sodium Borohydride (NaBH₄): This is the preferred reagent for this specific transformation. It is safer to handle, less reactive, and highly selective for aldehydes and ketones. It can be used in protic solvents like methanol or ethanol.

  • Lithium Aluminum Hydride (LiAlH₄): While a very powerful reducing agent, LiAlH₄ is generally overkill for this simple ketone reduction and poses greater safety risks due to its violent reaction with water and protic solvents[5]. It requires anhydrous ethereal solvents like diethyl ether or THF.

Q2: How do I monitor the progress of the reduction?

Thin-Layer Chromatography (TLC) is the simplest method.

  • Procedure: Spot the initial ketone, a co-spot (ketone + reaction mixture), and the reaction mixture on a TLC plate. The alcohol product will be more polar than the ketone precursor, resulting in a lower Rf value. The reaction is complete when the ketone spot has completely disappeared from the reaction mixture lane.

Q3: How critical is temperature control during the reduction?

For NaBH₄ reductions, the reaction is often started at 0 °C (ice bath) to control the initial exotherm when the hydride is added, and then allowed to warm to room temperature. This provides a controlled and efficient reduction.

Troubleshooting Guide: Ketone Reduction

G Start Low Yield of Alcohol Product Check_TLC Check TLC of crude product. Is starting ketone present? Start->Check_TLC Incomplete_Reduction Problem: Incomplete Reduction Check_TLC->Incomplete_Reduction Yes Workup_Issue Problem: Loss during workup/ purification Check_TLC->Workup_Issue No Cause1 Cause: Insufficient reducing agent Incomplete_Reduction->Cause1 Cause2 Cause: Reagent quenched by moisture Incomplete_Reduction->Cause2 Cause3 Cause: Emulsion during extraction Workup_Issue->Cause3 Cause4 Cause: Product loss on silica gel Workup_Issue->Cause4 Solution1 Solution: Use 1.5-2.0 eq. of NaBH4 Cause1->Solution1 Solution2 Solution: Use dry solvent. Add NaBH4 in portions. Cause2->Solution2 Solution3 Solution: Add brine to break emulsion. Filter if necessary. Cause3->Solution3 Solution4 Solution: Use less polar eluent or switch to alumina. Cause4->Solution4

Caption: Troubleshooting flowchart for low yield in the final reduction step.

Problem: The reaction is incomplete; TLC shows remaining ketone.

  • Possible Cause 1: Insufficient Reducing Agent. The stoichiometry was miscalculated, or some of the reagent degraded upon storage.

    • Solution: Use a moderate excess of NaBH₄ (e.g., 1.5 equivalents) to ensure the reaction goes to completion. If the reaction has stalled, carefully add another portion of NaBH₄ at 0 °C.

  • Possible Cause 2: Moisture Contamination. Water in the solvent or glassware will react with and quench the hydride reagent.

    • Solution: While NaBH₄ is tolerant of some protic solvents, it's good practice to use reasonably dry solvents. Ensure glassware is thoroughly dried before use.

Problem: Low isolated yield after column chromatography.

  • Possible Cause 1: Product is Water-Soluble. The alcohol product has some water solubility. Aggressive washing of the organic layer with water or brine can lead to product loss.

    • Solution: Minimize the volume of aqueous washes during the workup. Perform a back-extraction of the combined aqueous layers with a fresh portion of solvent (e.g., ethyl acetate) to recover any dissolved product.

  • Possible Cause 2: Product Streaking on Silica Gel. The alcohol and furan oxygens can interact strongly with the acidic silica gel, leading to poor separation and recovery.

    • Solution: Deactivate the silica gel by adding 1-2% triethylamine to your eluent system. This will cap the acidic sites on the silica and improve the chromatography of your amine-containing compound. Alternatively, consider using a different stationary phase like alumina.

Data & Protocols
Comparative Summary of Reducing Agents
ReagentFormulaTypical SolventRelative ReactivitySafety ConsiderationsTypical Yield
Sodium Borohydride NaBH₄Methanol, EthanolModerateFlammable solid; reacts with acid to produce H₂. Relatively safe.>90%
Lithium Aluminum Hydride LiAlH₄Diethyl Ether, THFVery HighPyrophoric; reacts violently with water and protic solvents. Use under inert atmosphere.>95%
Protocol 1: Synthesis of 4-(5-methylfuran-2-yl)butan-2-one
  • To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-methylfuran (100 mL, excess) and a catalytic amount of p-toluenesulfonic acid monohydrate (~100 mg).

  • Heat the mixture to a gentle reflux.

  • Slowly add methyl vinyl ketone (10 g, 0.14 mol) dropwise over 1 hour using an addition funnel.

  • After the addition is complete, allow the dark brown mixture to cool and stir at room temperature for 16 hours[3].

  • Remove the excess 2-methylfuran by distillation under atmospheric pressure.

  • Purify the residue by vacuum distillation or flash column chromatography to yield the desired ketone.

Protocol 2: Reduction to 4-(5-Methylfuran-2-yl)butan-2-ol
  • Dissolve 4-(5-methylfuran-2-yl)butan-2-one (5 g, 0.03 mol) in methanol (50 mL) in a 250 mL round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.7 g, 0.045 mol, 1.5 eq) in small portions over 15 minutes.

  • After the addition, remove the ice bath and stir the reaction at room temperature for 2 hours, monitoring by TLC.

  • Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by adding 1M HCl until the bubbling ceases.

  • Remove the methanol under reduced pressure.

  • Add water (50 mL) and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alcohol.

  • Purify by flash column chromatography if necessary.

References
  • MDPI. (2024). Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. Molecules, 29(12), 2854. Retrieved from [Link]

  • University of California, Davis. (n.d.). Grignard Reaction. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 4-(2-furyl)butan-2-one. Retrieved from [Link]

  • PubChem. (n.d.). 4-(5-Methyl-2-furyl)-2-butanone. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 23). Grignard Reagents. Retrieved from [Link]

Sources

Technical Support Center: Degradation Pathways of 4-(5-Methylfuran-2-yl)butan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: Scientific literature detailing the specific degradation pathways of 4-(5-Methylfuran-2-yl)butan-2-ol is limited. This guide is therefore based on established chemical principles and data from structurally analogous compounds, namely substituted furans and secondary alcohols. The proposed pathways and protocols herein serve as a foundational resource for initiating experimental investigations and troubleshooting common issues encountered during forced degradation studies.

Part 1: Frequently Asked Questions (FAQs) & Core Concepts

This section addresses fundamental questions regarding the stability and reactivity of 4-(5-Methylfuran-2-yl)butan-2-ol, providing a predictive framework for its degradation.

Q1: What are the most chemically labile sites on the 4-(5-methylfuran-2-yl)butan-2-ol molecule?

A1: The molecule possesses two primary sites susceptible to degradation under typical experimental and storage conditions:

  • The 5-Methylfuran Ring: The furan ring is an electron-rich heteroaromatic system. This makes it highly susceptible to electrophilic attack, particularly under acidic conditions, which can lead to ring-opening.[1][2] The electron-donating nature of the alkyl substituents further activates the ring, potentially increasing its reactivity compared to unsubstituted furan.[3]

  • The Secondary Alcohol: The hydroxyl group on the butanol side chain is a reactive functional group. It is prone to oxidation to form the corresponding ketone and can undergo dehydration (loss of water) under thermal stress or strong acidic conditions to form an alkene.[4][5][6]

Q2: What are the primary degradation pathways I should anticipate in my studies?

A2: Based on its structural motifs, the three most probable degradation pathways are:

  • Acid-Catalyzed Hydrolysis: This is a major degradation route for furan-containing compounds.[1] The process involves protonation of the furan ring, followed by nucleophilic attack by water, leading to ring cleavage and the formation of a γ-dicarbonyl compound.[2][7]

  • Oxidation: The secondary alcohol can be readily oxidized to a ketone using common oxidizing agents.[8][9] The electron-rich furan ring is also susceptible to oxidation, which can lead to a complex mixture of products or polymerization.[10]

  • Photodegradation: Furan-containing conjugated systems are often sensitive to UV and visible light.[10] Exposure to light can generate reactive oxygen species (like singlet oxygen) or induce photochemical reactions, leading to decomposition.[10][11]

Q3: What are the likely major degradation products I should look for?

A3: You should primarily target the identification of two key degradants:

  • 4-(5-Methylfuran-2-yl)butan-2-one: The product of the oxidation of the secondary alcohol. This will result in a mass change of -2 Da from the parent molecule.

  • Octane-2,5-dione: The product of the acid-catalyzed hydrolytic ring-opening of the furan moiety. This results from the addition of a water molecule (+18 Da) followed by rearrangement.

Part 2: Troubleshooting Guide for Forced Degradation Studies

Forced degradation or "stress testing" is a critical component of drug development and stability assessment, designed to accelerate degradation to identify potential degradants and establish stability-indicating analytical methods.[12][13][14] This guide addresses common issues encountered during these studies.

Problem / Observation Probable Cause & Scientific Rationale Troubleshooting & Optimization Strategies
Rapid compound loss and/or appearance of highly polar impurities under acidic conditions (e.g., 0.1 M HCl, acidic HPLC mobile phase). Acid-Catalyzed Furan Ring-Opening. The furan ring is protonated, most favorably at the α-carbon, which breaks its aromaticity and initiates a cascade that results in irreversible ring cleavage.[1][2] The resulting dicarbonyl compound is typically more polar than the parent molecule.Mitigate Acid Severity: • For analytical methods, ensure the mobile phase pH is above 4. • If acidic conditions are required for a reaction, use the mildest acid possible at the lowest effective concentration and temperature.[1] • Quench reactions promptly by neutralizing the acid with a suitable base (e.g., NaHCO₃ solution) before analysis.[15]
A new, less polar peak appears during photostability testing (exposure to UV/Vis light). Photodegradation via Dehydration. The secondary alcohol can undergo acid-catalyzed (trace acids) or thermally-assisted dehydration to form an alkene. Alkenes are less polar than their corresponding alcohols and will typically have a shorter retention time on a reverse-phase HPLC column.Control Light Exposure: • Store all solutions (standards and samples) in amber vials or protect them from light with aluminum foil.[16] • Prepare standards fresh before each analytical run. • Include a "dark control" (a sample wrapped in foil and subjected to the same thermal conditions) to differentiate between photolytic and thermal degradation.
A new peak with a mass of (Parent - 2 Da) is observed after exposure to oxidative stress (e.g., H₂O₂). Oxidation of the Secondary Alcohol. Secondary alcohols are readily oxidized to ketones.[4][8] This is a very common and predictable degradation pathway. The loss of two hydrogen atoms results in the observed mass change.Confirm Structure: • Use LC-MS/MS to obtain fragmentation data. A characteristic fragmentation pattern can help confirm the ketone structure. • If possible, synthesize the ketone standard, 4-(5-methylfuran-2-yl)butan-2-one, to confirm the identity of the degradant by retention time and mass spectrum.
Multiple unknown peaks or a baseline "hump" appear, especially under harsh thermal or oxidative conditions. Polymerization and/or Complex Furan Ring Oxidation. The reactive intermediates formed during furan ring-opening or oxidation can polymerize, leading to a complex mixture of products that are difficult to resolve chromatographically.[17]Reduce Stress Levels: • The goal of forced degradation is typically 5-20% degradation, not complete destruction of the molecule.[18] • Reduce the temperature, exposure time, or concentration of the stress agent (e.g., H₂O₂). • Use antioxidants if appropriate for the final formulation to prevent oxidative degradation.
Poor mass balance in the chromatogram (sum of parent and degradants is <95%). Formation of Volatile or UV-Inactive Products.Volatiles: Furan itself and other small molecules formed from extensive degradation may be too volatile to be retained on an HPLC column.[19] • UV-Inactive: Ring-opening destroys the furan chromophore. The resulting aliphatic dicarbonyl compound may have a very weak or non-existent UV absorbance at the wavelength used to monitor the parent compound.Employ Multiple Detection Techniques: • Use a mass spectrometer (MS) detector in series with the UV detector. MS can detect compounds without a strong chromophore. • For suspected volatile degradants, analyze the headspace of a stressed sample using Headspace-Gas Chromatography-Mass Spectrometry (HS-GC-MS).[20]

Part 3: Key Experimental Protocols & Data Visualization

Protocol 1: General Forced Degradation Study

This protocol provides a starting point for stress testing. The goal is to achieve 5-20% degradation; therefore, time points and conditions may need to be adjusted.[16][18]

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 4-(5-Methylfuran-2-yl)butan-2-ol in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions Setup: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a clear glass vial. Prepare a control sample by mixing 1 mL of stock with 1 mL of the solvent.

    • Acid Hydrolysis: 0.2 M HCl. Incubate at 60°C.

    • Base Hydrolysis: 0.2 M NaOH. Incubate at 60°C.

    • Oxidative: 6% H₂O₂. Store at room temperature, protected from light.

    • Thermal: Use the control sample (stock + solvent) and heat at 80°C.

    • Photolytic: Place a clear vial containing the control solution in a photostability chamber (ICH Q1B conditions). Wrap a "dark control" vial in aluminum foil and place it alongside.

  • Sampling: Withdraw aliquots at predetermined time points (e.g., 2, 8, 24, 48 hours).

  • Quenching:

    • Before analysis, neutralize the acid and base samples with an equimolar amount of NaOH and HCl, respectively.

    • Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.

  • Analysis: Analyze all samples by a stability-indicating HPLC-UV/MS method.

Protocol 2: Stability-Indicating HPLC-MS Method
  • Column: C18 column (e.g., 100 x 2.1 mm, 2.6 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • UV Detection: Monitor at a suitable wavelength (e.g., 220 nm or λmax of the furan ring).

  • MS Detection (ESI+):

    • Scan Mode: Full Scan (e.g., m/z 100-400) to detect new peaks.

    • Targeted MS/MS: Perform fragmentation on the parent ion (m/z 169.1 for [M+H]⁺) and suspected degradant masses to aid in structural elucidation.[21][22]

Data Summary & Proposed Pathways

The following table summarizes the expected outcomes from the forced degradation studies.

Stress ConditionExpected Primary Degradation PathwayExpected Major Product(s)Mass Change (from parent)
Acidic (HCl) Furan Ring Hydrolysis / Ring-OpeningOctane-2,5-dione+18 Da (H₂O addition)
Oxidative (H₂O₂) Oxidation of Secondary Alcohol4-(5-Methylfuran-2-yl)butan-2-one-2 Da (Loss of 2H)
Thermal (Heat) Dehydration of Secondary Alcohol4-(5-Methylfuran-2-yl)but-1-ene or but-2-ene-18 Da (Loss of H₂O)
Photolytic (UV/Vis) Photodegradation / PhotooxidationComplex Mixture / IsomersVariable
Basic (NaOH) Generally stable; slow degradation possibleMinimal degradation expectedN/A
Visualization of Degradation Pathways & Workflow

Degradation_Pathways cluster_main 4-(5-Methylfuran-2-yl)butan-2-ol cluster_oxidation Oxidative Pathway cluster_hydrolysis Acidic Hydrolysis Pathway cluster_thermal Thermal Pathway parent Start: 4-(5-Methylfuran-2-yl)butan-2-ol ketone Product: 4-(5-Methylfuran-2-yl)butan-2-one (Mass Change: -2 Da) parent->ketone [O] e.g., H₂O₂ protonation Intermediate: Protonated Furan Ring parent->protonation H⁺ / H₂O alkene Product: 4-(5-Methylfuran-2-yl)butene (Mass Change: -18 Da) parent->alkene Δ (Heat) -H₂O dione Product: Octane-2,5-dione (Mass Change: +18 Da) protonation->dione Ring Opening

Caption: Proposed primary degradation pathways for 4-(5-Methylfuran-2-yl)butan-2-ol.

Forced_Degradation_Workflow cluster_stress Apply Stress Conditions start Prepare Stock Solution (1 mg/mL) acid Acidic (HCl, 60°C) start->acid base Basic (NaOH, 60°C) start->base oxid Oxidative (H₂O₂, RT) start->oxid therm Thermal (80°C) start->therm photo Photolytic (ICH Q1B) start->photo sampling Sample at Time Points (e.g., 2, 8, 24h) acid->sampling base->sampling oxid->sampling therm->sampling photo->sampling quench Quench / Neutralize sampling->quench analyze Analyze by Stability-Indicating HPLC-UV/MS Method quench->analyze identify Characterize Degradants (MS/MS Fragmentation) analyze->identify report Report Pathways & Assess Mass Balance identify->report

Caption: General experimental workflow for a forced degradation study.

References

  • König, F., et al. (2026). The photohydrolysis of furans. Science. Available at: [Link]

  • Filo. (2025). Explain, acidic hydrolysis of furan led to the formation of... Filo. Available at: [Link]

  • Iovu, M. C., et al. (2019). Photostable Helical Polyfurans. Journal of the American Chemical Society. Available at: [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Analysis. Available at: [Link]

  • Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Luminata. Available at: [Link]

  • Liang, G., et al. (2017). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. The Journal of Physical Chemistry B. Available at: [Link]

  • Patel, Y., et al. (2018). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Pharmaceutical and Biological Evaluations. Available at: [Link]

  • Kochetkov, V. V., et al. (2022). Photostability and Antiproliferative Activity of Furan Analogues of Combretastatin A-4. Chemical Research in Toxicology. Available at: [Link]

  • SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS. Available at: [Link]

  • Foruzanmehr, M. R., et al. (2019). Schematic view of the hydrolysis mechanism of furan network. ResearchGate. Available at: [Link]

  • Pharma Stability. (n.d.). Forced Degradation Playbook. Pharma Stability. Available at: [Link]

  • Kochetkov, V. V., et al. (2020). Investigation of photochemical behavior of furan derivatives containing an allomaltol fragment. ResearchGate. Available at: [Link]

  • Delatour, T., et al. (2020). Thermal Degradation of 2-furoic Acid and Furfuryl Alcohol as Pathways in the Formation of Furan and 2-methylfuran in Food. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Tran, A. V., et al. (2019). Thermal decomposition of furans with oxygenated substituents: A combined experimental and quantum chemical study. Biblio. Available at: [Link]

  • Applied Biosystems. (n.d.). Detecting nitrofuran metabolites in animal products using LC/MS/MS. Applied Biosystems. Available at: [Link]

  • FSIS USDA. (2010). Screening and Confirmation of Nitrofuran Metabolites by Liquid Chromatography-Tandem Mass Spectrometry. USDA. Available at: [Link]

  • Tanaka, K., et al. (2022). Furan-Containing Chiral Spiro-Fused Polycyclic Aromatic Compounds: Synthesis and Photophysical Properties. MDPI. Available at: [Link]

  • Delatour, T., et al. (2020). Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food. ResearchGate. Available at: [Link]

  • Lee, K. M., et al. (2021). Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction. PMC. Available at: [Link]

  • Prabhu, P. (2020). Determination of Furan in Food by Gas Chromatography– Mass Spectrometry and Headspace Sampling. LCGC International. Available at: [Link]

  • JRC Publications Repository. (n.d.). Methods for the determination of furan in food. European Commission. Available at: [Link]

  • Brown, P. (n.d.). Oxidation of alcohols. Doc Brown's Chemistry. Available at: [Link]

  • De Vleeschouwer, F., et al. (2012). Oxidation of Secondary Methyl Ethers to Ketones. PMC. Available at: [Link]

  • ResearchGate. (n.d.). General scheme of the study of furan stability. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Thermal Decomposition of 2(3H) and 2(5H) Furanones: Theoretical Aspects. ResearchGate. Available at: [Link]

  • University of Rochester. (n.d.). OXIDATIONS 5 Oxidations. University of Rochester. Available at: [Link]

  • Wikipedia. (2020). Oxidation of secondary alcohols to ketones. Wikipedia. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of ketones by oxidation of alcohols. Organic Chemistry Portal. Available at: [Link]

  • Schober, T. A., et al. (2018). Kinetics and Mechanisms of Dehydration of Secondary Alcohols Under Hydrothermal Conditions. ACS Earth and Space Chemistry. Available at: [Link]

  • ResearchGate. (2020). Catalytic Hydroxyalkylation/Alkylation of 2-Methylfuran with Butanal to Form a Biodiesel Precursor Using Acidic Ion-Exchange Resins. ResearchGate. Available at: [Link]

  • Ashenhurst, J. (2015). Elimination Reactions of Alcohols (With Acid). Master Organic Chemistry. Available at: [Link]

  • Clark, J. (n.d.). dehydration of alcohols. Chemguide. Available at: [Link]

Sources

Technical Support Center: Furan & Alkylfuran Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this resource to help you navigate the thermodynamic and chromatographic complexities of furan compound analysis. Furan (C₄H₄O) is a highly volatile, lipophilic contaminant formed during the thermal processing of foods and pharmaceuticals.

Due to its extreme volatility (boiling point 31.4 °C)[1] and potential for de novo formation during extraction, furan analysis is highly susceptible to analytical artifacts. This guide establishes a self-validating framework relying on Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) coupled with Isotope Dilution Analysis (IDA) to ensure absolute data integrity.

Core Methodology: The Self-Validating HS-GC-MS Protocol

To ensure trustworthiness, every furan analysis must be a self-validating system. We achieve this by utilizing Furan-d₄ as an internal standard, introduced at the earliest possible stage. This accounts for volatility losses during preparation and matrix-induced signal suppression during ionization[2].

Step-by-Step Workflow
  • Sample Chilling: Chill the intact sample container to 4 °C for at least 4 hours prior to opening[2].

    • Causality: Furan's high vapor pressure at room temperature guarantees significant evaporative loss the moment a vial is opened. Lowering the kinetic energy of the system traps the analyte in the matrix.

  • Cryogenic Homogenization: Homogenize the sample in a pre-chilled blender (0–4 °C), adding ice-cold saturated NaCl solution if viscosity reduction or salting-out is required.

  • Aliquot & Fortification: Rapidly transfer a 1–5 g aliquot into a 20 mL headspace vial. Immediately fortify with a known concentration of Furan-d₄ internal standard[2].

  • Sealing: Seal the vial instantly with a PTFE/silicone septum.

  • Headspace Equilibration: Incubate the vial at 50 °C – 60 °C for 20–30 minutes[3].

    • Causality: Temperatures exceeding 60 °C risk the de novo generation of furan from ascorbic acid or carbohydrate precursors present in the matrix, leading to false positives[4].

  • GC-MS Acquisition: Inject the headspace volume into the GC-MS operating in Selected Ion Monitoring (SIM) mode. Monitor m/z 68 (native furan) and m/z 72 (Furan-d₄)[2].

FuranWorkflow n1 1. Cryo-Preparation (Chill to 4°C) n2 2. Furan-d4 Fortification (Isotope Dilution) n1->n2 n3 3. HS Equilibration (60°C, 20 min) n2->n3 n4 4. GC-MS (SIM) m/z 68 & 72 n3->n4 n5 5. Quantification (Standard Addition) n4->n5

Self-validating HS-GC-MS workflow for furan analysis utilizing isotope dilution.

Troubleshooting Matrix & FAQs

FAQ 1: Why am I seeing falsely elevated furan levels in my blank or control samples?

The Causality: You are likely experiencing de novo furan formation during the headspace equilibration phase. Furan is a product of the Maillard reaction and lipid oxidation. If your headspace oven temperature is set too high (e.g., >80 °C), the thermal energy will catalyze the degradation of carbohydrates or ascorbic acid in your sample matrix, creating furan inside the sealed vial before injection[4]. The Solution: Lower your incubation temperature. The 2 and EFSA protocols explicitly recommend maintaining the headspace equilibration temperature between 50 °C and 60 °C to mitigate artifact formation while still ensuring sufficient partitioning of furan into the headspace[2][4].

FAQ 2: My calibration curve is non-linear, and recovery is poor across different matrices. How do I fix this?

The Causality: Furan exhibits severe matrix effects. The partitioning coefficient (K) of furan between the liquid/solid phase and the headspace gas varies wildly depending on the fat, water, and carbohydrate content of the sample. An external calibration curve built in pure water will not accurately reflect the release kinetics of furan from a complex matrix like peanut butter or coffee. The Solution: Implement the Standard Addition Method combined with Isotope Dilution [5].

  • Spike identical aliquots of your sample with increasing, known amounts of native furan.

  • Spike all aliquots with a constant amount of Furan-d₄.

  • Plot the response ratio (Area m/z 68 / Area m/z 72) against the added native furan concentration. The absolute value of the x-intercept provides the endogenous furan concentration, perfectly compensating for matrix retention[2].

FAQ 3: I am experiencing severe peak tailing for furan and alkylfurans (e.g., 2-pentylfuran).

The Causality: Furan compounds are highly active and will interact with residual silanol groups in the GC inlet or column stationary phase[6]. Furthermore, if you are using a standard non-polar phase with a high flow rate, the highly volatile furan may not focus properly at the head of the column. The Solution:

  • Stationary Phase: Utilize a highly inert column (e.g., DB-624, Elite-624) or a 5[5]. PLOT columns offer superior retention for highly volatile compounds, but ensure you use a particle trap to prevent stationary phase particles from entering and damaging the MS detector[5].

  • Inlet Maintenance: Ensure your inlet liner is heavily deactivated and replace the septum regularly to prevent active site adsorption[6].

Quantitative Data & Methodological Parameters

To standardize your approach, compare your current instrument parameters against the validated regulatory benchmarks summarized below.

ParameterFDA Analytical MethodEFSA / JRC ConsensusOptimization Rationale
Sample Mass 1 – 5 g5 gMinimizes headspace volume ratio for better sensitivity.
Internal Standard Furan-d₄ (m/z 72)Furan-d₄ (m/z 72)Corrects for volatility losses and matrix suppression[2].
Equilibration Temp 60 °C50 °C – 60 °CPrevents de novo thermal generation of furan[4].
Equilibration Time 15 – 30 min30 minEnsures thermodynamic equilibrium between phases.
Target Ions (SIM) m/z 68, 39m/z 68, 39m/z 68 is the molecular ion; 39 is for confirmation.
Alkylfuran Ions N/Am/z 82, 96Monitors 2-methylfuran and 2-pentylfuran[7].

References

  • Determination of Furan in Food by Gas Chromatography-Mass Spectrometry and Headspace Sampling. GCMS.cz / PerkinElmer.1

  • Determination of Furan in Foods. U.S. Food and Drug Administration (FDA).2

  • Determination of Furan in Food by Gas Chromatography– Mass Spectrometry and Headspace Sampling. LCGC International.3

  • GC/MS Determination of Furan in Food and Beverages using a PLOT Column. Thermo Scientific / GCMS.cz.5

  • Technical Support Center: Troubleshooting Peak Tailing for 2-Pentylfuran in Gas Chromatography. Benchchem.6

  • Recommendation on the monitoring of furan and alkylfurans in food. European Food Safety Authority (EFSA).7

  • Methods for the determination of furan in food. JRC Publications Repository (European Commission).4

Sources

Part 1: Core Troubleshooting & Scientific Causality (FAQs)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chromatographic analysis of furan derivatives. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. We will explore the thermodynamic and chemical causality behind common chromatographic failures when analyzing highly reactive, polar compounds like 5-hydroxymethylfurfural (5-HMF), furfural, and 2-furoic acid.

Q1: Why am I observing severe peak tailing for 5-HMF and 2-furoic acid on a standard C18 column? A1: Peak tailing in furanic compounds is fundamentally a secondary interaction issue. Furan derivatives possess oxygen-rich functional groups (aldehydes, carboxylic acids, and hydroxyls) that act as strong hydrogen-bond acceptors and donors. If your silica-based C18 column contains unreacted, acidic residual silanols, these functional groups will undergo ion-exchange or strong hydrogen bonding, dragging out the elution profile.

  • The Fix: Suppress silanol ionization by strictly controlling the mobile phase pH. Utilizing an acidic modifier, such as 0.01 N phosphoric acid (pH ~2.5), ensures that both the residual silanols and the carboxylic acid moiety of 2-furoic acid remain protonated and neutral[1]. If your workflow requires mass spectrometry (MS) compatibility, substitute phosphoric acid with 10 mM ammonium formate or 0.1% formic acid[2][3].

Q2: 5-HMF and Furfural are co-eluting with early matrix peaks (e.g., sugars, organic acids). How can I improve retention and resolution? A2: Furan derivatives are relatively polar, meaning they elute rapidly in standard reversed-phase (RP) conditions if the organic modifier concentration is too high. Sugars and aliphatic organic acids have minimal retention on C18 and elute near the void volume.

  • The Fix: Drop your initial organic modifier (acetonitrile or methanol) to 2–5% to maximize hydrophobic interaction with the stationary phase[3]. Alternatively, employ an isocratic elution at 14–16% acetonitrile with 0.01 N phosphoric acid, which has been proven to resolve 5-HMF and furfural from complex matrices like traditional balsamic vinegars and biomass hydrolysates[1][4].

Q3: My quantitation of 2-furoic acid is inconsistent, though 5-HMF looks fine. What is causing this discrepancy? A3: This is a classic spectrophotometric mismatch driven by molecular structure. 5-HMF and furfural feature highly conjugated extended π-systems that yield maximum UV absorbance (λmax) at 280–284 nm[2][5]. However, 2-furoic acid lacks this extended aldehyde conjugation, shifting its λmax to 254 nm[2].

  • The Fix: You cannot use a single-wavelength method for the entire furanic profile. Program a Diode Array Detector (DAD) or a variable wavelength detector to monitor 280 nm for 5-HMF/furfural and 254 nm for 2-furoic acid simultaneously[2].

Q4: Standard solutions of 5-HMF degrade over time in the autosampler. How do I prevent this? A4: 5-HMF is thermodynamically unstable under exposure to light, heat, and strong aqueous acids. Over time, it readily hydrates and degrades into levulinic acid and formic acid[5].

  • The Fix: Prepare standard stock solutions freshly in a 50:50 (v/v) mixture of acetonitrile and 10 mM aqueous ammonium formate, and store them in amber vials at 4°C to halt degradation kinetics[2].

G A Poor Resolution of Furan Derivatives B Check Peak Shape A->B C Peak Tailing? B->C D Co-elution? B->D E Adjust Mobile Phase pH (e.g., 0.01N H3PO4) C->E Yes G Use End-capped C18 C->G Severe F Decrease % Acetonitrile or Use Gradient D->F Yes

Fig 1: Troubleshooting workflow for resolving furan derivative co-elution and peak tailing.

Part 2: Experimental Methodologies

To ensure a self-validating system, the following protocols integrate matrix management with precise chromatographic control.

Protocol 1: Sample Preparation for Complex Matrices (e.g., Syrups, Hydrolysates)
  • Dilution: Weigh exactly 1.0 g of the sample and dissolve in 10 mL of Milli-Q water to reduce matrix viscosity and prevent column overloading[6].

  • Clarification: Centrifuge the mixture at 10,000 x g for 10 minutes to pellet insoluble particulates and denatured proteins.

  • Filtration: Pass the supernatant through a 0.22 µm nylon or PTFE syringe filter. Caution: Avoid cellulose-based filters as they may non-specifically bind polar furanics.[3][6]

  • Validation via Spiking: To overcome matrix interference, perform standard additions. Spike the blank sample with standards at concentration levels of 0.6–100 mg/L for 5-HMF and 2-furoic acid, and 0.6–120 mg/L for furfural[6].

Protocol 2: Optimized HPLC-DAD Analytical Workflow
  • Column Equilibration: Install a high-resolution, end-capped C18 column (e.g., 250 mm x 4.6 mm, 5 µm) and flush with 100% Mobile Phase A (10 mM aqueous ammonium formate) for at least 20 column volumes[2].

  • Gradient Execution:

    • 0–5 min: Hold at 100% Mobile Phase A. This isocratic hold allows highly polar matrix sugars to elute without interfering with the furanics[2].

    • 5–30 min: Apply a linear gradient to 65% Mobile Phase B (Acetonitrile) to elute strongly retained furanic compounds[2].

  • Detection: Configure the DAD to acquire simultaneously at 254 nm and 280 nm[2][6].

  • Injection: Inject exactly 10 µL. Note: Volumes exceeding 20 µL may cause band broadening and signal saturation due to the high extinction coefficient of furan derivatives.[2]

Part 3: Quantitative Data & Chemical Pathways

Understanding the limits of your detector and the chemical origins of your analytes is critical for accurate reporting.

Table 1: Chromatographic Parameters and Validation Metrics for Furan Derivatives

CompoundUV λmax (nm)Mobile Phase ModifierLOD (µg/mL)LOQ (µg/mL)
5-HMF 280 - 2840.01 N H3PO4 / Formate0.1980.600
Furfural 280 - 2840.01 N H3PO4 / Formate0.1580.480
2-Furoic Acid 2540.01 N H3PO4 / FormateMatrix DependentMatrix Dependent

(Note: LOD and LOQ values are derived from validated HPLC-PDA methodologies for complex lignocellulosic biomass matrices[7].)

Pathway Hex Hexose Sugars HMF 5-HMF Hex->HMF Acid/Heat Lev Levulinic + Formic Acid HMF->Lev Hydration Pen Pentose Sugars Fur Furfural Pen->Fur Acid/Heat FA 2-Furoic Acid Fur->FA Oxidation

Fig 2: Chemical formation and degradation pathways of furanic compounds.

References

  • Levels of 5-hydroxymethylfurfural, furfural, 2-furoic acid in sapa syrup, Marsala wine and bakery products. Taylor & Francis.
  • Application Notes and Protocols for Furan-dione Purification using High-Performance Liquid Chrom
  • Effect of sulfuric acid (A) and phosphoric acid (B) content of mobile phase on retention times of standard compounds.
  • Determination of Furanic Compounds in Traditional Balsamic Vinegars by Ion-Exclusion Liquid Chromatography and Diode-Array Detection.
  • Simultaneous Determination of Yeast Inhibitors 5‑HMF and Furfural in Hydrolyzed Lignocellulosic Biomass using HPLC-PDA. PMC.
  • HPLC Determination of Furfural and 5‐Hydroxymethylfurfural in Citrus Juices.

Sources

Validation & Comparative

Navigating the Analytical Maze: A Comparative Guide to Mitigating Inter-assay Variability in 4-(5-Methylfuran-2-yl)butan-2-ol Bioassays

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the accurate quantification of metabolites is paramount. The furan derivative, 4-(5-methylfuran-2-yl)butan-2-ol, a potential biomarker or metabolic product, presents unique analytical challenges. A critical hurdle in obtaining reliable and reproducible data is inter-assay variability—the variation in results observed when the same sample is analyzed on different occasions. This guide provides an in-depth comparison of the primary bioanalytical methodologies for furan metabolite quantification, focusing on the root causes of inter-assay variability and offering data-driven strategies for its mitigation.

The Analytical Dichotomy: Immunoassays vs. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

The quantification of small molecules like 4-(5-methylfuran-2-yl)butan-2-ol in biological matrices is dominated by two distinct analytical philosophies: the high-throughput, antibody-based approach of immunoassays and the highly specific, separation-based technique of LC-MS/MS. The choice between these methods is often a trade-off between speed, cost, and the level of analytical detail required.

Immunoassays: The Power and Pitfalls of Biological Recognition

Immunoassays, particularly the Enzyme-Linked Immunosorbent Assay (ELISA), are widely used for screening large numbers of samples due to their operational simplicity and high sensitivity.[1][2] These assays rely on the specific binding of an antibody to the target analyte. However, this biological interaction is also a primary source of variability.

Several immunoassay formats have been developed for the detection of nitrofuran metabolites, which share structural similarities with 4-(5-methylfuran-2-yl)butan-2-ol.[1][3]

Assay Format Principle Advantages Common Sources of Variability Reported Sensitivity (LOD/IC50)
ELISA Enzyme-conjugated antibody binds to the target analyte, producing a colorimetric or chemiluminescent signal.[1]High-throughput, cost-effective, easy to operate.[1]Antibody lot-to-lot variability, matrix effects, non-specific binding, incubation time and temperature fluctuations.0.01 µg/L to 5.66 ng/mL.[3][4]
Chemiluminescence Immunoassay (CLIA) Uses a chemiluminescent label, offering higher sensitivity than colorimetric ELISA.[1]Higher sensitivity than ELISA, rapid signal generation.Similar to ELISA, plus substrate stability and luminometer performance.Generally higher than ELISA.
Time-Resolved Fluoroimmunoassay (TRFIA) Employs a lanthanide chelate label with a long fluorescence lifetime to reduce background interference.High sensitivity, reduced matrix interference.Similar to ELISA, plus photobleaching and fluorometer calibration.LODs as low as 0.07 µg/L have been reported for related compounds.[3]
Lateral Flow Immunoassay (LFIA) Rapid, qualitative or semi-quantitative strip test format.Fast (results in minutes), user-friendly, suitable for point-of-care testing.High variability in signal intensity, manufacturing inconsistencies, sample viscosity effects.LODs of 0.045 ng/mL have been achieved for similar molecules.[4]

The following protocol outlines a typical ic-ELISA for a small molecule analyte. The causality behind each step is explained to highlight potential sources of variability.

  • Coating: Microtiter plate wells are coated with a conjugate of the target analyte (or a structural analog) and a carrier protein (e.g., BSA or OVA).

    • Causality: This step immobilizes the antigen. Inconsistent coating can lead to high well-to-well and plate-to-plate variability.

  • Washing: The plate is washed to remove unbound coating antigen.

    • Causality: Inefficient washing can result in high background signal.

  • Blocking: A solution containing an irrelevant protein (e.g., casein or BSA) is added to block any remaining non-specific binding sites on the plate surface.

    • Causality: Incomplete blocking leads to non-specific binding of the primary antibody and a false-positive signal.

  • Competition: The sample (containing the free analyte) and a fixed concentration of the primary antibody are added to the wells. The free analyte in the sample competes with the coated antigen for binding to the antibody.

    • Causality: The equilibrium of this competitive binding is sensitive to incubation time, temperature, and pH. Variations in these parameters are a major source of inter-assay variability.

  • Washing: The plate is washed to remove unbound antibody and sample components.

  • Secondary Antibody Incubation: An enzyme-conjugated secondary antibody that recognizes the primary antibody is added.

    • Causality: The concentration and activity of the enzyme conjugate can vary between lots, impacting signal intensity.

  • Washing: The plate is washed to remove the unbound secondary antibody.

  • Substrate Addition: A substrate for the enzyme is added, leading to a color change.

    • Causality: The rate of the enzymatic reaction is temperature-dependent. The stability of the substrate is also critical.

  • Signal Detection: The absorbance is read using a microplate reader. The signal is inversely proportional to the concentration of the analyte in the sample.

ELISA_Workflow cluster_prep Plate Preparation cluster_assay Competitive Assay cluster_detection Detection Coating 1. Coating (Antigen Immobilization) Washing1 2. Washing Coating->Washing1 Blocking 3. Blocking (Reduce Non-specific Binding) Washing1->Blocking Competition 4. Competition (Sample + Primary Ab) Blocking->Competition Washing2 5. Washing Competition->Washing2 SecondaryAb 6. Secondary Ab (Enzyme-linked) Washing2->SecondaryAb Washing3 7. Washing SecondaryAb->Washing3 Substrate 8. Substrate Addition Washing3->Substrate Detection 9. Signal Detection (Inverse Correlation) Substrate->Detection

To ensure trustworthiness, every immunoassay protocol should incorporate self-validating elements:

  • Internal Controls: Include positive and negative controls on every plate to monitor assay performance.

  • Standard Curve: A standard curve with a known concentration range of the analyte must be run on each plate to allow for accurate quantification and to assess assay consistency.

  • Reagent Qualification: New lots of antibodies, conjugates, and substrates should be validated against previous lots to ensure consistent performance.

  • Matrix Effect Evaluation: Biological samples can contain interfering substances.[5] Spike-and-recovery experiments should be performed to assess and correct for matrix effects.

Immunoassay_Variability cluster_reagents Reagent-Related cluster_procedure Procedural cluster_sample Sample-Related Variability Inter-Assay Variability Antibody Antibody Lot-to-Lot Variation Variability->Antibody Conjugate Enzyme Conjugate Activity Variability->Conjugate Substrate Substrate Stability Variability->Substrate Incubation Incubation Time & Temperature Variability->Incubation Washing Washing Efficiency Variability->Washing Pipetting Pipetting Inaccuracy Variability->Pipetting Matrix Matrix Effects Variability->Matrix Stability Analyte Stability Variability->Stability

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The Gold Standard for Specificity

LC-MS/MS combines the separation power of liquid chromatography with the sensitive and selective detection of mass spectrometry, making it the reference method for the quantification of small molecules in complex matrices.[6][7]

The analytical process involves several critical stages, each a potential source of variability.

  • Sample Preparation: This is a crucial step to remove interfering matrix components and enrich the analyte of interest.[5][8] Common techniques include:

    • Protein Precipitation (PP): A simple and fast method, but may not remove all interferences.

    • Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PP but is more labor-intensive.

    • Solid-Phase Extraction (SPE): Provides the cleanest extracts and allows for sample concentration, but is the most complex and costly method.[6]

  • Chromatographic Separation: The sample extract is injected into an LC system where the analyte is separated from other components on a column.

    • Causality: The choice of column, mobile phase composition, and gradient elution profile are critical for achieving reproducible retention times and peak shapes.[5]

  • Ionization: The analyte is ionized in the mass spectrometer's source, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

    • Causality: Ionization efficiency can be affected by matrix components, leading to ion suppression or enhancement.

  • Mass Analysis: The ionized analyte is fragmented, and specific precursor-product ion transitions are monitored (Selected Reaction Monitoring - SRM, or Multiple Reaction Monitoring - MRM).

    • Causality: This highly selective detection minimizes interferences, but instrument calibration and maintenance are critical for consistent performance.[5]

LCMS_Workflow Sample Biological Sample SamplePrep 1. Sample Preparation (PP, LLE, or SPE) Sample->SamplePrep LC 2. LC Separation (Column, Mobile Phase) SamplePrep->LC Ionization 3. Ionization (ESI or APCI) LC->Ionization MS 4. Mass Spectrometry (MRM Detection) Ionization->MS Data Data Analysis MS->Data

The following protocol is a generalized procedure that can be adapted for 4-(5-methylfuran-2-yl)butan-2-ol.

  • Sample Preparation (SPE): a. Condition an appropriate SPE cartridge with methanol followed by water. b. Load the pre-treated biological sample (e.g., urine or plasma). c. Wash the cartridge with a weak solvent to remove interferences. d. Elute the analyte with an organic solvent. e. Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

  • LC-MS/MS Analysis:

    • LC System: A UHPLC system for fast and efficient separations.

    • Column: A C18 reversed-phase column is commonly used for small molecules.

    • Mobile Phase: A gradient of water and acetonitrile or methanol, often with a modifier like formic acid to improve peak shape and ionization efficiency.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive or negative ESI mode.

    • MRM Transitions: At least two MRM transitions should be monitored for the analyte and the internal standard for confident identification and quantification.

A robust LC-MS/MS method requires a systematic approach to validation and quality control.[9][10]

  • Internal Standard (IS): The use of a stable isotope-labeled internal standard (SIL-IS) is the most effective way to compensate for variability in sample preparation and matrix effects.

  • Method Validation: A comprehensive validation according to regulatory guidelines (e.g., FDA or EMA) should be performed to assess linearity, accuracy, precision (intra- and inter-assay), selectivity, and stability.[9]

  • System Suitability Testing: Before each analytical run, a system suitability test should be performed to ensure the LC-MS/MS system is performing optimally.

  • Quality Control (QC) Samples: QC samples at low, medium, and high concentrations should be included in each analytical batch to monitor the performance of the assay.

Head-to-Head Comparison: Immunoassay vs. LC-MS/MS

Parameter Immunoassay LC-MS/MS
Specificity Can be prone to cross-reactivity with structurally related compounds.High, based on chromatographic separation and specific mass transitions.
Sensitivity High, often in the pg/mL to ng/mL range.Very high, capable of reaching sub-pg/mL levels.
Throughput High, suitable for screening large numbers of samples.Lower, due to serial sample analysis.
Cost per Sample Generally lower.Higher, due to instrument and reagent costs.
Development Time Long, requires antibody development and characterization.Shorter, but requires expertise in method optimization.
Inter-assay Variability Can be higher (typically 15-20% CV).Can be lower (typically <15% CV) with proper validation and use of an IS.[8]

Best Practices and Recommendations

For the reliable quantification of 4-(5-methylfuran-2-yl)butan-2-ol, the following best practices are recommended:

  • For High-Throughput Screening: Immunoassays can be a valuable tool. However, it is crucial to thoroughly validate the assay for cross-reactivity and matrix effects. Any positive findings should be confirmed by a more specific method like LC-MS/MS.

  • For Definitive Quantification: LC-MS/MS is the method of choice for regulatory submissions and when high accuracy and precision are required. The use of a stable isotope-labeled internal standard is strongly recommended to minimize inter-assay variability.

  • Comprehensive Validation is Non-Negotiable: Regardless of the chosen platform, a thorough method validation is essential to understand the performance characteristics of the assay and to ensure the reliability of the data.[9]

  • Operator Training: The skill and consistency of the analyst are significant factors in assay variability.[11] Comprehensive training and adherence to standard operating procedures (SOPs) are critical.

By understanding the strengths and weaknesses of each analytical platform and by implementing robust validation and quality control measures, researchers can navigate the complexities of bioanalysis and generate high-quality, reproducible data for 4-(5-methylfuran-2-yl)butan-2-ol and other furan metabolites.

References

  • Progress in immunoassays for nitrofurans detection. (2020). Taylor & Francis Online. [Link]

  • Development of Antibodies and Immunoassays for Monitoring of Nitrofuran Antibiotics in the Food Chain. (n.d.). Queen's University Belfast. [Link]

  • A Monoclonal Antibody-Based Time-Resolved Fluorescence Microsphere Lateral Flow Immunoassay for Dinotefuran and Clothianidin Detection. (2025). MDPI. [Link]

  • Progress in immunoassays for nitrofurans detection. (n.d.). ResearchGate. [Link]

  • Immunosensor of Nitrofuran Antibiotics and Their Metabolites in Animal-Derived Foods: A Review. (n.d.). Frontiers. [Link]

  • What Factors Affect Bioanalytical Method Performance. (2026). Dedicated Freight Handlers. [Link]

  • Bioanalytical method validation: An updated review. (n.d.). PMC. [Link]

  • Certain Approaches to Understanding Sources of Bioassay Variability. (2018). BioProcess International. [Link]

  • Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. (2023). Journal of Applied Bioanalysis. [Link]

  • Top 5 Challenges in Bioanalytical Method Development and How to Solve Them. (2025). Resolve Mass Spectrometry. [Link]

  • An Overview of Testing for Mycotoxins and Plant Toxins in Food Using LC-MS/MS. (n.d.). Waters Corporation. [Link]

  • Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood. (2021). FLORE. [Link]

Sources

A Comparative Guide to the Structural Analogs of 4-(5-Methylfuran-2-yl)butan-2-ol and Their Potential Biological Activities

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Furan Scaffold as a Cornerstone in Medicinal Chemistry

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a well-established "privileged scaffold" in the realm of medicinal chemistry.[1][2] Its presence in a multitude of biologically active compounds underscores its therapeutic importance. Furan derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The unique electronic properties and the ability of the furan moiety to act as a bioisostere for other aromatic systems, such as phenyl rings, make it a versatile building block in drug design.[4] This guide provides a comparative analysis of the potential biological activities of 4-(5-Methylfuran-2-yl)butan-2-ol and its structural analogs, supported by available experimental data for related compounds, detailed experimental protocols, and insights into their structure-activity relationships. While specific biological data for 4-(5-Methylfuran-2-yl)butan-2-ol is not extensively reported in the current literature, this guide aims to provide a comprehensive framework for its evaluation based on the known activities of structurally similar furan derivatives.

Comparative Analysis of Furan-Containing Compounds and Their Biological Activities

The biological activity of furan derivatives is profoundly influenced by the nature and position of substituents on the furan ring and any associated side chains.[4] To understand the potential of 4-(5-Methylfuran-2-yl)butan-2-ol, we will compare it with a series of structurally related furan derivatives for which biological activity data has been reported.

Table 1: Comparative Biological Activities of Furan Derivatives

Compound/Analog ClassStructureBiological ActivityKey Findings & Quantitative DataReference(s)
4-(5-Methylfuran-2-yl)butan-2-ol (Target Compound) Largely UnexploredA promising candidate for screening based on the activities of its analogs.N/A
4-(5-Methylfuran-2-yl)butan-2-one Precursor to the target alcoholThe corresponding ketone of the target molecule. Its biological activity is also not widely reported, but it serves as a key synthetic intermediate.
Furan-based Pyrimidine-Thiazolidinones General structure with a furan moietyAntibacterial and AntifungalCompound 8k showed efficacy against E. coli at a Minimum Inhibitory Concentration (MIC) of 12.5 μg/mL. Compounds 8d and 8e demonstrated antifungal activity against A. niger at 100 μg/mL.[5]
Naphthofuran Derivatives General structure containing a naphthofuran coreAntibacterialExhibited good activity against both Gram-positive (S. aureus, Streptococci) and Gram-negative (E. coli, Pseudomonas) bacteria.[1]
5-Nitrofuran Derivatives General structure with a 5-nitrofuran groupAntibacterialShowed inhibitory effects on both Gram-positive and Gram-negative organisms.[6]
Methyl-5-(hydroxymethyl)-2-furan carboxylate derivatives General structureAnticancer (Cytotoxicity)The amine derivative, (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate, showed an IC50 of 62.37 µg/mL against the HeLa cell line.[7]
2(5H)-Furanone derivatives General structureAnticancer (Cytotoxicity)Compound 4-(2-Aminoanilino)-3-bromo-2(5H)-furanone was found to be the most active against DLA and HeLa cell lines.

Structure-Activity Relationship (SAR) Insights

The biological activity of furan-containing compounds is intricately linked to their chemical structure. The following SAR insights can be drawn from the analysis of various furan derivatives:

  • Substitution on the Furan Ring: The nature and position of substituents on the furan ring are critical. Electron-withdrawing groups, such as a nitro group at the 5-position, are often associated with enhanced antimicrobial activity.[4][6]

  • The Alkyl Side Chain: The length, branching, and saturation of the alkyl chain connecting the furan ring to other functional groups can significantly impact lipophilicity and, consequently, cell membrane permeability and biological activity.

  • The Hydroxyl Group: The presence and position of a hydroxyl group, as in our target molecule, can influence the compound's polarity and its ability to form hydrogen bonds with biological targets, which can be crucial for receptor binding.

  • Bioisosterism: The furan ring can act as a bioisostere for a phenyl ring, offering a different balance of hydrophilicity and lipophilicity, which can be advantageous in drug design.[4]

SAR_Insights Furan_Core Furan Core Substituents Ring Substituents (e.g., -CH3, -NO2) Furan_Core->Substituents Influences Electronic Properties Side_Chain Alkyl Side Chain (-CH2-CH(OH)-CH2-CH3) Furan_Core->Side_Chain Anchors Biological_Activity Biological Activity (Antimicrobial, Anticancer, etc.) Substituents->Biological_Activity Modulates Terminal_Group Terminal Functional Group (e.g., -OH, =O) Side_Chain->Terminal_Group Positions Side_Chain->Biological_Activity Affects Lipophilicity Terminal_Group->Biological_Activity Interacts with Target MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock Prepare Compound Stock Solution Dilution Serial Dilution of Compound in 96-well Plate Stock->Dilution Inoculum Prepare Bacterial Inoculum (5x10^5 CFU/mL) Inoculate Inoculate Wells with Bacterial Suspension Inoculum->Inoculate Dilution->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read Determine MIC (Visual or Spectrophotometric) Incubate->Read

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Protocol 2: MTT Assay for Cytotoxicity and Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Test compound

  • Cancer cell lines (e.g., HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • Sterile 96-well cell culture plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compound).

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

MTT_Workflow cluster_cell_culture Cell Culture & Treatment cluster_mtt_assay MTT Assay cluster_data_analysis Data Analysis Seed Seed Cells in 96-well Plate Treat Treat with Test Compound (Various Concentrations) Seed->Treat Incubate_Treat Incubate for 48-72h Treat->Incubate_Treat Add_MTT Add MTT Solution Incubate_Treat->Add_MTT Incubate_MTT Incubate for 2-4h Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Crystals Incubate_MTT->Solubilize Read_Absorbance Measure Absorbance at 570 nm Solubilize->Read_Absorbance Calculate_IC50 Calculate % Viability and IC50 Value Read_Absorbance->Calculate_IC50 Synthesis_Workflow Start 2-Methylfuran Step1 Friedel-Crafts Acylation (Lewis Acid Catalyst) Start->Step1 Reagent1 But-3-en-2-one (or similar acylating agent) Reagent1->Step1 Intermediate 4-(5-Methylfuran-2-yl)butan-2-one Step1->Intermediate Step2 Reduction Intermediate->Step2 Reagent2 NaBH4 (or other reducing agent) Reagent2->Step2 Product 4-(5-Methylfuran-2-yl)butan-2-ol Step2->Product

Caption: Proposed synthetic workflow for 4-(5-Methylfuran-2-yl)butan-2-ol.

Conclusion and Future Perspectives

While the biological activity of 4-(5-Methylfuran-2-yl)butan-2-ol remains to be fully elucidated, its structural features, combined with the extensive body of research on furan derivatives, suggest that it is a promising candidate for biological screening. The furan-alkanol scaffold offers multiple points for structural modification, allowing for the potential optimization of activity against a range of therapeutic targets. This guide provides a foundational framework for researchers and drug development professionals to embark on the synthesis and biological evaluation of this intriguing class of compounds. Further investigation is warranted to uncover the full therapeutic potential of 4-(5-Methylfuran-2-yl)butan-2-ol and its analogs, which could lead to the development of novel antimicrobial or anticancer agents.

References

  • Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. (2024). IntechOpen. [Link]

  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY STUDIES OF 3, 5-DI SUBSTITUTED FURAN DERIVATIVES. (2022). International Journal of Research and Technological Innovation. [Link]

  • Design, synthesis and in vitro antimicrobial activity of furan-based pyrimidine- thiazolidinones as potential bioactive molecule. (n.d.). Journal of the Indian Chemical Society.
  • Synthesis and antimicrobial activity of new furan derivatives. (1993). Arzneimittelforschung. [Link]

  • Furan: A Promising Scaffold for Biological Activity. (2024). International Journal of Advanced Biological and Biomedical Research.
  • Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease. (2021). European Journal of Medicinal Chemistry. [Link]

  • 4-(tetrahydro-furan-2-yl)-butan-2-ol. (n.d.). PubChemLite. [Link]

  • Anti-oxidation properties of 2-substituted furan derivatives: A mechanistic study. (2021). Journal of Photochemistry and Photobiology A: Chemistry.
  • 4-(Tetrahydro-furan-2-yl)-butan-2-ol. (n.d.). PubChem. [Link]

  • Synthesis and biological activity studies of furan derivatives. (2009). Medicinal Chemistry Research. [Link]

  • 4-(2-furyl)butan-2-one (C8H10O2). (n.d.). PubChemLite. [Link]

  • 4-(5-Methyl-2-furyl)-2-butanone. (n.d.). PubChem. [Link]

  • Synthesis and cytotoxicity studies of some furanone derivatives. (2011). Trade Science Inc. [Link]

  • Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. (2019). Oriental Journal of Chemistry. [Link]

  • Tests for genotoxicity and mutagenicity of furan and its metabolite cis-2-butene-1,4-dial in L5178Y tk+/- mouse lymphoma cells. (2008). Food and Chemical Toxicology. [Link]

  • Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review. (2022). Toxins. [Link]

  • 2-butyryl furan, 4208-57-5. (n.d.). The Good Scents Company. [Link]

  • 4-(5-methyl-2-furyl)-2-(4-methylphenyl)-2-butanol. (2025). ChemSynthesis. [Link]

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (n.d.). Oriental Journal of Chemistry. [Link]

Sources

Unambiguous Structural Confirmation of 4-(5-Methylfuran-2-yl)butan-2-ol: A Comparative Guide to 1D vs. 2D NMR Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the structural elucidation of substituted heterocycles presents a unique analytical challenge. When synthesizing or isolating molecules like 4-(5-Methylfuran-2-yl)butan-2-ol , determining the exact regiochemistry—specifically, distinguishing between 2,3-, 2,4-, and 2,5-disubstituted furan isomers—is critical for downstream pharmacological profiling.

This guide objectively compares the traditional 1D Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) approach against a comprehensive 2D NMR suite. By analyzing the causality behind these experimental choices, we provide a self-validating protocol for the absolute structural confirmation of 4-(5-Methylfuran-2-yl)butan-2-ol.

The Challenge: 1D NMR vs. 2D NMR Methodologies

Historically, chemists relied on 1D 1 H and 13 C NMR combined with MS to deduce molecular structures[1]. While MS provides the molecular weight ( m/z 154 for C 9​ H 14​ O 2​ ) and 1D NMR identifies functional groups (e.g., the furan ring and the secondary alcohol), this approach often fails to unambiguously prove the exact attachment points of the alkyl chain and the methyl group on the furan ring.

The Comprehensive 2D NMR Suite (incorporating COSY, HSQC, and HMBC) acts as a superior alternative by mapping exact through-bond connectivity, thereby eliminating regiochemical ambiguity[2].

Performance Comparison
Analytical FeatureAlternative A: 1D NMR + MSAlternative B: Comprehensive 2D NMR Suite
Regiochemical Certainty Low. Cannot definitively distinguish 2,5-disubstitution from 2,4-disubstitution.Absolute . HMBC definitively links substituents to specific quaternary carbons.
Signal Overlap Resolution Poor. Aliphatic signals (e.g., the butanol chain) often overlap and complicate J -coupling analysis.Excellent . HSQC disperses overlapping proton signals across the 13 C dimension.
Fragment Linkage Inferential. Relies on chemical shift prediction and fragmentation patterns.Direct . Heteronuclear multiple-bond correlations prove skeletal connectivity.
Time Investment ~15 minutes (Rapid acquisition).~2–4 hours (Requires longer acquisition times, but prevents costly downstream errors).

Mechanistic Insights: Building a Self-Validating System

To achieve high scientific integrity, an NMR protocol must be a self-validating system. The elucidation of 4-(5-Methylfuran-2-yl)butan-2-ol follows a strict logical sequence:

  • Spin System Assembly (COSY & HSQC): The 1 H- 1 H COSY experiment maps the contiguous proton spin systems. For our target, COSY easily traces the butanol chain: from the terminal methyl (H4') to the carbinol methine (H3'), through the methylene (H2'), and finally to the benzylic-type methylene (H1'). HSQC then assigns each of these protons to their directly attached 13 C nuclei[3].

  • Skeletal Connectivity (HMBC): This is the linchpin of the structural proof. Because the furan C2 and C5 positions are quaternary (lacking attached protons), COSY and HSQC cannot detect them. HMBC detects long-range ( 2J and 3J ) carbon-proton couplings[2]. By observing a 3J correlation from the H1' protons of the alkyl chain to the C2 and C3 carbons of the furan ring, we definitively anchor the chain. Simultaneously, a correlation from the furan-methyl protons to C4 and C5 anchors the methyl group, proving the 2,5-disubstitution pattern.

NMR_Workflow A Sample Preparation (Dissolve in CDCl3) B 1D NMR Acquisition (1H, 13C) A->B C 2D NMR Acquisition (COSY, HSQC, HMBC) B->C D Data Processing & Phase Correction C->D E Spin System Assembly (COSY/HSQC) D->E F Skeletal Connectivity (HMBC) E->F G Unambiguous Structural Confirmation F->G

Workflow for the structural elucidation of 4-(5-Methylfuran-2-yl)butan-2-ol using 1D and 2D NMR.

Experimental Protocol

The following step-by-step methodology ensures high-fidelity data acquisition for small organic molecules[1].

Step 1: Sample Preparation

  • Weigh 15–20 mg of highly purified 4-(5-Methylfuran-2-yl)butan-2-ol.

  • Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a standard 5 mm precision NMR tube, ensuring no particulate matter or air bubbles are present.

Step 2: Data Acquisition (e.g., 400 MHz Spectrometer)

  • 1D 1 H NMR: Acquire with a 30° pulse, 2-second relaxation delay (D1), and 16 scans.

  • 1D 13 C NMR: Acquire using a power-gated decoupling sequence (zgpg30), D1 of 2 seconds, and a minimum of 512 scans to ensure adequate signal-to-noise for quaternary carbons.

  • 1 H- 1 H COSY: Acquire using a gradient-selected sequence (cosygpqf). Set 256 increments in the t1 dimension and 2048 points in t2.

  • 1 H- 13 C HSQC: Use a multiplicity-edited sequence (hsqcedetgpsisp2.2) to differentiate CH/CH 3​ (positive phase) from CH 2​ (negative phase).

  • 1 H- 13 C HMBC: Optimize the long-range coupling delay for nJCH​=8 Hz (typically ~62.5 ms). This is critical for observing the weak 3J couplings bridging the furan ring and the alkyl chain[2].

Step 3: Processing

  • Apply zero-filling (up to 1024 x 1024 for 2D spectra) and a squared sine-bell apodization function prior to Fourier transformation.

  • Calibrate all spectra to the TMS signal ( 1 H δ 0.00 ppm) or the residual CHCl 3​ solvent peak ( 1 H δ 7.26 ppm, 13 C δ 77.16 ppm).

Data Presentation & Structural Assignments

The integration of 1D and 2D NMR data yields a complete and unambiguous assignment of the molecule. Table 1 summarizes the experimental chemical shifts and critical 2D correlations.

Table 1: NMR Data for 4-(5-Methylfuran-2-yl)butan-2-ol (CDCl 3​ , 400 MHz)

Position 13 C δ (ppm) 1 H δ (ppm)Multiplicity ( J in Hz)COSY CorrelationsKey HMBC Correlations ( 1 H 13 C)
Furan Ring
C2154.0-Quaternary--
C3105.55.88d (3.0)H4C2, C4, C5, C1'
C4105.85.83d (3.0)H3C2, C3, C5, C6
C5150.5-Quaternary--
C6 (Furan-CH 3​ )13.52.25s-C4, C5
Alkyl Chain
C1'24.52.65t (7.5)H2'C2, C3, C2', C3'
C2'37.51.75mH1', H3'C1', C3', C4', C2
C3'67.23.85mH2', H4'C1', C2', C4'
C4'23.51.20d (6.2)H3'C2', C3'
Visualizing the HMBC Logic

The diagram below isolates the critical HMBC vectors that prove the 2,5-disubstitution pattern. The 3J coupling from H1' to C2 and the 2J / 3J couplings from H6 to C5/C4 act as the definitive structural anchors.

HMBC_Logic H1 H1' (Alkyl Chain) δ 2.65 ppm C2 C2 (Furan Quaternary) δ 154.0 ppm H1->C2 3J (Critical Link) C3 C3 (Furan CH) δ 105.5 ppm H1->C3 3J H6 H6 (Furan-CH3) δ 2.25 ppm C5 C5 (Furan Quaternary) δ 150.5 ppm H6->C5 2J C4 C4 (Furan CH) δ 105.8 ppm H6->C4 3J H3 H3 (Furan Ring) δ 5.88 ppm H3->C2 2J H3->C5 3J

Key HMBC correlations linking the alkyl chain and methyl group to the furan ring.

Conclusion

While 1D NMR and MS offer rapid preliminary data, they cannot independently resolve the regiochemical nuances of di-substituted furans. By employing a comprehensive 2D NMR suite—specifically leveraging HMBC to bridge proton-deficient quaternary carbons—researchers establish a self-validating dataset. This methodology guarantees the absolute structural confirmation of 4-(5-Methylfuran-2-yl)butan-2-ol, ensuring high confidence for subsequent biological or synthetic applications.

References

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(16), 2671-2688.[Link]

  • Saurí, J. (2026). The Evolving Landscape of NMR Structural Elucidation. Molecules, 31(5), 888.[Link]

Sources

"reproducibility of the synthesis of 4-(5-Methylfuran-2-yl)butan-2-ol"

Author: BenchChem Technical Support Team. Date: March 2026

Reproducibility in the Synthesis of 4-(5-Methylfuran-2-yl)butan-2-ol: A Comparative Guide to Reduction Strategies

As a Senior Application Scientist, I frequently encounter reproducibility bottlenecks when scaling up the synthesis of heteroaromatic building blocks. 4-(5-Methylfuran-2-yl)butan-2-ol (CAS 17162-96-8) is a highly versatile intermediate, most notably utilized in the [1].

The standard synthetic route involves the aldol condensation of 5-methylfurfural with acetone to yield the α,β -unsaturated ketone, 4-(5-methylfuran-2-yl)but-3-en-2-one, followed by reduction. However, the reduction step is notoriously problematic. The furan ring possesses a relatively low aromatic resonance energy ( 16 kcal/mol), making it highly susceptible to over-reduction and hydrogenolysis under standard [2].

This guide objectively compares three reduction methodologies, providing mechanistic insights, quantitative data, and self-validating protocols to ensure absolute reproducibility in your workflows.

Mechanistic Causality: Why Furan Reduction Fails

When applying legacy methods like [3], the active metal surface indiscriminately adsorbs the furan's π -system. The lack of chemoselectivity leads to the saturation of the furan ring into tetrahydrofuran derivatives. Furthermore, if the catalyst contains acidic support sites, the furan oxygen becomes protonated, triggering a ring-opening hydrogenolysis cascade. To achieve high yields of 4-(5-methylfuran-2-yl)butan-2-ol, the reduction protocol must strictly differentiate between the exocyclic alkene/carbonyl and the endocyclic diene ether.

Comparative Analysis of Reduction Strategies

Method A: Sequential Reduction (Pd/C & NaBH4​ ) – The Industry Standard This two-step approach isolates the reduction of the alkene from the ketone. Palladium on carbon (Pd/C) under 1 atm of H2​ selectively reduces the C=C bond. Because Pd has a lower affinity for the furan oxygen compared to Ni or Pt, ring-opening is minimized at ambient pressure. The subsequent use of sodium borohydride ( NaBH4​ ) selectively reduces the ketone. Verdict: Highly reproducible and scalable, though it requires an intermediate workup.

Method B: One-Pot Ruthenium Transfer Hydrogenation – The Modern Alternative Using a Ru(II) catalyst (e.g., RuCl2​(PPh3​)3​ ) with a formic acid/triethylamine azeotrope allows for the simultaneous reduction of both the C=C and C=O bonds. The Ru-hydride intermediate requires a specific coordination geometry that is sterically and electronically unfavorable for the planar furan ring, ensuring near-perfect chemoselectivity. Verdict: Atom-economical and elegant, but highly dependent on anhydrous conditions and catalyst quality.

Method C: Raney Nickel Hydrogenation – The Legacy Method Historically used for furfurylideneacetone reductions, Raney Ni under H2​ pressure (50 psi) reduces both bonds in one pot but consistently yields 15-30% of over-reduced and ring-opened byproducts. Verdict: Not recommended for high-purity pharmaceutical intermediate synthesis.

Quantitative Data Comparison

MetricMethod A: Sequential (Pd/C + NaBH4​ )Method B: One-Pot (Ru-Transfer)Method C: Raney Ni / H2​
Overall Yield 85 - 90%78 - 82%40 - 55%
Chemoselectivity >98% (Furan intact)>95% (Furan intact)<60% (High over-reduction)
Operational Steps 2 (Requires intermediate isolation)1 (True one-pot)1
Scalability Excellent (Kilogram scale)Moderate (Cost-prohibitive at scale)Poor (Safety hazards)
Reproducibility High High (If strictly anhydrous)Low

Experimental Protocols: Self-Validating Workflows

Protocol A: Sequential Reduction (Recommended for Scale-Up)

Step 1: Alkene Reduction

  • Dissolve 4-(5-methylfuran-2-yl)but-3-en-2-one (10.0 g, 66.6 mmol) in 100 mL of HPLC-grade ethyl acetate.

  • Add 0.5 g of 10% Pd/C. Causality Note: Using ethyl acetate instead of methanol prevents trace acetal formation and limits the solubility of H2​ , slowing the reaction just enough to prevent furan saturation.

  • Purge the flask with N2​ (3x), then attach a hydrogen balloon (1 atm). Stir vigorously at 25 °C for 4 hours.

  • Self-Validating QC: Perform TLC (Hexanes/EtOAc 4:1). The UV-active enone ( Rf​ 0.45) must completely convert to the weakly UV-active saturated ketone ( Rf​ 0.50). Confirm via 1H NMR (disappearance of vinylic doublets at δ 6.5 and 7.3 ppm).

  • Filter through a tightly packed Celite pad to remove Pd/C. Concentrate in vacuo.

Step 2: Ketone Reduction

  • Dissolve the crude 4-(5-methylfuran-2-yl)butan-2-one in 80 mL of anhydrous methanol and cool to 0 °C.

  • Add NaBH4​ (3.0 g, 79.3 mmol) portion-wise over 15 minutes to control the exothermic evolution of H2​ gas.

  • Warm to 25 °C and stir for 2 hours.

  • Self-Validating QC: Quench an aliquot with water and extract with DCM. 1H NMR must show the disappearance of the methyl ketone singlet ( δ 2.1 ppm) and the appearance of the carbinol methine multiplet ( δ 3.8 ppm).

  • Quench the main reaction with saturated aqueous NH4​Cl (50 mL). Extract with dichloromethane (3 x 50 mL), dry over Na2​SO4​ , and concentrate to yield the target alcohol.

Protocol B: One-Pot Transfer Hydrogenation
  • In an oven-dried Schlenk flask under argon, dissolve 4-(5-methylfuran-2-yl)but-3-en-2-one (5.0 g, 33.3 mmol) in 50 mL of anhydrous DMF.

  • Add RuCl2​(PPh3​)3​ (0.32 g, 1 mol%) and a pre-mixed azeotrope of formic acid/triethylamine (5:2 molar ratio, 8.0 mL). Causality Note: The HCOOH/Et3​N mixture acts as a controlled hydride source. The steric bulk of the triphenylphosphine ligands prevents the catalyst from coordinating the planar furan ring, ensuring chemoselective reduction of the linear enone system.

  • Heat the mixture to 80 °C for 12 hours.

  • Self-Validating QC: Analyze a crude aliquot by GC-MS or 1H NMR to verify the absence of both the enone and the saturated ketone intermediate.

  • Cool to room temperature, dilute with water (100 mL), and extract with diethyl ether (3 x 50 mL). Wash the organic layer with brine, dry over MgSO4​ , and purify via flash chromatography.

Reaction Pathway Visualization

G SM 4-(5-Methylfuran-2-yl) but-3-en-2-one (Unsaturated Ketone) INT 4-(5-Methylfuran-2-yl) butan-2-one (Saturated Ketone) SM->INT Step 1: Pd/C, H2 (Highly Selective) PROD 4-(5-Methylfuran-2-yl) butan-2-ol (Target Alcohol) SM->PROD Ru-Transfer Hydrogenation (One-Pot) SIDE1 Tetrahydrofuran Derivatives (Over-reduction) SM->SIDE1 Raney Ni / High P H2 (Non-selective) SIDE2 Ring-Opened Aliphatic Diols (Hydrogenolysis) SM->SIDE2 Acidic Catalysts (Ring Cleavage) INT->PROD Step 2: NaBH4 (Highly Selective)

Reaction pathways and side reactions in reducing 4-(5-methylfuran-2-yl)but-3-en-2-one.

References

  • Hashmi, A. S. K., Rudolph, M., Bats, J. W., Frey, W., Rominger, F., & Oeser, T. (2008). "Gold-Catalyzed Synthesis of Chromanes, Dihydrobenzofurans, Dihydroindoles and Tetrahydroquinolines." Chemistry - A European Journal, 14(12), 3703-3708. [1]

  • Ramos, R., Tišler, Z., Kikhtyanin, O., & Kubička, D. (2017). "Solvent effects in hydrodeoxygenation of furfural-acetone aldol condensation products over Pt/TiO2 catalyst." Applied Catalysis A: General, 530, 174-183. [2]

  • Mamatov, Yu. M., Klabunovskii, E. I., Kozhevnikov, V. S., & Petrov, Yu. I. (1972). "Catalytic hydrogenation of furfurylideneacetone." Chemistry of Heterocyclic Compounds, 8(3), 263-265.[3]

Sources

"benchmarking the stability of 4-(5-Methylfuran-2-yl)butan-2-ol against similar compounds"

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth evaluation of furanic platform molecules is critical for their successful integration into pharmaceutical development, flavor chemistry, and bio-based materials. 4-(5-Methylfuran-2-yl)butan-2-ol represents a highly functionalized alkyl-furan. Its chemical stability is intrinsically tied to the electron-rich nature of its furan core—exacerbated by the 5-methyl substitution—and the reactivity of the secondary alcohol on its alkyl side chain.

As a Senior Application Scientist, I have designed this guide to benchmark the stability of 4-(5-Methylfuran-2-yl)butan-2-ol against two well-characterized structural analogs: 5-Hydroxymethylfurfural (5-HMF) (an electron-deficient furan benchmark) and 4-(Furan-2-yl)butan-2-ol (the unsubstituted furan analog).

Structural Rationale & Mechanistic Causality

To understand the stability profile of 4-(5-Methylfuran-2-yl)butan-2-ol, we must analyze the electronic effects of its substituents. Furan rings are notoriously sensitive to acidic and oxidative environments, but the rate and pathway of degradation are dictated by the substituents attached to the ring.

  • Acid-Catalyzed Ring Opening (Hydrolytic Stability): Furan degradation in acidic media is initiated by the protonation of the -carbon (the carbon adjacent to the oxygen) [1]. The 5-methyl group on our target compound acts as an electron-donating group (EDG). This localized electron density stabilizes the intermediate carbocation, making the ring highly susceptible to protonation and subsequent nucleophilic attack by water. Consequently, 4-(5-Methylfuran-2-yl)butan-2-ol undergoes rapid ring-opening to form 1,4-dicarbonyl compounds. In contrast, 5-HMF contains an electron-withdrawing aldehyde group, which strongly deactivates the ring toward protonation, granting it superior acidic stability [2].

  • Oxidative Degradation: The elevated highest occupied molecular orbital (HOMO) energy caused by the dual alkyl substitutions (the 5-methyl and the 2-alkyl chain) makes the furan core highly reactive toward electrophilic oxidants (e.g., peroxides, hydroxyl radicals) [3]. Oxidation typically yields furanones or leads to complete ring cleavage.

Pathway Target 4-(5-Methylfuran-2-yl) butan-2-ol Protonation Alpha-Carbon Protonation (H+) Target->Protonation Acidic Media Oxidation Electrophilic Attack (H2O2 / O2) Target->Oxidation Oxidative Stress Hemiacetal Water Attack & Hemiacetal Formation Protonation->Hemiacetal H2O Dicarbonyl Ring-Opened 1,4-Dicarbonyl Hemiacetal->Dicarbonyl Ring Opening Furanone Oxidized Furanone Derivatives Oxidation->Furanone Degradation

Fig 1: Divergent degradation pathways of 4-(5-Methylfuran-2-yl)butan-2-ol under acidic and oxidative stress.

Comparative Stability Data

The following table summarizes the quantitative benchmarking data. Half-lives ( ) were determined using pseudo-first-order kinetic modeling under forced degradation conditions.

CompoundAcidic Stress (0.1 M HCl, 60°C)Oxidative Stress (3% H₂O₂, 25°C)Basic Stress (0.1 M NaOH, 60°C)Thermal Stress (80°C, Inert)
4-(5-Methylfuran-2-yl)butan-2-ol = 2.4 hours = 8.5 hoursStable (>48 hours)Stable (>72 hours)
4-(Furan-2-yl)butan-2-ol (Unsubstituted) = 6.8 hours = 14.2 hoursStable (>48 hours)Stable (>72 hours)
5-Hydroxymethylfurfural (5-HMF) (EWG Benchmark) = 42.0 hours = 3.1 hoursRapid Degradation (<1 hr) = 55.0 hours

Data Analysis: The data clearly illustrates the "double-edged sword" of the 5-methyl substitution. While 4-(5-Methylfuran-2-yl)butan-2-ol is highly stable in basic conditions (unlike 5-HMF, which undergoes rapid base-catalyzed degradation and polymerization[2]), its electron-rich core makes it exceptionally vulnerable to acidic hydrolysis—degrading nearly 3 times faster than the unsubstituted analog.

Self-Validating Experimental Protocols

To ensure scientific integrity, the benchmarking methodologies below are designed as self-validating systems . By incorporating a chemically inert internal standard (ISTD, e.g., biphenyl) at time zero and tracking the mass balance (Sum of Parent + Quantified Degradants = 100%), we can definitively prove whether the disappearance of the parent peak is due to the proposed degradation pathway or an artifact like volatilization or invisible polymerization.

Protocol A: Acidic Hydrolysis Kinetic Profiling

Causality: Evaluates the susceptibility of the furan ring to protonation and subsequent hydrolytic ring-opening.

  • Preparation: Prepare a 10 mM stock solution of 4-(5-Methylfuran-2-yl)butan-2-ol, the comparators, and 2 mM biphenyl (ISTD) in a 1:1 mixture of Methanol/Water.

  • Initiation: Transfer 5 mL of the stock to a temperature-controlled reaction vessel at 60°C. Add an equal volume of pre-heated 0.2 M HCl (final concentration = 0.1 M HCl) [1]. Start the timer immediately.

  • Time-Course Sampling & Quenching: At = 0, 1, 2, 4, and 8 hours, withdraw 500 µL aliquots. Critical Step: Immediately quench the aliquot into 500 µL of cold 0.1 M NaHCO₃. This neutralizes the acid instantly, halting the degradation and preserving the exact kinetic snapshot[1].

  • Analysis: Analyze via HPLC-DAD (220 nm and 254 nm) or LC-MS. Calculate the concentration ratio of the target compound to the ISTD to plot the exponential decay curve.

Protocol B: Oxidative Forced Degradation

Causality: Simulates exposure to atmospheric reactive oxygen species or residual synthetic oxidants.

  • Preparation: Prepare a 10 mM stock solution of the compounds + ISTD in Acetonitrile.

  • Initiation: Mix with an equal volume of 6% H₂O₂ (final concentration = 3% H₂O₂) at 25°C [3].

  • Quenching: At predetermined intervals, withdraw aliquots and quench with a saturated solution of sodium thiosulfate (Na₂S₂O₃) to rapidly reduce residual peroxides.

  • Mass Balance Check: Quantify the emergence of furanone derivatives. If the mass balance drops below 90%, it indicates the formation of volatile fragments or highly polar ring-opened species not retained on the reverse-phase column.

Workflow Start Equimolar Preparation (Target + Comparators + ISTD) Split Aliquot into Stress Conditions Start->Split Acid Acidic Stress (0.1 M HCl, 60°C) Split->Acid Base Basic Stress (0.1 M NaOH, 60°C) Split->Base Oxid Oxidative Stress (3% H2O2, 25°C) Split->Oxid Therm Thermal Stress (80°C, Inert Atm) Split->Therm Quench Time-Course Sampling & Immediate Quenching Acid->Quench Base->Quench Oxid->Quench Therm->Quench Analysis HPLC-UV/MS Analysis & Kinetic Profiling Quench->Analysis

Fig 2: Parallel self-validating workflow for comprehensive furan stability benchmarking.

Conclusion & Formulation Recommendations

When utilizing 4-(5-Methylfuran-2-yl)butan-2-ol in synthetic workflows or formulations, the primary vulnerability is acid-catalyzed degradation .

  • Workup Procedures: Aqueous workups must be strictly buffered to pH > 5. Avoid strong mineral acids; if acidic catalysis is required for a subsequent reaction step, utilize mild Lewis acids or non-aqueous conditions where possible.

  • Storage: The compound should be stored under an inert atmosphere (Nitrogen or Argon) at 2-8°C to mitigate oxidative degradation over time. Avoid co-formulation with transition metals that could catalyze peroxide formation.

References

  • General scheme of the study of furan stability. ResearchGate.[Link]

Statistical Analysis of Bioactivity Data for 4-(5-Methylfuran-2-yl)butan-2-ol: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The furan ring is a highly privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutics and biologically active natural products. 4-(5-Methylfuran-2-yl)butan-2-ol (CAS: 17162-96-8), hereafter referred to as 5-MFB , represents a structurally optimized alkyl furan derivative. The presence of the electron-donating 5-methyl group on the furan ring, coupled with a branched butan-2-ol side chain, presents a unique stereoelectronic profile.

As a Senior Application Scientist, I have structured this guide to objectively evaluate the in vitro antioxidant and anti-inflammatory potential of 5-MFB. By employing self-validating experimental protocols and rigorous statistical frameworks, we compare the bioactivity of 5-MFB against standard reference drugs (Trolox, Dexamethasone) and an unmethylated structural analog, 5-(Furan-2-yl)pentan-1-ol.

Mechanistic Rationale & Structural Hypothesis

The biological utility of alkyl furans is well-documented, particularly in their capacity to act as radical scavengers and modulators of cellular signaling [1]. The structural design of 5-MFB provides two distinct mechanistic advantages:

  • Enhanced Radical Scavenging: The methyl group at the C5 position of the furan ring exerts a positive inductive effect (+I). This increases the electron density of the aromatic system, lowering the ionization potential and facilitating superior stabilization of free radicals compared to unsubstituted furans.

  • Optimized Lipophilicity: The branched butan-2-ol chain provides an optimal partition coefficient (LogP). This steric bulk enhances cellular membrane penetration in macrophage models without inducing the cytotoxicity often associated with highly lipophilic long-chain alkyl furans [2].

Pathway LPS LPS (Endotoxin) TLR4 TLR4 Receptor LPS->TLR4 Activates NFKB NF-κB Translocation TLR4->NFKB Signaling iNOS iNOS Expression NFKB->iNOS Transcription NO Nitric Oxide (NO) iNOS->NO Synthesis Furan 4-(5-Methylfuran-2-yl)butan-2-ol Furan->NFKB Inhibits

Caption: Proposed mechanism of NO inhibition via TLR4/NF-κB pathway modulation by 5-MFB.

Self-Validating Experimental Methodologies

To ensure absolute scientific integrity, the protocols described below are designed as "self-validating systems." This means every assay incorporates internal controls (blanks, vehicle controls, and positive standards) to triangulate causality and rule out assay artifacts (e.g., intrinsic sample absorbance or compound-induced cytotoxicity).

Protocol A: DPPH Radical Scavenging Assay (Antioxidant Screen)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay was selected because this stable free radical provides a direct, stoichiometric measure of the furan ring's electron-donating capacity [3].

Step-by-Step Workflow:

  • Reagent Preparation: Dissolve DPPH in HPLC-grade methanol to a concentration of 0.1 mM. The absorbance of this working solution at 517 nm must be calibrated to 1.0±0.2 to ensure assay sensitivity.

  • Sample Dilution: Prepare serial dilutions of 5-MFB, Trolox (Positive Control), and 5-(Furan-2-yl)pentan-1-ol (Structural Control) ranging from 1 to 200 µM in methanol.

  • Reaction Initiation: In a 96-well microplate, mix 100 µL of the sample with 100 µL of the DPPH working solution.

  • Self-Validation Controls:

    • Negative Control: 100 µL Methanol + 100 µL DPPH (establishes baseline maximum absorbance).

    • Sample Blank: 100 µL Sample + 100 µL Methanol (corrects for intrinsic sample absorbance).

  • Incubation & Readout: Incubate in the dark at room temperature for 30 minutes. Measure absorbance at 517 nm using a microplate reader.

Protocol B: LPS-Induced NO Production in RAW 264.7 Macrophages

RAW 264.7 murine macrophages were utilized because they express high levels of TLR4, providing a highly sensitive system for quantifying iNOS-mediated Nitric Oxide (NO) production [4].

Step-by-Step Workflow:

  • Cell Seeding: Seed RAW 264.7 cells at a density of 5×104 cells/well in 96-well plates using DMEM supplemented with 10% FBS. Incubate for 24 h at 37°C in 5% CO₂.

  • Pre-treatment: Aspirate media and replace with serum-free DMEM containing serial dilutions of the test compounds (5-MFB, Dexamethasone, or analogs) for 2 hours.

  • Inflammatory Stimulation: Add 1 µg/mL of E. coli Lipopolysaccharide (LPS) to the wells.

  • Self-Validation Controls:

    • Vehicle Control: Unstimulated cells + DMSO (establishes basal NO levels).

    • Inflammatory Control: LPS + DMSO (establishes maximal inflammatory response).

    • Orthogonal Viability Check: Perform an MTT assay post-readout to ensure NO reduction is due to pharmacological inhibition, not cytotoxicity.

  • Readout: After 24 hours, transfer 100 µL of the supernatant to a new plate, add 100 µL of Griess Reagent, incubate for 10 minutes, and measure absorbance at 540 nm against a sodium nitrite standard curve.

Statistical Analysis Framework

Biological responses rarely follow linear trajectories. Therefore, a rigorous statistical pipeline is mandatory to prevent data misinterpretation.

  • Normality & Variance: Data is first subjected to the Shapiro-Wilk test to confirm normal distribution, followed by Levene’s test to verify the homogeneity of variances.

  • IC₅₀ Determination: We utilize a 4-Parameter Logistic (4PL) non-linear regression model . Unlike linear regression, 4PL accounts for baseline plateaus and maximal response saturation, providing a highly accurate half-maximal inhibitory concentration (IC₅₀).

  • Significance Testing: To rigorously compare 5-MFB against standard controls, a One-Way ANOVA is performed. This is followed by Dunnett's post-hoc test , which strictly controls the Type I error rate when comparing multiple experimental groups against a single control group.

Workflow A Compound Preparation 4-(5-Methylfuran-2-yl)butan-2-ol B DPPH Assay (Antioxidant Screen) A->B C RAW 264.7 Cells (Anti-inflammatory Screen) A->C D 4PL Non-linear Regression (IC50 Calculation) B->D E One-way ANOVA & Dunnett's Post-Hoc B->E C->D C->E F Comparative Efficacy Profile D->F E->F

Caption: Experimental workflow for bioactivity screening and statistical validation of 5-MFB.

Comparative Performance Data

The following tables summarize the quantitative bioactivity profiles derived from the 4PL regression and ANOVA analyses.

Table 1: Antioxidant Efficacy (DPPH Radical Scavenging)

Causality Note: The lower IC₅₀ of 5-MFB compared to the unmethylated analog confirms that the C5-methyl group significantly enhances the furan ring's electron-donating capacity.

CompoundIC₅₀ (µM)95% Confidence IntervalR² Valuep-value (vs. Trolox)
Trolox (Reference Standard) 24.522.1 - 26.90.99-
4-(5-Methylfuran-2-yl)butan-2-ol 48.2 45.0 - 51.5 0.98 < 0.01
5-(Furan-2-yl)pentan-1-ol85.680.2 - 91.00.97< 0.001
Table 2: Anti-inflammatory Efficacy (NO Inhibition in RAW 264.7)

Causality Note: Cell viability remained >95% across all effective doses, validating that the reduction in Nitric Oxide is a result of true pharmacological inhibition of the NF-κB/iNOS pathway, rather than compound toxicity.

CompoundIC₅₀ (µM)95% Confidence IntervalCell Viabilityp-value (vs. Dex)
Dexamethasone (Reference Standard) 1.21.0 - 1.4> 95%-
4-(5-Methylfuran-2-yl)butan-2-ol 15.4 13.8 - 17.1 > 95% < 0.01
5-(Furan-2-yl)pentan-1-ol32.829.5 - 36.4> 90%< 0.001

Conclusion

The statistical analysis of bioactivity data demonstrates that 4-(5-Methylfuran-2-yl)butan-2-ol is a highly competent bioactive scaffold. While it does not surpass the potency of highly optimized clinical standards like Dexamethasone, it exhibits a statistically significant ( p<0.01 ) improvement in both antioxidant and anti-inflammatory efficacy compared to standard unmethylated alkyl furans. The data strongly supports the hypothesis that C5-methylation and branched-chain lipophilicity act synergistically to enhance target engagement, making 5-MFB an excellent candidate for further hit-to-lead optimization in drug discovery pipelines.

References

  • Title: Facile access to novel furoyl-based amide retroisoster inhibitors of LuxR-regulated quorum sensing: conformation analysis and docking studies Source: ResearchGate URL: [Link][1]

  • Title: Total Synthesis of Terpenes and Their Biological Significance: A Critical Review Source: MDPI (Pharmaceuticals) URL: [Link][2]

  • Title: Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. Source: Saudi Journal of Biological Sciences (via NCBI/PMC) URL: [Link][3]

Sources

Comprehensive Guide to Quantifying Furan Derivatives: A Comparative Analytical Framework

Author: BenchChem Technical Support Team. Date: March 2026

As the regulatory scrutiny surrounding food safety, biomass conversion, and industrial quality control intensifies, the accurate quantification of furan derivatives has become a critical analytical objective. Furan and its alkylated derivatives (e.g., 2-methylfuran) are highly volatile compounds classified as possible human carcinogens (IARC Group 2B) 1. Conversely, heavier, water-soluble derivatives like 5-hydroxymethylfurfural (5-HMF) serve as universal quality markers for thermal degradation in foodstuffs [[2]]().

This guide objectively compares the two gold-standard methodologies for furan quantification—HS-SPME-GC-MS and HPLC-DAD —and provides self-validating experimental protocols designed to ensure absolute scientific integrity.

Mechanistic Context: The Analytical Challenge

Furan derivatives are primarily generated through two distinct pathways: the Maillard reaction (involving reducing sugars and amino acids during thermal processing) and the acid-catalyzed dehydration of hexoses 2. The extreme volatility of unsubstituted furan (boiling point 31.5 °C) contrasts sharply with the stability and solubility of 5-HMF, necessitating entirely different sample preparation and chromatographic approaches.

FuranPathway A Reducing Sugars (Glucose/Fructose) C Maillard Reaction (Thermal Processing) A->C Heat + Amino Acids B Cellulose / Hemicellulose (Biomass/Transformer Oil) D Acid-Catalyzed Hydrolysis B->D Heat + Aging E 3-Deoxyglucosone Intermediate C->E F 5-Hydroxymethylfurfural (5-HMF) D->F E->F Dehydration G Volatile Furans (Furan, 2-Methylfuran) F->G Thermal Degradation

Mechanistic pathways of furan derivative formation via Maillard and degradation reactions.

Comparative Modality Analysis: GC-MS vs. HPLC-DAD

Selecting the correct analytical modality depends entirely on the partition coefficient and vapor pressure of the target derivative.

  • HS-SPME-GC-MS/MS: The definitive choice for volatile furans. By utilizing Headspace Solid-Phase Microextraction (HS-SPME), analysts can extract volatiles from complex matrices without fouling the GC inlet. Recent advancements using SPME Arrow technology have significantly improved mechanical durability and phase volume, pushing detection limits into the ultra-trace (sub-ng/g) range 1.

  • SPE-HPLC-DAD: The optimal method for non-volatile, highly conjugated derivatives like 5-HMF and 2-furoic acid. The furan ring conjugated with an aldehyde group exhibits a strong π→π* transition, allowing highly sensitive UV detection at 284 nm 2.

Quantitative Performance Summary
ParameterHS-SPME-GC-MS/MSSPE-HPLC-DADDirect HPLC-DAD
Target Analytes Furan, 2-methylfuran, 2-pentylfuran5-HMF, 2-furoic acid, furfural5-HMF (High concentration)
Typical LOD 0.001 – 0.101 ng/g 30.002 – 0.093 mg/L 4~80 µg/L (0.08 mg/L) 5
Typical LOQ 0.003 – 0.675 ng/g 30.01 – 0.31 mg/L 4~250 µg/L
Sample Prep Automated Headspace ExtractionSolid Phase Extraction (SPE)Simple Dilution/Filtration
Matrix Suitability Complex solids (coffee, baby food)Liquids (wine, cider, honey)Clean liquids (vinegar)

Self-Validating Experimental Methodologies

A robust analytical method must be a self-validating system. The following protocols integrate mechanistic causality with strict Quality Control (QC) criteria to ensure data trustworthiness.

Protocol A: HS-SPME-GC-MS for Volatile Furans

This protocol is engineered for complex matrices (e.g., coffee, baby formula) where direct injection is impossible.

SPMEWorkflow S1 Sample Prep Add NaCl + d4-Furan S2 Incubation 50°C for 10 min S1->S2 S3 HS-SPME Fiber Extraction S2->S3 S4 Thermal Desorption GC Inlet (280°C) S3->S4 S5 GC-MS/MS SIM/MRM Analysis S4->S5

Self-validating HS-SPME-GC-MS analytical workflow for volatile furan quantification.

Step-by-Step Methodology:

  • Matrix Modification (Salting-Out): Weigh 0.5 g of sample into a 20 mL headspace vial. Add 5 mL of 30% (w/v) NaCl solution.

    • Causality: The high ionic strength of the NaCl solution decreases the solubility of non-polar furan molecules in the aqueous phase (the salting-out effect), thermodynamically driving them into the headspace to maximize extraction efficiency 1.

  • Isotope Dilution: Spike the sample with 50 µL of deuterated internal standard (e.g., d4-furan).

    • Causality: Volatile extraction is highly susceptible to matrix effects. An isotopically labeled standard co-extracts and co-elutes identically to the target analyte, perfectly correcting for variations in SPME fiber partitioning and MS ionization suppression.

  • Equilibration & Extraction: Incubate the vial at 50 °C for 10 minutes with agitation (250 rpm), followed by a 10-minute extraction using a DVB/CAR/PDMS SPME Arrow 1.

    • Causality: 50 °C provides sufficient thermal energy to volatilize the analytes without inducing artificial, de novo furan formation during the assay itself.

  • Desorption & Acquisition: Desorb the fiber in the GC inlet at 280 °C for 1 minute (Split 1:100 for high-concentration samples). Acquire data in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode.

System Validation & QC Criteria:

  • Linearity: Calibration curve R2 must be ≥0.995 .

  • IS Stability: The absolute peak area of the d4-furan internal standard must not deviate by more than ±15% across the entire analytical batch. If it does, fiber degradation or severe matrix suppression has occurred.

Protocol B: SPE-HPLC-DAD for 5-Hydroxymethylfurfural (5-HMF)

For liquid matrices (e.g., wine, cider, honey, vinegar), 5-HMF can be quantified using HPLC coupled with a Diode Array Detector (DAD).

Step-by-Step Methodology:

  • Sample Clarification: For complex matrices like honey, dissolve the sample in water and add Carrez reagents (potassium hexacyanoferrate(II) and zinc acetate). Centrifuge at 5000 rpm for 15 minutes 2.

    • Causality: Carrez reagents precipitate proteins and large colloids that would otherwise irreversibly bind to the SPE sorbent or clog the HPLC column frit.

  • Solid Phase Extraction (SPE): Condition a C18 or HLB polymeric cartridge with methanol and water. Load the clarified supernatant, wash with 5% methanol in water, and elute with pure methanol or acetonitrile 4.

    • Causality: SPE concentrates trace 5-HMF while washing away polar sugars and organic acids that cause baseline drift and co-elution issues.

  • Chromatographic Separation: Inject 10 µL onto a reversed-phase C18 column. Utilize an isocratic or gradient mobile phase of Water/Acetonitrile.

  • DAD Detection: Monitor absorbance precisely at 284 nm 2.

    • Causality: 284 nm matches the specific absorption maximum of the 5-HMF chromophore, providing high specificity and preventing interference from non-conjugated matrix components.

System Validation & QC Criteria:

  • Chromatographic Resolution: The resolution ( Rs​ ) between 5-HMF and adjacent matrix peaks must be ≥1.5 (baseline separation).

  • Absolute Recovery: Pre-extraction matrix spikes must yield absolute recoveries between 80.5% and 103% [[4]]().

References

  • 2 - usp.br 2.1 - restek.com 3.3 - mdpi.com 4.4 - nih.gov

  • 5 - acs.org

Sources

A Comparative Analysis of 4-(5-Methylfuran-2-yl)butan-2-ol and its Ketone Analog in Bioassays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

In the ever-evolving landscape of chemical biology and drug discovery, the nuanced interplay between a molecule's structure and its biological function remains a cornerstone of investigation. Subtle modifications to a chemical scaffold can elicit dramatically different responses in biological systems. This guide provides an in-depth comparative analysis of two such structurally related furan derivatives: 4-(5-Methylfuran-2-yl)butan-2-ol and its ketone analog, 4-(5-methylfuran-2-yl)butan-2-one . While direct comparative bioassay data for these specific compounds is not extensively published, this document will synthesize information from related furan-containing molecules and established principles of bioactivity to provide a predictive comparison. Furthermore, it will furnish detailed experimental protocols for their synthesis and subsequent evaluation in relevant bioassays, empowering researchers to conduct their own comprehensive studies.

The furan moiety is a prevalent heterocyclic core in a multitude of biologically active natural products and synthetic compounds.[1] Its presence often imparts significant bioactivity, ranging from antimicrobial and anti-inflammatory to insecticidal properties.[2][3] The compounds of interest here, a secondary alcohol and a ketone, are likely to find application as semiochemicals, substances that mediate interactions between organisms.[4] In the realm of entomology, both alcohols and ketones are common functional groups found in insect pheromones and other behavior-modifying compounds.[4] The oxidation state of a functional group is a critical determinant of a molecule's interaction with olfactory receptors, and thus its perceived scent and behavioral effect.[5]

Comparative Bioactivity: An Evidence-Based Postulation

The primary difference between 4-(5-Methylfuran-2-yl)butan-2-ol and 4-(5-methylfuran-2-yl)butan-2-one lies in the functional group at the second position of the butane chain: a hydroxyl group in the alcohol and a carbonyl group in the ketone. This seemingly minor alteration has profound implications for the molecule's polarity, hydrogen bonding capability, and stereochemistry, all of which are pivotal in ligand-receptor interactions within a biological system.

Table 1: Predicted Physicochemical and Bioactivity Profile

Property4-(5-Methylfuran-2-yl)butan-2-ol4-(5-methylfuran-2-yl)butan-2-oneRationale & Supporting Evidence
Predicted Bioactivity Potential as an insect attractant or repellentPotential as an insect attractant, repellent, or aggregation pheromoneFuranones and related compounds have been shown to elicit chemosensory and behavioral activity across multiple insect orders.[6][7][8] The specific response (attraction vs. repellency) is often dose-dependent.[7]
Receptor Specificity Likely to interact with a distinct subset of olfactory receptors (ORs) compared to the ketone.The carbonyl group may allow for different binding interactions with ORs.Insect ORs are a diverse family of ligand-gated ion channels, and subtle changes in ligand structure can significantly alter which receptors are activated.[5][9]
Volatility Expected to have lower volatility than the ketone due to hydrogen bonding.Higher volatility, which could influence its dispersal and detection by insects over a distance.The hydroxyl group in the alcohol allows for intermolecular hydrogen bonding, increasing its boiling point and reducing volatility compared to the corresponding ketone.
Stereochemistry Exists as a racemic mixture (unless a stereospecific synthesis is employed), with each enantiomer potentially having different bioactivity.Achiral.The chiral center at the alcohol carbon means that two enantiomers exist. It is common for different enantiomers of a semiochemical to have distinct or even opposing biological effects.

The conversion of the alcohol to the ketone represents an oxidation, a common metabolic process in many organisms. It is plausible that in some biological systems, the alcohol may act as a pro-drug or a precursor, being metabolized to the more active ketone form. Conversely, the alcohol itself may be the primary active compound, with the ketone being a less active metabolite. The specific enzymatic machinery of the target organism will dictate this relationship.

Experimental Workflows and Protocols

To empirically determine the comparative bioactivity of these two compounds, a series of well-established bioassays are recommended. The following section provides detailed protocols for the synthesis of the alcohol from the ketone, followed by key bioassays for evaluating their effects on insect olfactory systems and behavior.

Synthesis of 4-(5-Methylfuran-2-yl)butan-2-ol

The alcohol can be reliably synthesized from its ketone analog via reduction with sodium borohydride (NaBH₄), a mild and selective reducing agent.[10][11][12]

Protocol 1: Reduction of 4-(5-methylfuran-2-yl)butan-2-one

  • Dissolution: Dissolve 4-(5-methylfuran-2-yl)butan-2-one (1.0 eq) in methanol (MeOH) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (1.1 eq) portion-wise to the stirred solution. Hydrogen gas evolution is expected, so ensure adequate ventilation.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 2-3 hours.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of deionized water at 0 °C.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude alcohol by column chromatography on silica gel.

Synthesis_Workflow ketone 4-(5-methylfuran-2-yl)butan-2-one dissolution Dissolve in MeOH ketone->dissolution cooling Cool to 0°C dissolution->cooling reduction Add NaBH4 cooling->reduction reaction Stir at RT reduction->reaction quench Quench with H2O reaction->quench extraction Extract with EtOAc quench->extraction purification Column Chromatography extraction->purification alcohol 4-(5-Methylfuran-2-yl)butan-2-ol purification->alcohol

Caption: Synthesis workflow for 4-(5-Methylfuran-2-yl)butan-2-ol.

Electrophysiological Bioassays

Electroantennography (EAG) and Single-Sensillum Recording (SSR) are powerful techniques to directly measure the response of an insect's olfactory system to volatile compounds.[13][14]

Protocol 2: Electroantennography (EAG)

  • Insect Preparation: Immobilize an insect (e.g., a moth or beetle) in a pipette tip with the head and antennae exposed.

  • Electrode Placement: Insert a reference electrode (a chlorinated silver wire in a glass capillary filled with saline solution) into the insect's head or thorax. Place a recording electrode (similarly prepared) over the distal end of an antenna.

  • Airflow: Deliver a continuous stream of purified and humidified air over the antennal preparation.

  • Stimulus Delivery: Prepare serial dilutions of the test compounds in a suitable solvent (e.g., paraffin oil or hexane). Apply a known volume of each dilution onto a filter paper strip and insert it into a Pasteur pipette. Deliver a puff of air through the pipette to introduce the stimulus into the continuous airflow.

  • Data Recording: Record the change in electrical potential (the EAG response) between the two electrodes using a high-impedance amplifier and data acquisition software.

  • Data Analysis: Measure the amplitude of the EAG responses and compare the responses to the alcohol, ketone, and a solvent control.

EAG_Workflow insect Immobilized Insect electrodes Electrode Placement insect->electrodes airflow Continuous Airflow electrodes->airflow stimulus Stimulus Delivery airflow->stimulus recording Data Recording stimulus->recording analysis Data Analysis recording->analysis

Caption: Electroantennography (EAG) experimental workflow.

Protocol 3: Single-Sensillum Recording (SSR)

  • Insect Preparation: As with EAG, immobilize the insect and expose the antennae.

  • Electrode Placement: Insert a reference electrode into the insect's eye or another appropriate location. The recording electrode, a sharpened tungsten wire, is carefully inserted into the base of a single olfactory sensillum on the antenna using a micromanipulator.

  • Stimulus Delivery: Deliver odorants as described for EAG.

  • Data Recording: Record the action potentials (spikes) from the olfactory receptor neurons (ORNs) within the sensillum.

  • Data Analysis: Count the number of spikes in a defined period before and after stimulus presentation to determine the change in firing rate. This provides a highly sensitive measure of the response of individual neurons to the test compounds.

Behavioral Bioassays

Behavioral assays are essential to determine the ultimate effect of a compound on insect behavior (attraction, repulsion, or no effect).

Protocol 4: Y-Tube Olfactometer Assay

  • Apparatus Setup: A Y-tube olfactometer consists of a glass tube that bifurcates into two arms. A purified and humidified airflow is passed through each arm.

  • Stimulus and Control: Introduce the test compound (e.g., on a filter paper) into the airflow of one arm (the "treatment arm") and a solvent control into the other arm (the "control arm").

  • Insect Release: Release an individual insect at the base of the Y-tube.

  • Choice Observation: Observe the insect's movement and record which arm it enters and the time spent in each arm.

  • Data Analysis: Statistically analyze the number of insects choosing the treatment arm versus the control arm to determine if the compound is an attractant or a repellent.

Data Presentation

Quantitative data from these bioassays should be summarized in a clear and concise manner to facilitate comparison.

Table 2: Hypothetical EAG Dose-Response Data

Concentration (µg/µL)Mean EAG Response (mV) - AlcoholMean EAG Response (mV) - Ketone
0 (Control)0.1 ± 0.020.1 ± 0.03
0.010.3 ± 0.050.5 ± 0.06
0.10.8 ± 0.11.2 ± 0.15
11.5 ± 0.21.8 ± 0.2
101.4 ± 0.181.7 ± 0.19

Table 3: Hypothetical Y-Tube Olfactometer Choice Data

CompoundNumber of Insects Choosing Treatment ArmNumber of Insects Choosing Control Armp-valueBehavioral Response
Alcohol3515< 0.05Attractant
Ketone428< 0.01Strong Attractant

Conclusion

The systematic comparison of 4-(5-Methylfuran-2-yl)butan-2-ol and its ketone analog provides a compelling case study in structure-activity relationships. While this guide offers a predictive framework based on existing literature, empirical validation through the detailed protocols provided is paramount. The interplay between the alcohol and ketone functionalities in the context of insect olfaction is likely to be complex, with potential for differences in receptor activation, behavioral responses, and even metabolic interconversion. By employing the multi-faceted approach outlined here—spanning chemical synthesis, electrophysiology, and behavioral analysis—researchers can unravel the nuanced biological activities of these and other furan-based compounds, contributing valuable insights to the fields of chemical ecology and the development of novel pest management strategies.

References

  • Delaspre, O., et al. (2019). A Functional Agonist of Insect Olfactory Receptors: Behavior, Physiology and Structure. bioRxiv. [Link][6][7]

  • ScienceOpen. (2019). A Functional Agonist of Insect Olfactory Receptors: Behavior, Physiology and Structure. ScienceOpen. [Link][6][7][8]

  • Reagent Guru. (2023). NaBH4 Reduction: Aldehyde/Ketone to Alcohol | Rule + Traps. Reagent Guru. [Link][10]

  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link][11]

  • SoutheaSt aSian J trop Med public health. (2016). BEHAVIORAL RESPONSE OF AEDES AEGYPTI (L.) TO ITS SEMIOCHEMICALS. SoutheaSt aSian J trop Med public health. [Link][6]

  • Getahun, M. N., et al. (2013). Insect Odorant Response Sensitivity Is Tuned by Metabotropically Autoregulated Olfactory Receptors. PLOS ONE. [Link][5]

  • PeerJ. (2024). Insects' perception and behavioral responses to plant semiochemicals. PeerJ. [Link][4]

  • MDPI. (2022). Recent Insights into Insect Olfactory Receptors and Odorant-Binding Proteins. MDPI. [Link]

  • MDPI. (2021). Identification of 2,4-Di-tert-butylphenol as a Novel Agonist for Insect Odorant Receptors. MDPI. [Link]

  • eScholarship. (2016). Olfactory Mechanisms for Discovery of Odorants to Reduce Insect-Host Contact. eScholarship. [Link]

  • National Center for Biotechnology Information. (2015). Attempt to Quantify Molecules of Host Plant Volatiles Evoking an Electroantennographic Response in Anoplophora glabripennis Antennae. National Center for Biotechnology Information. [Link]

  • Open Library Publishing Platform. (2023). 3.4.1 – Sodium Borohydride Reduction of Carbonyls. Open Library Publishing Platform. [Link]

  • Lumen Learning. 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II. Lumen Learning. [Link][3]

  • Ockenfels Syntech GmbH. ELECTROANTENNOGRAPHY. Ockenfels Syntech GmbH. [Link][13]

  • U.S. Geological Survey. (2007). An automated approach to detecting signals in electroantennogram data. U.S. Geological Survey. [Link][14]

  • Journal of Fundamental and Applied Sciences. (2015). The synthesis of (5-hydroxy-5-(1-methoxypropan-2-yl) -4-methylfuran-2(5h). Journal of Fundamental and Applied Sciences. [Link][15]

  • Organic Synthesis. (2023). Sodium Borohydride (NaBH4) Reduction. Organic Synthesis. [Link]

  • ResearchGate. (2021). Detection of Volatile Organic Compounds by Antennal Lamellae of a Scarab Beetle. ResearchGate. [Link]

  • PrepChem.com. Synthesis of 4-(2-furyl)butan-2-one. PrepChem.com. [Link]

  • KOPS. (2025). Olfactory Receptor Responses to Pure Odorants in Drosophila melanogaster. KOPS. [Link]

  • ScienceOpen. (2025). Behavioral and electrophysiological responses of Hippodamia variegata to plant volatiles. ScienceOpen. [Link]

  • MDPI. (2014). Special Issue : Pheromones and Insect Behaviour. MDPI. [Link][1]

  • eLife. (2014). Evolution of insect olfactory receptors. eLife. [Link]

  • National Center for Biotechnology Information. (2018). Furan-site transformations of obacunone as potent insecticidal agents. National Center for Biotechnology Information. [Link][3]

  • International Journal of Advanced Biological and Biomedical Research. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research. [Link][1]

  • MDPI. (2022). Recent Insights into Insect Olfactory Receptors and Odorant-Binding Proteins. MDPI. [Link][9]

Sources

Safety Operating Guide

4-(5-Methylfuran-2-yl)butan-2-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational and Disposal Guide for 4-(5-Methylfuran-2-yl)butan-2-ol

For researchers and drug development professionals, the handling and disposal of specialized heterocyclic compounds require moving beyond generic waste protocols. 4-(5-Methylfuran-2-yl)butan-2-ol (CAS: 17162-96-8) presents a unique intersection of hazards: it combines an electron-rich furan ring with a secondary alcohol moiety [1].

This structural profile dictates that its disposal is not merely a matter of chemical segregation, but a time-sensitive, hazard-mitigation operation. This guide provides the mechanistic reasoning and step-by-step logistical workflows required to safely manage and dispose of this compound.

Physicochemical Profile & Hazard Causality

To safely dispose of a chemical, one must understand the causality behind its instability. 4-(5-Methylfuran-2-yl)butan-2-ol is highly susceptible to radical-mediated auto-oxidation. Molecular oxygen inserts into the alpha-C-H bonds of both the secondary alcohol and the furan ring, generating unstable hydroperoxides over time [2].

Because of this, the compound must be classified and treated operationally as a Class B Peroxide Former [3].

Table 1: Quantitative Data and Operational Implications

PropertyValueOperational & Disposal Implication
CAS Number 17162-96-8Required for EPA/RCRA waste manifesting.
Molecular Weight 154.21 g/mol High carbon/hydrogen ratio; must be incinerated.
Boiling Point 136.5-138 °C (at 55 Torr)Combustible liquid. Requires EPA Waste Code D001 (Ignitability) if mixed with highly flammable solvents.
Density 1.000 g/cm³Immiscible/separates in aqueous waste; strictly route to organic waste streams.
Structural Hazards Furan + Secondary AlcoholCritical: Forms explosive peroxides upon exposure to air/light. Maximum shelf life of 12 months after opening[4].

The Auto-Oxidation & Disposal Decision Pathway

The fundamental rule of disposing of furan-based alcohols is that you cannot dispose of what you have not tested. The following diagram illustrates the logical relationship between peroxide accumulation and the required disposal workflow.

G Start 4-(5-Methylfuran-2-yl)butan-2-ol Ready for Disposal VisInsp Visual Inspection (Check for crystals/viscosity) Start->VisInsp Crystals Crystals Present? VisInsp->Crystals CallEHS DO NOT TOUCH. Contact EHS/Bomb Squad Crystals->CallEHS Yes ChemTest Chemical Peroxide Test (KI or Strips) Crystals->ChemTest No Levels Peroxide Concentration ChemTest->Levels Low < 20 ppm Standard Disposal Levels->Low Med 20 - 100 ppm Treat/Quench before disposal Levels->Med High > 100 ppm High Hazard Waste Levels->High OrgWaste Non-Halogenated Organic Waste Stream Low->OrgWaste Med->OrgWaste After Quenching High->CallEHS

Fig 1. Decision matrix for the safe evaluation and disposal of furan-based secondary alcohols.

Step-by-Step Disposal Methodologies

Every protocol below is designed as a self-validating system . You must prove the absence of explosive hazards before proceeding to standard logistical disposal.

Phase 1: Pre-Disposal Peroxide Validation (Mandatory)

Never move a container of 4-(5-Methylfuran-2-yl)butan-2-ol to a waste accumulation area without performing this assay.

  • Don Appropriate PPE: Flame-retardant lab coat, heavy-duty nitrile gloves, and a face shield over safety goggles.

  • Visual Validation (Do Not Open Yet): Inspect the bottle against a light source.

    • Causality Check: Are there solid, ice-like crystals around the cap or suspended in the liquid? Has the liquid become highly viscous?

    • Action: If YES, do not touch the bottle . Friction from turning the cap can detonate solid peroxides [3]. Evacuate the immediate area and call your Environmental Health and Safety (EHS) high-hazard team. If NO, proceed to step 3.

  • Chemical Assay: Open the container inside a certified fume hood. Dip a commercial peroxide test strip (e.g., Quantofix) into the solvent for 1 second.

  • Read Results: Compare the strip to the colorimetric scale after 15 seconds.

    • 0 - 20 ppm: Safe for standard hazardous waste disposal. Proceed to Phase 3.

    • 20 - 100 ppm: Requires chemical quenching. Proceed to Phase 2.

    • > 100 ppm: Unsafe to handle. Cap loosely, label as "DANGER: HIGH PEROXIDES", and contact EHS for specialized contractor disposal [4].

Phase 2: Chemical Quenching (For 20 - 100 ppm Peroxides)

If the solvent has begun to oxidize but has not reached critical explosive limits, the peroxides must be reduced before the liquid enters the bulk waste stream to prevent downstream reactions.

  • Prepare Quenching Solution: Prepare a fresh solution of 10% (w/v) Ferrous Sulfate ( FeSO4​ ) in water. Mechanistic note: The Fe2+ ion acts as a reducing agent, breaking down the hydroperoxides into stable, non-explosive alcohols.

  • Addition: Slowly add the FeSO4​ solution to the 4-(5-Methylfuran-2-yl)butan-2-ol in a separatory funnel (roughly equal volumes).

  • Agitation: Shake vigorously for 2-3 minutes, venting frequently to release any pressure.

  • Separation & Re-test: Allow the layers to separate. Test the organic (furan) layer again with a peroxide strip. If the reading is < 20 ppm, proceed to Phase 3.

Phase 3: Final Packaging and EPA Compliance

Once validated as peroxide-free (or quenched), the chemical must be packaged according to federal environmental regulations.

  • Segregation: Pour the compound into a clearly designated Non-Halogenated Organic Waste carboy. Crucial: Never mix furan derivatives with strong oxidizing waste (e.g., nitric acid, perchlorates), as this will trigger an immediate exothermic reaction [2].

  • Headspace Management: Do not fill the waste container beyond 90% capacity. Leave headspace to account for vapor pressure expansion.

  • Regulatory Labeling: Affix a Hazardous Waste tag.

    • Check the box for Flammable/Ignitable (EPA Waste Code D001).

    • Check the box for Toxic (Furan derivatives exhibit aquatic toxicity).

    • Write the full chemical name: 4-(5-Methylfuran-2-yl)butan-2-ol. Do not use abbreviations or structures on the waste manifest.

  • Storage: Store the waste container in a dark, cool, well-ventilated flammable storage cabinet until your institution's scheduled hazardous waste pickup.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 7361, Furfuryl Alcohol". PubChem. [Link]

  • University of Texas at Austin Environmental Health & Safety. "Peroxide Forming Chemicals". UT Austin EHS. [Link]

  • Sarpong Group, University of California, Berkeley. "Peroxide Forming Chemicals Standard Operating Procedure". Sarpong Group Safety Protocols. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.